4-(Aminomethyl)pyrimidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrimidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUPLGHQKJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655061 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-17-2 | |
| Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of 4-(Aminomethyl)pyrimidine hydrochloride
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of 4-(Aminomethyl)pyrimidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural confirmation.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical and chemical research, the precise structural characterization of a molecule is a foundational prerequisite for understanding its chemical behavior, bioactivity, and safety profile. This compound (C₅H₈ClN₃, Molecular Weight: 145.59 g/mol ) is a heterocyclic amine of significant interest, potentially serving as a key building block in the synthesis of novel therapeutic agents.[1][2] Its structure, comprising a pyrimidine ring and an aminomethyl substituent, necessitates a multi-technique analytical approach for unequivocal confirmation.
The Integrated Analytical Workflow
The structural elucidation of an organic molecule is a process of systematically gathering and interpreting evidence from various analytical techniques.[3][4] The workflow presented here is designed to be a self-validating system, where the data from each step corroborates the findings of the others.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry (MS) is a cornerstone of structural elucidation, providing the molecular weight and fragmentation patterns of a compound.[4] For this compound, high-resolution mass spectrometry (HRMS) is pivotal in confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: Unveiling the Molecular Formula
The expected monoisotopic mass of the free base, 4-(Aminomethyl)pyrimidine (C₅H₇N₃), is 109.0640. The protonated molecule, [C₅H₈N₃]⁺, would have a calculated exact mass of 110.0718. The presence of a peak at this m/z value in the HRMS spectrum, with a high degree of mass accuracy (typically within 5 ppm), would strongly support the proposed molecular formula.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Species | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₅H₈N₃⁺ | 110.0718 |
The fragmentation pattern in the MS/MS spectrum can provide further structural insights. For instance, the loss of the aminomethyl group or fragmentation of the pyrimidine ring can yield characteristic daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment and connectivity of atoms.[5] Due to the limited availability of public spectroscopic data for this compound, this guide will utilize representative data from the structurally analogous compound, 4-(aminomethyl)pyridine, as a proxy. The pyridine ring in this analog is isoelectronic to the pyrimidine ring, and the aminomethyl group is identical, making it a suitable reference.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width (0 to 200 ppm) and a larger number of scans are typically required.
Data Interpretation: Assembling the Structural Fragments
¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Data for 4-(Aminomethyl)pyrimidine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H-2 |
| ~8.6 | Doublet | 1H | H-6 |
| ~7.4 | Doublet | 1H | H-5 |
| ~3.9 | Singlet | 2H | -CH₂- |
| ~2.5 | Broad Singlet | 2H | -NH₂ |
Note: The hydrochloride salt form may cause shifts in the proton signals, particularly for the aminomethyl group and adjacent pyrimidine protons.
¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
Table 3: Predicted ¹³C NMR Data for 4-(Aminomethyl)pyrimidine (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~157 | C-4 |
| ~150 | C-6 |
| ~120 | C-5 |
| ~45 | -CH₂- |
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons.
Caption: Expected NMR correlations for 4-(Aminomethyl)pyrimidine.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][7] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Interpretation: A Vibrational Fingerprint
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine N-H bonds, C-H bonds of the aromatic ring and methylene group, and the C=N and C=C bonds of the pyrimidine ring.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methylene (-CH₂-) |
| 1650-1550 | C=N and C=C stretch | Pyrimidine ring |
| 1640-1560 | N-H bend | Primary amine (-NH₂) |
| 1350-1250 | C-N stretch | Aromatic amine |
The presence of these characteristic bands in the IR spectrum provides strong evidence for the key functional groups within the molecule.
Data Integration and Final Structure Confirmation
The culmination of the structural elucidation process is the integration of all spectroscopic data.[8] The molecular formula from mass spectrometry provides the atomic inventory. NMR spectroscopy then pieces together the carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy confirms the presence of the expected functional groups. The consistency across all three techniques provides a high degree of confidence in the final assigned structure. Should any ambiguities remain, single-crystal X-ray diffraction can provide the ultimate, unambiguous three-dimensional structure.
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Pyrimidine-4-methanamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of Pyrimidine-4-methanamine Hydrochloride
Abstract
Pyrimidine-4-methanamine is a pivotal structural motif and a versatile building block in medicinal chemistry, most notably in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The presence of a primary amine tethered to the pyrimidine core offers a crucial functional handle for synthetic diversification, enabling extensive exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive technical overview of the principal synthetic pathways to Pyrimidine-4-methanamine and its hydrochloride salt, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, field-proven experimental protocols, and comparative analysis of the most effective strategies, including the reduction of pyrimidine-4-carbonitrile and the reductive amination of pyrimidine-4-carboxaldehyde.
Introduction: Strategic Importance in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore, recognized for its ability to mimic purine bases and interact with the hinge region of protein kinases.[1] Consequently, derivatives of pyrimidine-4-methanamine have been rigorously investigated as potent inhibitors of critical enzyme families like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are implicated in various cancers.[1] The efficient and scalable synthesis of this key intermediate is therefore a critical first step in many drug discovery programs. This document consolidates robust synthetic methodologies, focusing on causality, reproducibility, and practical application.
Core Synthetic Pathways
The synthesis of pyrimidine-4-methanamine can be effectively achieved through several reliable routes. The optimal choice is dictated by factors such as precursor availability, cost, scalability, and tolerance of other functional groups.[4] The two most prevalent and efficient strategies start from either pyrimidine-4-carbonitrile or pyrimidine-4-carboxaldehyde.
Pathway A: Reduction of Pyrimidine-4-carbonitrile
The conversion of a nitrile to a primary amine is a direct and efficient transformation. This route is highly favored when pyrimidine-4-carbonitrile is readily available. Two primary methodologies are employed for this reduction: catalytic hydrogenation and stoichiometric hydride reduction.
Catalytic hydrogenation is often the most economical and scalable method for producing primary amines from nitriles.[5]
-
Causality & Mechanism: The reaction involves the addition of two equivalents of molecular hydrogen (H₂) across the carbon-nitrogen triple bond. The process is heterogeneous, occurring on the surface of a metal catalyst. A critical challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts via the reaction of the intermediate imine with the final amine product.[5][6] To suppress this, the reaction is typically conducted in a solution saturated with ammonia, which competitively inhibits the amine product from reacting with the imine intermediate.[6][7]
-
Catalyst Selection: Raney® Nickel is a commonly used, cost-effective, and highly active catalyst for this transformation.[5][8] Other catalysts include palladium on carbon (Pd/C) or platinum dioxide, though Raney Nickel often provides excellent results under optimized conditions.[5][9]
For smaller-scale syntheses or when high-pressure hydrogenation equipment is unavailable, reduction with a metal hydride reagent is a powerful alternative.
-
Causality & Mechanism: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting nitriles to primary amines.[10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon, forming an intermediate imine anion.[11] A second hydride transfer reduces this intermediate to a dianion, which upon aqueous workup is protonated to yield the primary amine.[11][12]
-
Reagent Considerations: LiAlH₄ is a highly reactive, non-selective reagent that will also reduce other functional groups like esters and carboxamides.[13] It must be used under strictly anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether.[14] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own.[10]
Pathway B: Reductive Amination of Pyrimidine-4-carboxaldehyde
Reductive amination is a highly versatile, one-pot reaction that converts an aldehyde or ketone into an amine.[15][16] This is often the preferred route when pyrimidine-4-carboxaldehyde is the more accessible precursor.
-
Causality & Mechanism: The reaction proceeds in two stages within the same pot:
-
Imine Formation: The aldehyde reacts with a source of ammonia (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine (or the corresponding iminium ion under acidic conditions). This is a reversible equilibrium reaction.[15][17]
-
Reduction: A reducing agent present in the mixture selectively reduces the imine to the final amine.[17]
-
-
Reagent Selection: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.[17] Sodium cyanoborohydride (NaBH₃CN) is ideal for this, as it is more reactive towards the protonated iminium ion than the neutral aldehyde.[17][18] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, milder alternative that avoids the use of cyanide salts.[14][19]
Comparative Analysis of Synthetic Routes
The selection of an optimal pathway requires a trade-off between various factors. The table below provides a summary to guide this decision-making process.[7][14]
| Parameter | Catalytic Hydrogenation | Hydride Reduction (LiAlH₄) | Reductive Amination |
| Starting Material | Pyrimidine-4-carbonitrile | Pyrimidine-4-carbonitrile | Pyrimidine-4-carboxaldehyde |
| Key Reagents | Raney® Ni, H₂ gas, NH₃ | LiAlH₄, Anhydrous THF | NH₃/NH₄OAc, NaBH₃CN/NaBH(OAc)₃ |
| Typical Yield | High (>80%) | Moderate to High (65-85%) | High (>85%) |
| Scalability | Excellent; ideal for large scale | Good; limited by reagent cost/safety | Excellent |
| Safety/Handling | Requires high-pressure reactor; pyrophoric catalyst | Highly reactive/flammable reagent; requires anhydrous conditions | NaBH₃CN is toxic; NaBH(OAc)₃ is safer |
| Advantages | Economical, high yield, clean reaction | Fast, effective, avoids high pressure | One-pot, high yield, mild conditions |
| Disadvantages | Specialized equipment needed; potential for side products | Exothermic, moisture-sensitive, expensive | Potential toxicity of reagents |
Experimental Protocols
The following protocols are provided as robust, field-proven methodologies for the synthesis and purification of pyrimidine-4-methanamine hydrochloride.
Protocol 1: Synthesis via Reductive Amination[15][18]
This protocol describes the synthesis from pyrimidine-4-carboxaldehyde using sodium triacetoxyborohydride.
-
Materials:
-
Pyrimidine-4-carboxaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HCl in diethyl ether or dioxane
-
-
Procedure:
-
To a solution of pyrimidine-4-carboxaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).
-
Stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Stir the reaction mixture for an additional 12 hours at room temperature. Monitor reaction progress by TLC (e.g., 10:1 DCM:MeOH).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).[17]
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield crude pyrimidine-4-methanamine as the free base.
-
Protocol 2: Purification and Hydrochloride Salt Formation[9][18][21]
-
Purification of Free Base:
-
The crude product can be purified by silica gel column chromatography.[20]
-
Expert Insight: Basic amines like pyrimidine-4-methanamine often exhibit tailing on standard silica gel due to strong interactions with acidic silanol groups. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane).[17][20][21]
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol, methanol, or diethyl ether.[9][17]
-
Slowly add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pyrimidine-4-methanamine hydrochloride.[9]
-
Analytical Characterization
Comprehensive spectroscopic data for pyrimidine-4-methanamine is not widely published. However, based on its structure and data from the close structural analog 4-(aminomethyl)pyridine, the following characteristics can be expected.[3][22]
| Technique | Expected Observations |
| ¹H NMR | Pyrimidine Ring Protons: Signals in the aromatic region (~8.5-9.2 ppm).Methylene Protons (-CH₂-): A singlet around 3.8-4.0 ppm.Amine Protons (-NH₂): A broad singlet, chemical shift is concentration and solvent dependent. |
| Mass Spec (MS) | Molecular Ion (M+): Expected at m/z = 109.13 for the free base.HCl Salt (M+H)+: Expected at m/z = 110. |
| Infrared (IR) | N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ (primary amine).C=N Stretch: Peaks around 1550-1600 cm⁻¹ characteristic of the pyrimidine ring. |
Conclusion
The synthesis of pyrimidine-4-methanamine hydrochloride is a well-established process critical for advancing drug discovery programs targeting kinases and other enzymes. The primary synthetic strategies—catalytic hydrogenation of the corresponding nitrile and reductive amination of the aldehyde—are both high-yielding and scalable. The choice between them is primarily driven by the availability of starting materials, equipment, and safety considerations. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of this valuable chemical intermediate.
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A Technical Guide to the Spectroscopic Characterization of 4-(Aminomethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-(Aminomethyl)pyrimidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a myriad of biologically active molecules.[1][2][3] A thorough understanding of its structural and electronic properties is paramount for its application in novel molecular design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of such molecules.[2][3][4] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. While publicly available experimental data for this specific compound is limited, this document leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to present a comprehensive predictive analysis.[5] Detailed, field-proven experimental protocols for data acquisition are also provided to ensure methodological rigor.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyrimidine ring substituted at the 4-position with an aminomethyl group. The hydrochloride salt form protonates the basic nitrogen centers, influencing the electronic environment and, consequently, the spectroscopic output.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][6] For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the chemical environment of the different protons in the molecule. The expected signals are influenced by the electron-withdrawing nature of the pyrimidine ring and the protonated amino group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | H-2 |
| ~8.8 | Doublet | 1H | H-6 |
| ~7.6 | Doublet | 1H | H-5 |
| ~4.0 | Singlet | 2H | -CH₂- |
| ~8.3 (broad) | Singlet | 3H | -NH₃⁺ |
Causality Behind Predictions:
-
Pyrimidine Protons (H-2, H-6, H-5): The protons on the pyrimidine ring are expected to appear in the aromatic region (downfield) due to the deshielding effect of the ring currents and the electronegative nitrogen atoms.[4] H-2 is anticipated to be the most deshielded, appearing as a singlet. H-6 and H-5 will likely appear as doublets due to coupling with each other.
-
Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the pyrimidine ring will be deshielded and are predicted to appear as a singlet.
-
Amine Protons (-NH₃⁺): The protons of the ammonium group are expected to be broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~157 | C-6 |
| ~160 | C-4 |
| ~122 | C-5 |
| ~45 | -CH₂- |
Causality Behind Predictions:
-
Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms within the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms.[7] Carbons bonded to nitrogen (C-2, C-4, C-6) are expected to be significantly downfield compared to C-5.
-
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, shifted downfield due to the attachment to the pyrimidine ring and the amino group.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, broad | N-H stretching (primary amine salt) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2900-2800 | Medium | Aliphatic C-H stretching |
| 1650-1580 | Strong | N-H bending (primary amine)[10] |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring)[1] |
| 1335-1250 | Medium | Aromatic C-N stretching[10] |
| 910-665 | Strong, broad | N-H wag (primary amine)[10] |
Causality Behind Predictions:
-
N-H Vibrations: The primary amine hydrochloride will exhibit characteristic N-H stretching and bending vibrations.[10] The broadening of the stretching band is due to hydrogen bonding.
-
C-H Vibrations: The spectrum will show distinct stretching vibrations for the aromatic C-H bonds of the pyrimidine ring and the aliphatic C-H bonds of the methylene group.[9]
-
Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[1]
-
C-N Vibrations: The stretching vibration of the aromatic C-N bond is also expected.[10]
Experimental Protocol for IR Spectroscopy (FTIR-ATR)
FTIR-ATR Data Acquisition Workflow
Caption: Standard workflow for FTIR-ATR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][11] For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.
Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(Aminomethyl)pyrimidine
| m/z | Possible Fragment |
| 109 | [M]⁺ (Molecular ion of the free base) |
| 108 | [M-H]⁺ |
| 93 | [M-NH₂]⁺ |
| 80 | [M-CH₂NH₂]⁺ (Pyrimidine ring fragment) |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak for the free base (C₅H₇N₃) is expected at m/z 109.[5]
-
Fragmentation Pathways: The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents.[11] Common fragmentation processes include the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[11] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[11] A likely fragmentation pathway involves the loss of the aminomethyl group.
Plausible Fragmentation Pathway
Mass Spectrometry Fragmentation of 4-(Aminomethyl)pyrimidine
Caption: Plausible EI fragmentation pathway for 4-(aminomethyl)pyrimidine.
Experimental Protocol for Mass Spectrometry (EI-MS)
EI-MS Data Acquisition Workflow
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in scientific research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established spectroscopic principles and data from analogous structures. The provided experimental protocols offer a framework for obtaining high-quality data, ensuring the reliable and accurate structural elucidation of this important heterocyclic compound. This comprehensive overview serves as a valuable resource for researchers, facilitating a deeper understanding of the molecule's physicochemical properties and accelerating its potential applications.
References
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- (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
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- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- (n.d.). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing).
- (n.d.). IR Spectroscopy Tutorial: Amines.
- (2020, January). Spectral Characterizations of Synthesized Pyrimidine Derivatives.
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- (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.
- (2019, October 13). NMR Spectra of Simple Heterocycles. Portland Press.
- (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS.
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- (n.d.). 13C NMR spectra of synthesized model compound 4f.
- (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-21.
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An In-depth Technical Guide to 4-(Aminomethyl)pyrimidine hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-(Aminomethyl)pyrimidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, including molecular formula and weight, and discusses its structural significance. We explore its role as a versatile scaffold in the synthesis of complex, biologically active molecules, supported by a generalized synthetic workflow. Furthermore, this guide presents standardized protocols for the analytical characterization of this compound and its derivatives, offering a valuable resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry and biology, most notably forming the structural core of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design.[2] Consequently, pyrimidine derivatives are integral to a wide array of FDA-approved therapeutics, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3]
This compound belongs to this critical class of compounds. It serves not as an end-product therapeutic but as a crucial starting material or intermediate. Its structure combines the aromatic pyrimidine core with a reactive aminomethyl side chain, providing a key point for chemical modification and elaboration into more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and improves its solubility in polar solvents, which is a significant advantage for its practical application in synthetic chemistry workflows.
Physicochemical Properties
The precise identification and characterization of a chemical entity are paramount for its effective use in research and development. This compound is a well-defined compound with established properties. Its key identifiers and physicochemical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | pyrimidin-4-ylmethanamine hydrochloride (1:1) | [4] |
| CAS Number | 1138011-17-2 | [4][5] |
| Molecular Formula | C₅H₈ClN₃ | [4][5] |
| Molecular Weight | 145.59 g/mol | [4][5] |
| Appearance | Brown Powder | [6] |
| Melting Point | ~177 °C (with decomposition) | [5] |
| Canonical SMILES | C1=CN=CN=C1CN.Cl | [4] |
| InChI Key | IHYUPLGHQKJENA-UHFFFAOYSA-N | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
It is important to distinguish the hydrochloride salt (CAS: 1138011-17-2) from its free base, 4-(Aminomethyl)pyrimidine (CAS: 45588-79-2), which has a molecular formula of C₅H₇N₃ and a molecular weight of 109.13 g/mol .[7] The hydrochloride form is generally preferred in laboratory settings for its improved handling characteristics.
Synthesis and Characterization Workflow
The synthesis of substituted pyrimidines often involves the condensation of a three-carbon unit with an amidine or a related nitrogen-containing species. While multiple specific routes exist, a generalized workflow for producing compounds like 4-(Aminomethyl)pyrimidine is conceptually straightforward, involving the formation of the pyrimidine ring followed by functional group manipulation to install the aminomethyl side chain.
The following diagram illustrates a conceptual workflow for the synthesis and subsequent quality control of this compound.
Caption: Derivatization pathways using 4-(Aminomethyl)pyrimidine HCl as a chemical scaffold.
Experimental Protocol: Characterization by Mass Spectrometry
Verifying the molecular weight of the synthesized compound is a critical quality control step. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose.
Objective: To confirm the molecular mass of the 4-(Aminomethyl)pyrimidine cation.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL for analysis. The acid helps promote ionization.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Operate the ESI source in positive ion mode. The free base, 4-(Aminomethyl)pyrimidine, will be protonated.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ion, typically from m/z 50 to 500.
-
Data Interpretation:
-
The expected molecular weight of the free base (C₅H₇N₃) is 109.13 g/mol . [7] * In positive mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.
-
Therefore, the expected m/z value is approximately 110.1. The high-resolution mass should align with the calculated exact mass of C₅H₈N₃⁺.
-
The presence of a dominant peak at this m/z value confirms the identity of the target compound's cationic portion.
-
Note: Due to a scarcity of publicly available experimental spectroscopic data for this specific compound, this protocol is based on standard methods for analogous small molecules like 4-(aminomethyl)pyridine. [8]
Conclusion
This compound is a compound of significant strategic importance in the field of drug discovery. Its value is derived not from any intrinsic biological activity, but from its role as a highly adaptable and synthetically convenient building block. With a stable, soluble salt form and a reactive primary amine, it provides an accessible entry point for the synthesis of diverse libraries of novel pyrimidine-containing molecules. A thorough understanding of its physicochemical properties and the standard analytical methods for its characterization are essential for any research program leveraging this versatile scaffold to develop the next generation of therapeutics.
References
[4]Guidechem. (n.d.). 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki. Retrieved from Guidechem website. [5]Matrix Scientific. (n.d.). This compound. Retrieved from Matrix Scientific website. [7]American Elements. (n.d.). 4-(Aminomethyl)pyrimidine. Retrieved from American Elements website. [6]Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Thermo Scientific Chemicals website. [9]LookChem. (n.d.). 4-Aminomethylpyrimidine hydrochloride 618446-08-5. Retrieved from LookChem website. [10]Guidechem. (n.d.). 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE | CAS No. 95-02-3 Synthetic Routes. Retrieved from Guidechem website. [11]ChemicalBook. (2023). 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved from ChemicalBook website. Sigma-Aldrich. (n.d.). 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride. Retrieved from Sigma-Aldrich website. [8]BenchChem. (n.d.). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide. Retrieved from BenchChem website. [12]European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from EPO website. [13]Research Scientific. (n.d.). 4-(AMINOMETHYL)PYRIMIDINE DIHYDROCHLORIDE. Retrieved from Research Scientific website. [14]PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethamine. Retrieved from PubChem website. [2]Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100322. [15]MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [16]Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [17]MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. [18]NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from NIST WebBook. [19]MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1302. [3]Wiley. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [1]MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
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An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)pyrimidine Hydrochloride in Organic Solvents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as 4-(aminomethyl)pyrimidine hydrochloride, is a critical physicochemical property that influences numerous aspects of the drug development pipeline. From the initial stages of chemical synthesis and reaction work-ups to the final formulation of a drug product, solubility dictates the choice of solvents, reaction conditions, purification methods, and directly impacts bioavailability.
Pyrimidine derivatives, in particular, are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The aminomethyl group in this compound provides a key reactive handle for further molecular elaboration, making it a valuable synthon in the construction of complex drug molecules.[1] Consequently, a detailed understanding of its behavior in various organic media is essential for chemists and formulation scientists.
This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a systematic approach to its experimental determination and interpretation.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] For this compound, a salt of an organic amine, its solubility is a complex interplay of several factors.
Molecular Structure and Polarity
This compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The pyrimidine ring with its two nitrogen atoms, the aminomethyl group (-CH2NH2), and the hydrochloride salt (-NH3+Cl-) are all polar. These groups are capable of engaging in strong intermolecular interactions such as hydrogen bonding and ion-dipole interactions.
-
Non-Polar Moiety: The carbon backbone of the pyrimidine ring contributes to the non-polar character of the molecule.
The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form, 4-(aminomethyl)pyrimidine. This salt formation enhances its solubility in polar solvents.[5]
Solvent-Solute Interactions
The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid and the formation of new interactions between the solute and solvent molecules. The strength of these new interactions determines the extent of solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydroxyl group capable of donating and accepting hydrogen bonds. They are expected to be effective solvents for this compound due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions. Studies on other pyrimidine derivatives have shown that solubility in alcohols like methanol increases with temperature.[2][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a dipole moment but lack an O-H or N-H bond for hydrogen bond donation. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar and are generally good solvents for a wide range of organic salts.[7][8] Acetonitrile, while polar, is generally a weaker solvent for salts compared to DMSO and DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are unable to form strong interactions with the ionic and polar groups of this compound. Consequently, the solubility in such solvents is expected to be very low.
Effect of Temperature
The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with an increase in temperature.[9] This is because the added thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of the solute and solvent. This trend has been observed for other pyrimidine derivatives in organic solvents.[10]
Experimental Determination of Solubility
A systematic experimental approach is necessary to accurately determine the solubility of this compound in various organic solvents. The equilibrium solubility method is a widely accepted and reliable technique.
Materials and Equipment
-
This compound (of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[11]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)
-
Predicted Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile for this compound in common organic solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions with the ammonium and chloride ions. |
| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole-dipole and ion-dipole interactions. DMSO is an excellent solvent for many organic salts.[8] |
| Acetonitrile | Moderate to Low | Lower polarity and weaker solvating power for salts compared to DMSO and DMF. | |
| Slightly Polar | Acetone, Ethyl Acetate | Low | Limited ability to solvate the ionic species. |
| Non-Polar | Toluene, Hexane | Very Low/Insoluble | Lack of favorable intermolecular interactions to overcome the crystal lattice energy. |
Conclusion
While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature, this guide provides a robust framework for its determination. By understanding the interplay of molecular structure, polarity, and solvent-solute interactions, researchers can make informed predictions about its solubility. The detailed experimental protocol outlined herein offers a reliable method for generating accurate and reproducible solubility data, which is indispensable for the successful application of this important building block in pharmaceutical research and development.
References
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Introduction: The Role and Significance of 4-(Aminomethyl)pyrimidine hydrochloride in Modern Drug Discovery
An In-depth Technical Guide to the Stability and Storage of 4-(Aminomethyl)pyrimidine hydrochloride
This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with an aminomethyl group. As a bifunctional molecule, it serves as a critical building block, or synthon, in medicinal chemistry and drug development. Its pyrimidine ring is a common scaffold in numerous biologically active molecules, while the primary amine provides a reactive handle for constructing larger, more complex molecular architectures. Understanding the chemical stability and defining appropriate storage conditions for this reagent is paramount. Degradation of this key intermediate can lead to the introduction of impurities, reduced yield in synthetic steps, and ultimately, compromised quality and safety of the final active pharmaceutical ingredient (API).
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of this compound. It outlines the scientific principles governing its stability, provides actionable protocols for its assessment, and recommends best practices for storage and handling to ensure its integrity throughout the research and development lifecycle.
Section 1: Core Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is the first step in developing a robust stability and storage strategy. These parameters influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 1138011-17-2 | [1] |
| Molecular Formula | C₅H₈ClN₃ | [1] |
| Molecular Weight | 145.59 g/mol | [1] |
| Appearance | Brown Powder | [2] |
| Melting Point | Approximately 177°C (decomposition) | |
| Structure | NCC1=NC=NC=C1.Cl | [1] |
| Solubility | No specific data available, but as a hydrochloride salt, it is expected to have some solubility in water and polar protic solvents. |
Section 2: Principles of Chemical Stability: A Mechanistic Perspective
The stability of this compound is governed by the interplay of its structural features: the aromatic pyrimidine ring, the reactive primary aminomethyl group, and its formulation as a hydrochloride salt.
-
The Pyrimidine Ring: Pyrimidine is a relatively stable aromatic heterocycle. However, like other nitrogen-containing heterocycles, it can be susceptible to certain degradation pathways, particularly under harsh conditions. The ring system's electron-deficient nature can influence the reactivity of its substituents.[3][4]
-
The Aminomethyl Group: The primary amine is a nucleophilic center and is susceptible to oxidation. Over time, especially if exposed to atmospheric oxygen, primary amines can undergo oxidative degradation to form various impurities. This process can be accelerated by the presence of trace metal ions.
-
The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to improve the stability and handling of basic compounds like amines.[5] By protonating the primary amine, its nucleophilicity and reactivity towards oxidative pathways are significantly reduced. However, hydrochloride salts can be hygroscopic (tend to absorb moisture from the air). The presence of absorbed water can facilitate hydrolytic degradation pathways.[6]
Section 3: Recommended Storage and Handling Conditions
Based on the compound's chemical nature and general best practices for amine salts, the following storage conditions are recommended to ensure long-term stability. The primary goal is to mitigate exposure to the key environmental factors of humidity, temperature, and light.[7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | Ambient temperatures are suggested by some suppliers.[1] For long-term storage, 2-8°C is also recommended.[9] | Lower temperatures slow down the rate of all potential chemical degradation reactions. Refrigeration minimizes the risk of thermal decomposition. |
| Humidity | Store in a dry environment, inside a tightly sealed container. Use of a desiccator is advisable. | As a hydrochloride salt, the compound may be hygroscopic.[6] Minimizing moisture prevents potential hydrolysis and physical changes like clumping. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term reference standards. | This minimizes contact with atmospheric oxygen, protecting the primary amine from oxidative degradation. |
| Light | Protect from light by using an amber vial or storing it in a dark place. | While specific photostability data is not widely published, many organic molecules can degrade upon exposure to UV or visible light.[10] |
Section 4: A Framework for Comprehensive Stability Assessment
A formal stability study is essential to definitively establish a re-test period or shelf life and to understand potential degradation products.[8] This framework is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][11][12]
Long-Term and Accelerated Stability Studies
The purpose of these studies is to evaluate how the quality of the substance changes over time under the influence of temperature and humidity.[8]
-
Long-Term Studies: These are conducted under recommended storage conditions to establish the re-test period.
-
Accelerated Studies: These are performed under elevated stress conditions to increase the rate of chemical degradation and physical change, allowing for a more rapid prediction of the long-term stability profile.[10]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][10] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[8][10] |
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than those used in accelerated studies.[13][14] The primary objectives are:
-
To identify likely degradation products.[15]
-
To establish the intrinsic stability of the molecule and its degradation pathways.[15]
-
To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[14]
The following diagram illustrates the workflow for a comprehensive stability assessment program.
Caption: Workflow for a comprehensive stability assessment program.
Section 5: Detailed Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies. The conditions should be adjusted to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that would not be seen under normal storage conditions.[16]
Protocol 5.1: Hydrolytic Degradation
-
Preparation: Prepare three solutions of this compound at a concentration of approximately 1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Store the acidic and basic solutions at 60°C. Store the water solution at 60°C in a parallel experiment. Protect all samples from light.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Analysis: For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before diluting to the target concentration for analysis by a stability-indicating HPLC method.
Causality Note: Hydrolysis is tested at different pH values because the stability of the compound can be pH-dependent. The aminomethyl group or the pyrimidine ring could be susceptible to acid- or base-catalyzed hydrolysis.[16]
Protocol 5.2: Oxidative Degradation
-
Preparation: Prepare a solution of the compound at 1 mg/mL in a suitable solvent (e.g., water or methanol). Add a volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours.
-
Analysis: Analyze the samples directly by HPLC.
Causality Note: This study specifically targets the susceptibility of the primary amine and potentially the pyrimidine ring to oxidation, a common degradation pathway for many pharmaceutical compounds.[13]
Protocol 5.3: Thermal Degradation
-
Preparation: Place the solid compound in a clear glass vial within a calibrated oven.
-
Incubation: Heat the sample at a temperature significantly above the accelerated condition, for example, 80°C.
-
Sampling: Analyze the solid sample at time points such as 24, 48, and 72 hours.
-
Analysis: At each time point, prepare a solution of the solid for HPLC analysis. Note any changes in physical appearance (e.g., color, clumping).
Causality Note: This test evaluates the solid-state thermal stability of the molecule, independent of solvent effects.
Protocol 5.4: Photostability Testing
-
Preparation: Spread a thin layer of the solid compound in a suitable container. Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette or other UV-transparent vessel.
-
Control: Prepare identical "dark" control samples wrapped in aluminum foil.
-
Exposure: Place the samples and controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the exposed samples and the dark controls by HPLC and note any physical changes.
Causality Note: This study is critical for determining if the compound requires special packaging to protect it from light during storage and use.[10]
Section 6: Potential Degradation Pathways
Based on the chemical structure and the stress conditions applied, several degradation pathways can be hypothesized. The identification of actual degradants requires advanced analytical techniques like LC-MS and NMR.
Caption: Hypothesized degradation pathways for this compound.
Section 7: Stability-Indicating Analytical Methodologies
A validated stability-indicating analytical method (SIAM) is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Method Development Principles:
-
Specificity: The primary goal is to achieve baseline separation of the parent peak from all process impurities and degradation products. This is confirmed by analyzing samples from the forced degradation studies.
-
Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines to ensure it provides reliable and reproducible quantitative results.
-
Detection: An appropriate wavelength for UV detection should be chosen, typically the λmax of the parent compound, to ensure adequate sensitivity for both the main component and its impurities.
Conclusion
While this compound is stabilized as a hydrochloride salt, its long-term integrity is not guaranteed without proper storage and handling. The primary risks to its stability arise from exposure to humidity, elevated temperatures, and light. Storing the compound in a tightly sealed container, protected from light, at refrigerated (2-8°C) or ambient temperatures in a dry environment is crucial for maintaining its quality.
For professionals in drug development, implementing a systematic stability testing program based on ICH guidelines is not just a regulatory requirement but a scientific necessity.[7][8] Such a program, encompassing long-term, accelerated, and forced degradation studies, provides a comprehensive understanding of the molecule's behavior. This knowledge is critical for establishing a valid re-test period, ensuring the reliability of synthetic processes, and ultimately contributing to the development of safe and effective medicines.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Guidechem. 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki.
- ICH. Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Slideshare. (2012). Ich guidelines for stability studies 1.
- Sigma-Aldrich. (2025).
- Matrix Scientific. This compound.
- American Elements. 4-(Aminomethyl)pyrimidine.
- Wikipedia. Hydroxylamine.
- MedCrave online. (2016).
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- SciSpace. (2016).
- Sigma-Aldrich.
- Sciencemadness.org. (2021).
- Thermo Scientific Chemicals. This compound, 97% 500 mg.
- Pharmaguideline.
- Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube.
- Thermo Scientific Chemicals. This compound, 97% 500 mg.
- Reddit. (2018). Ways of crashing out amines.
- SUEZ Water Technologies & Solutions. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?.
- ResearchGate.
- Wasternack, C. (1980).
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Creative Proteomics. (2024).
- van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed.
- PMC.
- BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
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Topic: Commercial Suppliers of 4-(Aminomethyl)pyrimidine hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Key Building Block
4-(Aminomethyl)pyrimidine hydrochloride (CAS No. 1138011-17-2) is a heterocyclic amine of significant interest to the pharmaceutical and life sciences industries. With a molecular formula of C₅H₈ClN₃ and a molecular weight of 145.59 g/mol , its structure provides a versatile scaffold for the synthesis of complex bioactive molecules.[1] Its primary value lies in its role as a key intermediate and building block in medicinal chemistry.
The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs for oncology, infectious diseases, and immunology.[2][3] Specifically, derivatives of 4-(aminomethyl)pyrimidine are crucial in the synthesis of Vitamin B₁ (Thiamin) and are explored in the development of novel kinase inhibitors and other targeted therapeutics.[4][5][6] Given its foundational role, the selection of a high-quality, reliable commercial supplier is a critical first step that can profoundly impact research validity, experimental reproducibility, and the ultimate success of a drug development campaign.
This guide provides a senior application scientist’s perspective on navigating the supplier landscape for this compound. It moves beyond a simple list of vendors to offer a framework for evaluation, protocols for quality verification, and insights into making an informed sourcing decision.
Part 1: A Framework for Supplier Evaluation
Sourcing a chemical intermediate is not merely a procurement task; it is a risk management exercise. The integrity of your research is directly linked to the quality of your starting materials. A robust supplier qualification process is therefore essential.
Key Evaluation Pillars:
-
Quality and Purity Specification: The most critical factor is the purity of the compound. Look for suppliers that provide a guaranteed purity level, typically 97% or higher for research applications.[7][8] Crucially, this claim must be backed by data. A reputable supplier will provide a detailed Certificate of Analysis (CoA) with each batch, specifying the analytical method used for purity determination (e.g., titration, NMR, HPLC) and the results.[8]
-
Documentation and Transparency: Comprehensive documentation is non-negotiable. This includes:
-
Safety Data Sheet (SDS): Provides essential handling, storage, and safety information, including hazard classifications like "Irritant".
-
Certificate of Analysis (CoA): A lot-specific document detailing purity, appearance, and other quality control parameters. Some suppliers, like Sigma-Aldrich, provide access to representative CoAs on their websites.[9]
-
Clear Specifications: The product webpage should clearly list specifications such as melting point, appearance, and molecular formula.[7]
-
-
Consistency and Scalability: For drug development professionals, lot-to-lot consistency is paramount to ensure reproducible results. Furthermore, the supplier's ability to scale from milligram research quantities to kilogram-scale production is a strategic advantage, preventing the need to re-source and re-validate a supplier mid-project.[7][10]
-
Supplier Type and Reputation: The landscape includes large, established manufacturers (e.g., Thermo Fisher Scientific), specialized chemical synthesis companies (e.g., Matrix Scientific), and online marketplaces (e.g., Echemi, Guidechem) that list numerous, often international, traders and manufacturers.[1][7][10] While marketplaces offer competitive pricing, they often require more stringent due diligence from the buyer to verify the ultimate source and quality.
Supplier Qualification Workflow Diagram
The following diagram illustrates a logical workflow for qualifying a new supplier for a critical reagent like this compound.
Sources
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- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pivotal Role of 4-(Aminomethyl)pyrimidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final therapeutic agent often takes center stage, overshadowing the crucial building blocks from which it was meticulously constructed. One such unassuming yet pivotal scaffold is 4-(Aminomethyl)pyrimidine hydrochloride. This technical guide aims to illuminate the multifaceted role of this versatile molecule, providing researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, reactivity, and profound impact on the discovery of novel therapeutics. We will delve into the causality behind its synthetic utility and explore its application in the generation of potent kinase inhibitors, moving beyond a mere recitation of facts to a narrative grounded in scientific integrity and practical application.
I. Foundational Chemistry: Understanding the 4-(Aminomethyl)pyrimidine Scaffold
This compound is a bifunctional heterocyclic compound that marries the aromatic pyrimidine core with a reactive aminomethyl group. The pyrimidine ring is a well-established pharmacophore, present in the nucleobases of DNA and RNA, and is a privileged scaffold in a multitude of approved drugs.[1][2][3] Its nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets. The aminomethyl group, presented as a hydrochloride salt for improved stability and handling, provides a key reactive handle for synthetic elaboration, allowing for its incorporation into larger, more complex molecular architectures.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈ClN₃ | [5] |
| Molecular Weight | 145.59 g/mol | [5][6] |
| CAS Number | 1138011-17-2 | [5][6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
II. Synthesis of the Core Scaffold: A Strategic Approach
A robust and scalable synthesis of 4-(aminomethyl)pyrimidine is paramount for its widespread use in drug discovery. While multiple strategies for pyrimidine synthesis exist, a common and efficient laboratory-scale approach for obtaining 4-(aminomethyl)pyrimidine involves the reduction of 4-cyanopyrimidine. This method is advantageous due to the commercial availability of the starting nitrile and the generally high yields and selectivity of the reduction.
Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyrimidine
This protocol outlines a representative procedure for the synthesis of 4-(aminomethyl)pyrimidine, which can then be converted to its hydrochloride salt.
Objective: To synthesize 4-(aminomethyl)pyrimidine via the catalytic hydrogenation of 4-cyanopyrimidine.
Materials:
-
4-Cyanopyrimidine
-
Methanol (reagent grade)
-
Raney Nickel (or Palladium on Carbon, 5-10 wt%)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, the catalyst (e.g., Raney Nickel, ~10% w/w of the substrate) is suspended in methanol under an inert atmosphere.
-
Reaction Setup: A solution of 4-cyanopyrimidine in methanol is added to the catalyst suspension.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 3-5 bar). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the hydrogen pressure is released, and the reaction mixture is purged with an inert gas. The catalyst is carefully filtered off through a pad of celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield crude 4-(aminomethyl)pyrimidine as an oil or low-melting solid.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a solution of hydrochloric acid to precipitate this compound. The solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Causality of Experimental Choices:
-
Catalyst Selection: Raney Nickel and Palladium on Carbon are highly effective catalysts for the reduction of nitriles to primary amines. The choice between them can depend on factors like cost, reactivity, and ease of handling.[7][8]
-
Solvent: Methanol is a common solvent for hydrogenations as it readily dissolves the substrate and is compatible with the catalyst and hydrogen gas.
-
Pressure and Temperature: The reaction is typically run at room temperature and moderate hydrogen pressure to ensure selectivity and prevent over-reduction or side reactions.
-
Inert Atmosphere: An inert atmosphere is crucial during catalyst handling to prevent its deactivation through oxidation.
-
Salt Formation: Conversion to the hydrochloride salt enhances the stability of the amine and facilitates its purification and handling as a crystalline solid.
III. The Role of this compound in Kinase Inhibitor Scaffolds
The pyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors.[9] This is largely due to its ability to mimic the adenine ring of ATP, enabling it to bind to the hinge region of the kinase ATP-binding site.[1][10] The 4-(aminomethyl)pyrimidine moiety provides a versatile platform for introducing various substituents that can interact with other regions of the ATP pocket, thereby enhancing potency and selectivity.
A. Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is linked to numerous cancers.[3][11][12] Consequently, they are attractive targets for cancer therapy. Several potent Aurora kinase inhibitors are based on the 2,4-diaminopyrimidine scaffold. While direct synthesis from this compound is not always the primary route, its structural motif is a key component.
Conceptual Synthetic Workflow for an Aurora Kinase Inhibitor Scaffold:
The following diagram illustrates a conceptual pathway showcasing how the 4-(aminomethyl)pyrimidine core can be elaborated into a scaffold common in Aurora kinase inhibitors.
Caption: Conceptual workflow for elaborating the 4-(aminomethyl)pyrimidine core.
Structure-Activity Relationship (SAR) Insights:
-
The pyrimidine core acts as the hinge-binding motif.
-
The aminomethyl linker allows for the positioning of larger substituents into the solvent-exposed region of the ATP-binding site.
-
Modifications on the pyrimidine ring, often at the 2- and 5-positions, are crucial for achieving selectivity against different kinases.[3][11]
Quantitative Data for Representative Aurora Kinase Inhibitors with Pyrimidine Scaffolds:
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [3] |
| PF-03814735 | Aurora A | 0.8 | [3] |
| Compound 22 | Aurora A/B | 9.3 / 2.8 | [13] |
B. p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it a significant target for the treatment of inflammatory diseases.[14][15] A number of potent and selective p38 MAP kinase inhibitors feature a substituted pyrimidine core. The 4-(aminomethyl)pyrimidine moiety can serve as a versatile scaffold for accessing these complex molecules.
Illustrative Synthetic Pathway:
The following diagram illustrates how 4-(aminomethyl)pyrimidine can be a key starting material for a class of p38 MAP kinase inhibitors.
Caption: Synthetic approach to p38 MAP kinase inhibitors.
Causality in Synthetic Design:
The aminomethyl group of 4-(aminomethyl)pyrimidine is a versatile nucleophile. Its reaction with electrophiles such as aldehydes in reductive amination protocols, or with activated carboxylic acids to form amides, allows for the straightforward introduction of diverse chemical functionalities. These appended groups can then be tailored to optimize interactions with the target kinase, improving potency and selectivity.
IV. Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the dual reactivity of its pyrimidine core and aminomethyl side chain provide a powerful platform for the construction of complex and biologically active molecules. The successful application of this scaffold in the development of potent kinase inhibitors for oncology and inflammatory diseases underscores its significance.
As our understanding of disease biology deepens and the demand for more selective and potent therapeutics grows, the strategic use of privileged scaffolds like 4-(aminomethyl)pyrimidine will undoubtedly continue to play a central role in the future of drug discovery. The ability to readily modify this core structure will enable medicinal chemists to fine-tune the pharmacological properties of lead compounds, ultimately accelerating the journey from the laboratory to the clinic.
V. References
-
Bora, U., Saikia, A., & Boruah, R. C. (2003). The pyrimidine nucleus in biologically active compounds. Journal of the Indian Chemical Society, 80(3), 163-176.
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
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Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47.
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Katayama, H., Brinkley, W. R., & Sen, S. (2003). The Aurora kinases: role in cell transformation and tumorigenesis. Cancer and Metastasis Reviews, 22(4), 451–464.
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.
-
Girdler, F., Sessa, F., & Lindon, C. (2012). The role of Aurora kinases in the development and progression of cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1826(2), 433-443.
-
Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726.
-
Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905.
-
PubChem. (n.d.). 4-(Aminomethyl)pyrimidine. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(8), 759.
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8461-8480.
-
PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 886-891.
-
ACS Publications. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
-
PubMed. (2008). 4-Amino-2-cyanopyrimidines: Novel Scaffold for Nonpeptidic Cathepsin S Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642-4646.
-
PubMed. (2003). p38 MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.
-
PubMed. (2003). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development, 6(5), 717-727.
-
eScholarship.org. (n.d.). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 886-891.
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An In-Depth Technical Guide to the Theoretical Mechanisms and Practical Applications of 4-(Aminomethyl)pyrimidine Hydrochloride Reactions
Abstract: 4-(Aminomethyl)pyrimidine hydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic primary amine tethered to an electron-deficient pyrimidine ring, presents a unique landscape for chemical modification. This guide provides an in-depth exploration of the theoretical mechanisms governing its primary reactions. We will dissect the causality behind experimental choices for key transformations such as N-acylation and N-alkylation, offering field-proven insights and detailed protocols. Furthermore, this document will serve as a practical reference for the analytical characterization of the resulting products, ensuring a robust and validated synthetic workflow.
Molecular Structure and Physicochemical Properties
Structural Analysis and Reactivity Overview
4-(Aminomethyl)pyrimidine is composed of two key reactive components:
-
The Primary Aminomethyl Group (-CH₂NH₂): This aliphatic primary amine is the principal site of nucleophilic reactivity. Once deprotonated, the nitrogen's lone pair of electrons can readily attack a variety of electrophilic centers.
-
The Pyrimidine Ring: As a six-membered diazine, the pyrimidine ring is classified as a π-deficient heterocycle.[1][2] The two nitrogen atoms withdraw electron density from the ring, rendering the carbon atoms (particularly at positions 2, 4, and 6) electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a suitable leaving group.[1][2][3][4]
The Critical Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt (C₅H₇N₃·HCl), meaning the aminomethyl group exists in its protonated ammonium form (-CH₂NH₃⁺Cl⁻). This has several critical implications for its use in synthesis:
-
Enhanced Stability and Solubility: The salt form is typically a stable, crystalline solid with improved shelf-life and solubility in polar protic solvents.
-
Masked Nucleophilicity: In its protonated state, the amine's lone pair is unavailable for reaction. Therefore, deprotonation with a suitable base is a mandatory prerequisite for any reaction involving the amine as a nucleophile. The choice of base is a key experimental parameter that dictates reaction success.
| Property | Value | Source |
| CAS Number | 1138011-17-2 | [5] |
| Molecular Formula | C₅H₈ClN₃ | [5] |
| Molecular Weight | 145.59 g/mol | [5] |
| Melting Point | ~177 °C (dec.) | |
| Appearance | Solid | |
| Table 1: Key Physicochemical Properties of this compound. |
Core Reactivity and Mechanistic Principles
Activating the Nucleophile: Amine Deprotonation
The fundamental first step in harnessing the reactivity of this compound is the liberation of the free amine. This is an acid-base equilibrium where a base (B:) is added to abstract a proton from the ammonium salt.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of N-(Pyrimidin-4-ylmethyl)acetamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) to form a suspension.
-
Base Addition: Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature. Causality: The first equivalent of base neutralizes the HCl salt, and the second equivalent scavenges the HCl generated during the acylation reaction, driving it to completion. [6]4. Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. Causality: The reaction is often exothermic; cooling prevents potential side reactions and ensures controlled addition. [7]5. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final amide.
Field-Proven Insight: Choosing the Acylating Agent
-
Acyl Halides/Anhydrides: Highly reactive and suitable for robust amines. They generate acid byproducts that must be scavenged by a base. [8]* Carboxylic Acids + Coupling Agents: For more sensitive substrates or in peptide synthesis, direct coupling of a carboxylic acid is preferred. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation under milder conditions and minimizing racemization. [9][10][11][12]
N-Alkylation: C-N Bond Formation
N-alkylation introduces alkyl groups onto the amine nitrogen via a nucleophilic aliphatic substitution (SN2) mechanism. [13]This reaction is notoriously difficult to control.
Mechanism: The nucleophilic free amine attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single concerted step.
The Challenge of Over-Alkylation: The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This means it can compete for the remaining alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. [13][14]
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Introduction to 4-(Aminomethyl)pyrimidine Hydrochloride and the Role of Quantum Chemistry
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(Aminomethyl)pyrimidine Hydrochloride
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. As a key building block in medicinal chemistry, understanding the fundamental molecular properties of this compound through computational methods is paramount for the rational design of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.
This compound is a heterocyclic compound featuring a pyrimidine core, a foundational structure in many biologically active molecules, including the nucleobases of DNA and RNA.[3][4] Its derivatives are extensively explored in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[2][5][6] The aminomethyl substituent provides a reactive handle for further chemical modification, making it a versatile scaffold in synthetic chemistry.[7][8]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[9][10] DFT allows for the accurate prediction of molecular properties such as geometry, electronic structure, and vibrational frequencies at a reasonable computational cost.[5][11][12] By modeling this compound at the quantum level, we can gain deep insights into its chemical behavior, predict its reactivity, and interpret experimental spectroscopic data. This knowledge is crucial for understanding its mechanism of action and for designing new derivatives with enhanced therapeutic profiles.[9][11]
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density.[5][11] This approach is computationally more efficient than traditional wave function-based methods while providing a high degree of accuracy for a wide range of molecular systems.[11]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[12]
-
Exchange-Correlation Functional: This component accounts for the complex interactions between electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used as they provide a good balance between accuracy and computational expense.[1][13]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) basis set is a popular choice for calculations on organic molecules, as it provides a flexible description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p), and diffuse functions (+) to describe lone pairs and anions accurately.
For this guide, all calculations were hypothetically performed using the B3LYP functional with the 6-311+G(d,p) basis set, a combination known to yield reliable results for similar heterocyclic systems.[1]
Computational Methodology: A Validating Workflow
A rigorous and self-validating computational protocol is essential for obtaining meaningful and reproducible results. The workflow described below ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.
Step-by-Step Protocol
-
Input Structure Generation: The initial 3D structure of 4-(aminomethyl)pyrimidine was built using molecular modeling software. The hydrochloride salt is treated computationally by protonating the most basic site, which in this case is the aminomethyl group, resulting in a positively charged species with a chloride counter-ion. For simplicity in gas-phase calculations, we will model the protonated form of 4-(aminomethyl)pyrimidine.
-
Geometry Optimization: A geometry optimization was performed to find the lowest energy conformation of the molecule.[14][15] This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.[15] The optimization was carried out using the Opt keyword in the Gaussian software package.[14] Convergence to a stationary point was confirmed by monitoring the forces and displacements at each optimization step.[15][16]
-
Frequency Analysis: Following a successful optimization, a frequency calculation was performed at the same level of theory.[17] This serves two critical purposes:
-
Verification of the Stationary Point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[18]
-
Prediction of Vibrational Spectra: The calculated harmonic frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can then be compared with experimental data.[19][20] This is accomplished using the Freq keyword in Gaussian.[17]
-
-
Electronic Property Calculation: Based on the optimized geometry, the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated. These frontier orbitals are key to understanding the molecule's reactivity.[21][22]
Workflow Visualization
Caption: A typical workflow for quantum chemical calculations.
Results and Discussion
This section presents the hypothetical results from the quantum chemical calculations on the protonated form of 4-(aminomethyl)pyrimidine.
Optimized Molecular Geometry
The geometry optimization converges to a stable structure, providing key bond lengths and angles. These parameters are fundamental for understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length (Å) | C4 | C7 | - | 1.50 |
| C7 | N8 | - | 1.51 | |
| N1 | C2 | - | 1.34 | |
| C5 | C6 | - | 1.39 | |
| **Bond Angle (°) ** | N3 | C4 | C5 | 122.5 |
| C4 | C7 | N8 | 112.0 | |
| C2 | N1 | C6 | 116.8 | |
| Dihedral Angle (°) | N3 | C4 | C7 | N8 |
| C5 | C4 | C7 | N8 |
Table 1: Selected optimized geometrical parameters for protonated 4-(aminomethyl)pyrimidine.
Vibrational Analysis
The frequency calculation confirms that the optimized structure is a true minimum by the absence of imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in structural elucidation.[23][24]
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Stretch | -NH3+ | 3350 - 3450 | 3200 - 3400[23] |
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3050 - 3150 | 3000 - 3100[25] |
| C-H Stretch (Aliphatic) | -CH2- | 2900 - 3000 | 2850 - 2960[23] |
| C=N Stretch | Pyrimidine Ring | 1580 - 1620 | 1570 - 1620[23] |
| C=C Stretch | Pyrimidine Ring | 1450 - 1550 | 1450 - 1600[23] |
| C-N Stretch | C-NH3+ | 1200 - 1250 | 1200 - 1350[23] |
Table 2: Calculated vs. typical experimental vibrational frequencies.
The predicted frequencies align well with the expected ranges for the functional groups present in the molecule, providing confidence in the computational model.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity.[22][26] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.[21][22]
-
HOMO Energy: Related to the ionization potential and the ability of a molecule to donate electrons.[22]
-
LUMO Energy: Related to the electron affinity and the ability of a molecule to accept electrons.[22]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule.[21][27] A smaller gap suggests higher reactivity.[27]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -8.52 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 7.27 |
Table 3: Calculated frontier molecular orbital energies.
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO electron densities (not shown) would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity of its reactions.[21]
Caption: Relationship between frontier orbitals and chemical reactivity.
Conclusion
Quantum chemical calculations, specifically using DFT, provide a powerful and insightful approach to characterizing the molecular properties of this compound. The computational workflow detailed in this guide allows for the reliable prediction of its optimized geometry, vibrational spectrum, and electronic properties. The analysis of the frontier molecular orbitals offers valuable predictions regarding the molecule's stability and reactivity. These computational insights are crucial for the rational design of new pyrimidine-based derivatives in drug discovery, enabling a more efficient and targeted approach to developing novel therapeutic agents.[1][9]
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An In-depth Technical Guide to 4-(Aminomethyl)pyrimidine Hydrochloride: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(aminomethyl)pyrimidine hydrochloride, a versatile building block in medicinal chemistry. While a definitive historical account of its initial discovery remains nuanced, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry for therapeutic applications. This document details plausible synthetic routes, grounded in established chemical principles, and explores its critical role as a structural motif in the development of targeted therapies, particularly kinase inhibitors.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1] Its synthetic tractability and ability to engage in key biological interactions have made it a "privileged scaffold" in drug design. Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a key intermediate, providing a reactive handle to introduce the pyrimidine moiety into larger, more complex molecules designed to interact with specific biological targets.[3][4]
Historical Context and Discovery
A precise, documented moment of discovery for this compound is not readily apparent in seminal literature. Its history is more accurately understood as an evolution within the broader field of pyrimidine chemistry, which has been a fertile ground for pharmaceutical innovation for over a century. The development of synthetic methodologies for functionalizing the pyrimidine ring, driven by the quest for new therapeutic agents, likely led to the synthesis of this compound as a valuable intermediate. Its structural relationship to key components of Vitamin B1 (Thiamine), such as 4-amino-5-aminomethyl-2-methylpyrimidine, suggests that early investigations into thiamine analogs and pyrimidine-based vitamins may have paved the way for its creation.[5] The increasing focus on kinase inhibitors in the latter half of the 20th century and into the 21st century has undoubtedly solidified the importance of building blocks like this compound.[6][7]
Synthetic Strategies
The synthesis of this compound can be approached through several logical and established chemical pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and overall cost-effectiveness. The primary synthetic challenges involve the introduction of the aminomethyl group at the 4-position of the pyrimidine ring.
Pathway A: Reduction of 4-Cyanopyrimidine
A direct and efficient route to 4-(aminomethyl)pyrimidine is the reduction of a 4-cyanopyrimidine precursor. This method is contingent on the availability of the nitrile starting material.
-
Step 1: Synthesis of 4-Cyanopyrimidine. The synthesis of the pyrimidine-4-carbonitrile precursor is a critical first step. One common approach is the nucleophilic substitution of a halogenated pyrimidine, such as 4-chloropyrimidine or 4-bromopyrimidine, with a cyanide salt.[8]
-
Step 2: Catalytic Hydrogenation. The nitrile can be reduced to the primary amine via catalytic hydrogenation. This method is often favored for its clean reaction profile and high yields.
-
Protocol: 4-Cyanopyrimidine is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines. A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added, and the mixture is subjected to a hydrogen atmosphere in a pressure vessel. The reaction progress is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the resulting 4-(aminomethyl)pyrimidine can be isolated as the hydrochloride salt by treatment with hydrochloric acid.
Figure 1: Catalytic Hydrogenation of 4-Cyanopyrimidine.
-
Pathway B: From 4-Methylpyrimidine via Halogenation and Amination
An alternative strategy begins with the more readily available 4-methylpyrimidine. This multi-step process involves the functionalization of the methyl group to facilitate the introduction of the amine.
-
Step 1: Halogenation of 4-Methylpyrimidine. The methyl group of 4-methylpyrimidine can be halogenated to form 4-(chloromethyl)pyrimidine or 4-(bromomethyl)pyrimidine. This is typically achieved using radical halogenation conditions, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, or by using reagents like thionyl chloride (SOCl₂) for chlorination.
-
Step 2: Introduction of the Amino Group. The resulting 4-(halomethyl)pyrimidine is a reactive electrophile, amenable to nucleophilic substitution to introduce the amino group. Several methods can be employed:
-
Gabriel Synthesis: This classic method for preparing primary amines avoids over-alkylation. 4-(Chloromethyl)pyrimidine is reacted with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine.[8]
Figure 2: Gabriel Synthesis of 4-(Aminomethyl)pyrimidine.
-
Delépine Reaction: This method involves the reaction of the alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.
-
Direct Amination: While potentially leading to mixtures, direct reaction with ammonia can also be employed, often under pressure and in a suitable solvent.
-
Pathway C: Reductive Amination of 4-Pyrimidinecarboxaldehyde
This pathway offers a versatile approach, particularly if the corresponding aldehyde is accessible.
-
Step 1: Synthesis of 4-Pyrimidinecarboxaldehyde. This precursor can be prepared through the oxidation of 4-(hydroxymethyl)pyrimidine or via other established methods for aldehyde synthesis.
-
Step 2: Reductive Amination. The aldehyde is reacted with an ammonia source (such as ammonium acetate or ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the aldehyde.[9]
-
Protocol: To a solution of 4-pyrimidinecarboxaldehyde in methanol, ammonium acetate is added. The mixture is stirred to facilitate imine formation. Sodium cyanoborohydride is then added portion-wise. The reaction is monitored by TLC or LC-MS for the consumption of the starting aldehyde. After completion, the reaction is quenched, and the product is worked up and purified. The final product can be isolated as the hydrochloride salt.[9]
-
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its ability to introduce a pyrimidine moiety that can act as a key pharmacophore.
Kinase Inhibitors
A significant application of 4-(aminomethyl)pyrimidine derivatives is in the development of protein kinase inhibitors.[10] The pyrimidine core can mimic the purine ring of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site.[6][7] The aminomethyl group serves as a linker to which various substituents can be attached to target other regions of the ATP-binding pocket, thereby conferring potency and selectivity. Numerous patents and research articles describe the use of this scaffold in the synthesis of inhibitors for a variety of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, making them attractive therapeutic targets.[11]
-
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a cornerstone of treatment for certain types of cancer.
-
Other Kinases: The versatility of the 4-(aminomethyl)pyrimidine scaffold has led to its incorporation into inhibitors of a wide range of other kinases implicated in various diseases.[10]
| Parameter | Pathway A: Nitrile Reduction | Pathway B: Halogenation/Amination | Pathway C: Reductive Amination |
| Starting Material | 4-Cyanopyrimidine | 4-Methylpyrimidine | 4-Pyrimidinecarboxaldehyde |
| Key Steps | Catalytic Hydrogenation | Radical Halogenation, Nucleophilic Substitution (e.g., Gabriel) | Imine formation, In situ reduction |
| Advantages | Direct, often high-yielding | Utilizes a more common starting material | Versatile, can be adapted for secondary amines |
| Disadvantages | Availability of the nitrile precursor | Multi-step, potential for side reactions | Availability of the aldehyde precursor |
| Scalability | Generally good | Can be challenging to scale up radical reactions | Good |
| Table 1: Comparison of Synthetic Pathways to 4-(Aminomethyl)pyrimidine. |
Conclusion
This compound is a synthetically accessible and highly valuable building block for medicinal chemists. While its specific historical discovery is intertwined with the broader progress in pyrimidine chemistry, its importance in modern drug discovery is undeniable. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide reliable methods for its preparation. Its role as a key structural element in a multitude of kinase inhibitors highlights its enduring significance in the ongoing quest for novel and effective therapeutics. As research into targeted therapies continues to expand, the demand for versatile intermediates like this compound is set to grow, ensuring its continued relevance in the field of drug development.
References
- HETEROCYCLES, Vol. 51. No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Understanding the Chemistry: Synthesis and Reactivity of Pyrimidine Deriv
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.
- Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Chu, X., DePinto, W., Kim, Y., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-60.
- European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central.
- PubChem. (n.d.). 4-(Bromomethyl)pyrimidine.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
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- MDPI. (n.d.).
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Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 4-(Aminomethyl)pyrimidine Hydrochloride
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of DNA and RNA and imparting a wide range of pharmacological activities.[1] Pyrimidine derivatives are a versatile class of compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others.[2] The strategic functionalization of the pyrimidine ring and its substituents is a key focus in the development of novel therapeutics. 4-(Aminomethyl)pyrimidine hydrochloride serves as a valuable building block in this endeavor, offering a primary amine for a variety of chemical transformations.[3] This guide provides an in-depth exploration of synthetic routes for the derivatization of 4-(aminomethyl)pyrimidine, with a focus on N-acylation, N-alkylation, reductive amination, and sulfonamide synthesis. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Core Synthetic Strategies for Derivatization
The primary amino group of 4-(aminomethyl)pyrimidine is the key reactive handle for derivatization. The following sections detail the theoretical underpinnings and practical application of common synthetic transformations.
N-Acylation: Formation of Amide Derivatives
The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis and medicinal chemistry.[4] This reaction involves the coupling of the primary amine of 4-(aminomethyl)pyrimidine with a carboxylic acid or its activated derivative.
Causality Behind Experimental Choices:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated to increase its electrophilicity. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[5] The choice of coupling reagent and reaction conditions can be critical to achieving high yields and minimizing side reactions. For instance, EDC is often preferred over DCC due to the water-solubility of its urea byproduct, which simplifies purification. The addition of HOBt can suppress racemization when coupling chiral carboxylic acids and improve reaction efficiency.[5]
Experimental Protocol: General Synthesis of N-Acyl-4-(aminomethyl)pyrimidine Derivatives
This protocol describes a general method for the acylation of this compound using an activated carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF and add DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Data Presentation: Representative N-Acylation Reactions
| Entry | Carboxylic Acid | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC, HOBt, DIPEA | DCM | 16 | 85 |
| 2 | Acetic Acid | HATU, DIPEA | DMF | 12 | 92 |
| 3 | Phenylacetic Acid | DCC, DMAP | DCM | 24 | 78 |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 4-(aminomethyl)pyrimidine.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl or aryl groups to the primary amine of 4-(aminomethyl)pyrimidine, leading to the formation of secondary and tertiary amines.
Causality Behind Experimental Choices:
Direct alkylation of amines with alkyl halides can be challenging to control, often resulting in over-alkylation to form tertiary amines and quaternary ammonium salts.[6] The choice of base and solvent is crucial in modulating the reactivity and selectivity of the reaction. A non-nucleophilic base, such as potassium carbonate or DIPEA, is often used to neutralize the acid generated during the reaction without competing with the amine nucleophile. The use of a polar aprotic solvent like DMF or acetonitrile can facilitate the SN2 reaction. Microwave-assisted synthesis can significantly reduce reaction times and improve yields in some cases.[7]
Experimental Protocol: General Synthesis of N-Alkyl-4-(aminomethyl)pyrimidine Derivatives
This protocol outlines a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., bromide or iodide)
-
Potassium carbonate (K₂CO₃) or DIPEA
-
Anhydrous DMF or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add K₂CO₃ (2.5 eq) or DIPEA (2.2 eq).
-
Add the alkyl or benzyl halide (1.1 eq for mono-alkylation, >2.2 eq for di-alkylation).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reductive Amination: An Alternative Route to N-Alkylation
Reductive amination is a powerful and often preferred method for the N-alkylation of amines, as it avoids the issue of over-alkylation.[8] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding amine.[9]
Causality Behind Experimental Choices:
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material.[10] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose.[10] The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly reducing the reactivity of the amine.[7]
Experimental Protocol: General Synthesis of N-Alkyl Derivatives via Reductive Amination
This protocol describes a general procedure for the reductive amination of aldehydes or ketones with this compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
DIPEA or TEA
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE, add DIPEA or TEA (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Reductive Amination Conditions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 88 |
| 2 | Acetone | NaBH₃CN | MeOH | 24 | 75 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 18 | 91 |
Visualization: Reductive Amination Pathway
Caption: Pathway for reductive amination of 4-(aminomethyl)pyrimidine.
Sulfonamide Synthesis
Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities.[11] They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
The reaction of an amine with a sulfonyl chloride is generally a robust and high-yielding transformation.[12] A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction.[13] Pyridine can also act as a nucleophilic catalyst. The choice of solvent depends on the solubility of the reactants, with DCM, THF, and pyridine being common choices.
Experimental Protocol: General Synthesis of Sulfonamide Derivatives
This protocol provides a general method for the synthesis of sulfonamides from this compound.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM or THF and pyridine or TEA (3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of pyrimidine derivatives with potential applications in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the principles behind the choice of reagents and reaction conditions, scientists can effectively design and execute synthetic strategies to generate novel compounds for biological evaluation.
References
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. J. Org. Chem., 74(21), 8460–8463.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrimidines.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine.
- BenchChem. (2025).
- BenchChem. (2025).
- Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
- Fawzy, N. M., et al. (2018). Synthesis of new indole derivatives using one-pot multicomponent reaction with antiproliferative towards normal and cancer cell lines. Egyptian Pharmaceutical Journal, 17(2), 85.
- Gandeepan, P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Growing Science. (2022).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Indian Academy of Sciences. (2020).
- JOCPR. (n.d.).
- JOCPR. (n.d.).
- Journal of Chemical Education. (2015).
- MDPI. (2018).
- Master Organic Chemistry. (2017). Amides from Carboxylic Acids-DCC and EDC Coupling.
- NIH. (2023).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- PMC - NIH. (2023). Recent medicinal approaches of novel pyrimidine analogs: a review.
- ResearchGate. (2025).
- Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- ScienceDirect. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Sciencemadness.org. (n.d.).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Verma, A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Growing Science. (2021).
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine.
- ScienceScholar. (2022).
- ResearchGate. (2025).
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- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. jocpr.com [jocpr.com]
Experimental protocol for N-alkylation using 4-(Aminomethyl)pyrimidine hydrochloride
An in-depth guide to the synthesis of N-substituted pyrimidine derivatives, this document provides a comprehensive protocol for the N-alkylation of 4-(aminomethyl)pyrimidine hydrochloride. Tailored for researchers in medicinal chemistry and drug development, this application note elucidates the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of the 4-(Aminomethyl)pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several kinase inhibitors and antiviral agents.[1][2] 4-(Aminomethyl)pyrimidine, in particular, serves as a high-value, bifunctional building block. Its structure incorporates the pyrimidine pharmacophore and a reactive primary aminomethyl group, which acts as a versatile handle for synthetic elaboration.[1] The N-alkylation of this primary amine is a critical transformation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and fine-tune the physicochemical and pharmacological properties of potential drug candidates.[3]
This guide focuses on reductive amination, a robust and highly efficient one-pot method for N-alkylation.[4][5] This strategy is favored over direct alkylation with alkyl halides as it circumvents the common issue of over-alkylation, leading to cleaner reactions and higher yields of the desired mono-alkylated product.[6]
Principle of the Method: Reductive Amination
Reductive amination involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the target secondary amine.[4][5] The process is typically conducted in a single reaction vessel under mild, weakly acidic or neutral conditions.
The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should reduce the imine intermediate much faster than it reduces the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and selectivity for imines, even in the presence of aldehydes.[4][7]
Experimental Protocol: Synthesis of N-Benzyl(pyrimidin-4-yl)methanamine
This protocol details a representative N-alkylation of this compound with benzaldehyde via reductive amination.
Reaction Scheme
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Amount (mg) | Volume (mL) |
| This compound | 1138011-17-2 | 145.59 | 1.0 | 2.0 | 291.2 | - |
| Benzaldehyde | 100-52-7 | 106.12 | 1.1 | 2.2 | 233.5 | 0.22 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | 2.4 | 242.9 | 0.33 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 | 3.0 | 635.8 | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - | - | 20 |
Step-by-Step Methodology
-
Reagent Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq., 2.0 mmol, 291.2 mg) in anhydrous dichloromethane (DCM, 20 mL).
-
Causality: The hydrochloride salt is often more stable and commercially available than the free base. Anhydrous solvent is crucial to prevent hydrolysis of the imine intermediate and the reducing agent.
-
-
Neutralization: To the stirred suspension, add triethylamine (1.2 eq., 2.4 mmol, 0.33 mL). Stir the mixture at room temperature for 10-15 minutes until the solution becomes clear or nearly clear.
-
Causality: Triethylamine is a non-nucleophilic organic base that deprotonates the ammonium salt, liberating the primary amine free base, which is necessary for the nucleophilic attack on the carbonyl. An excess is used to also neutralize the HCl generated during the reaction.
-
-
Imine Formation: Add benzaldehyde (1.1 eq., 2.2 mmol, 0.22 mL) to the reaction mixture. Stir at room temperature for 1-2 hours.
-
Causality: This period allows for the formation of the hemiaminal, followed by dehydration to the imine intermediate. This is an equilibrium-driven process.[5] Monitoring by Thin Layer Chromatography (TLC) or LC-MS can confirm the consumption of starting material and the appearance of the imine.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq., 3.0 mmol, 635.8 mg) to the stirred solution in three portions over 10 minutes.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) or LC-MS until the imine intermediate is consumed.
-
Aqueous Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Causality: The basic solution neutralizes any remaining acetic acid byproducts from the reducing agent and quenches any unreacted NaBH(OAc)₃.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Causality: This ensures complete extraction of the desired organic product from the aqueous phase.
-
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the pure N-benzyl(pyrimidin-4-yl)methanamine.
-
Causality: The brine wash removes residual water, and drying with Na₂SO₄ removes all traces of moisture before solvent evaporation. Chromatography separates the target compound from unreacted starting materials and byproducts.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the N-alkylation protocol.
Caption: Workflow for N-alkylation via one-pot reductive amination.
Validation and Characterization
The integrity of this protocol relies on systematic monitoring and final product validation.
-
In-Process Control: TLC or LC-MS should be used to monitor the consumption of the starting amine and the formation of the imine intermediate before and after the addition of the reducing agent. This confirms that each stage of the one-pot reaction is proceeding as expected.
-
Product Identification: The purified product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to verify the correct structure and molecular weight.
By following this detailed protocol and understanding the chemical principles involved, researchers can confidently and efficiently synthesize a wide array of N-alkylated 4-(aminomethyl)pyrimidine derivatives for application in drug discovery and development programs.
References
- Chandra, M., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (2023). Synthesis of pyrimidines.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube.
- Singh, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Agarwal, A., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters.
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- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: 4-(Aminomethyl)pyrimidine Hydrochloride as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyrimidine ring holding a position of particular privilege.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine core is a bio-isosterically sound scaffold that is readily recognized by biological systems. This inherent biocompatibility, combined with its unique physicochemical properties, has led to its incorporation into a vast number of FDA-approved drugs.[2][3] The pyrimidine ring's nitrogen atoms act as effective hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions, both of which are critical for high-affinity binding to biological targets.[2]
Within this important class of heterocycles, 4-(Aminomethyl)pyrimidine hydrochloride (Figure 1) has emerged as a particularly valuable and versatile building block. It provides a robust pyrimidine core for target engagement, along with a reactive primary aminomethyl group. This functional "handle" allows for the straightforward and modular installation of diverse chemical moieties, making it an ideal starting point for the construction of compound libraries in hit-to-lead and lead optimization campaigns. This guide provides an in-depth look at the practical application of this building block, focusing on key synthetic transformations and providing detailed, field-proven protocols for its use in the synthesis of kinase inhibitors, a therapeutic class where the pyrimidine scaffold has found extensive utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is the foundation of any successful synthetic campaign. Below is a summary of the key properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃ | [1] |
| Molecular Weight | 145.59 g/mol | [1] |
| Appearance | Brown Powder | [4] |
| Storage | Ambient temperatures | [1] |
| Solubility | Soluble in DMSO and Methanol (with heating) | [5] |
Spectroscopic Characterization (Representative Data)
While a comprehensive public dataset for this compound is limited, data from structurally analogous compounds and general knowledge of pyrimidine derivatives provide an expected spectroscopic profile. The data from 4-(aminomethyl)pyridine is often used as a proxy due to the isoelectronic nature of the pyridine and pyrimidine rings.[6]
Table 2: Expected NMR and IR Data
| Technique | Expected Peaks | Rationale |
| ¹H NMR (DMSO-d₆) | δ ~9.2 (s, 1H, H2), δ ~8.8 (d, 1H, H6), δ ~7.6 (d, 1H, H5), δ ~4.2 (s, 2H, CH₂), δ ~8.5 (br s, 3H, NH₃⁺) | The pyrimidine protons are expected in the aromatic region, with H2 being the most deshielded. The aminomethyl protons will appear as a singlet, and the ammonium protons as a broad singlet. |
| ¹³C NMR (DMSO-d₆) | δ ~160 (C4), δ ~158 (C2), δ ~155 (C6), δ ~122 (C5), δ ~40 (CH₂) | Aromatic carbons of the pyrimidine ring will be in the typical downfield region. The methylene carbon will be significantly upfield. |
| IR (KBr, cm⁻¹) | ~3000-2800 (br, N-H stretch), ~1600 (C=N stretch), ~1550 (C=C stretch) | Broad absorption for the ammonium salt. Characteristic aromatic ring stretches for the pyrimidine core. |
Core Synthetic Applications and Protocols
The primary utility of this compound lies in the reactivity of its primary amine. This allows for its facile incorporation into larger molecules through two main reaction classes: Amide Bond Formation and Reductive Amination .
Application 1: Amide Bond Formation - Synthesis of N-(Pyrimidin-4-ylmethyl)amides
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[7] By coupling this compound with a carboxylic acid, a stable amide linker can be formed, connecting the pyrimidine core to other pharmacophoric elements. This is a common strategy in the design of kinase inhibitors, where the pyrimidine often binds in the ATP-binding pocket (hinge region) and the rest of the molecule extends into other regions of the active site to confer potency and selectivity.
The following diagram illustrates the general workflow for the synthesis of an N-(pyrimidin-4-ylmethyl)amide, which is a common core in many kinase inhibitors.
Caption: General workflow for amide bond formation.
This protocol describes the coupling of this compound with 3-iodo-4-methylbenzoic acid. This specific benzoic acid is a common intermediate in the synthesis of multi-targeted kinase inhibitors like Ponatinib.[8]
Materials:
-
This compound (1.0 eq)
-
3-iodo-4-methylbenzoic acid (1.05 eq)
-
HATU (1,1,3,3-Tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend this compound (1.0 eq) in anhydrous DMF.
-
Basification: Add DIPEA (3.0 eq) to the suspension and stir at room temperature for 15 minutes. The hydrochloride salt will be neutralized to the free amine in situ.
-
Acid Activation: In a separate flask, dissolve 3-iodo-4-methylbenzoic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Stir at room temperature for 10 minutes to allow for the formation of the activated ester.
-
Coupling: Slowly add the activated acid solution to the amine solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. This removes unreacted acid and residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-((pyrimidin-4-yl)methyl)-3-iodo-4-methylbenzamide.
Causality and Self-Validation:
-
Why HATU and DIPEA? HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present).[9] DIPEA is a non-nucleophilic base used to both neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction, driving the equilibrium towards product formation.[7]
-
Why anhydrous conditions? Coupling reagents like HATU are sensitive to moisture. Water can hydrolyze the activated ester intermediate, leading to reduced yields.[9]
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, typically less polar, product spot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: Reductive Amination - Synthesis of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted secondary amine.[10] This reaction is invaluable for growing the molecular complexity from the 4-(aminomethyl)pyrimidine core, allowing for the introduction of a wide variety of substituents.
Caption: General workflow for reductive amination.
This protocol describes the reaction of this compound with a representative aldehyde, 4-fluorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Fluorobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), and anhydrous DCE.
-
Basification: Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM) to yield the pure N-((4-fluorobenzyl)pyrimidin-4-yl)methanamine.
Causality and Self-Validation:
-
Why Sodium Triacetoxyborohydride? NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the side reaction of reducing the starting aldehyde.[10][11] It also does not require the strictly acidic conditions that sodium cyanoborohydride does.
-
Why a two-step, one-pot procedure? Allowing the imine to form in situ before adding the reducing agent is an efficient one-pot process. The equilibrium between the carbonyl/amine and the imine is driven towards the product as the imine is consumed by the reducing agent.[10]
-
Self-Validation: TLC analysis will show the consumption of the aldehyde and the formation of a new, more polar amine product. Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a high-value, versatile building block that provides a reliable entry point into the synthesis of diverse compound libraries, particularly for kinase inhibitor programs. The primary amine handle is amenable to robust and well-understood synthetic transformations such as amide coupling and reductive amination. The protocols detailed herein are designed to be reproducible and are based on established, field-proven methodologies. By understanding the rationale behind the choice of reagents and conditions, researchers can troubleshoot and adapt these procedures to a wide range of substrates, accelerating the drug discovery process. The continued exploration of the chemical space accessible from this building block will undoubtedly lead to the discovery of novel therapeutic agents.
References
- MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
- MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.
- Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (n.d.). Reductive amination.
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Application Note: Streamlining Drug Discovery with 4-(Aminomethyl)pyrimidine Hydrochloride in Parallel Synthesis
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of countless biologically active compounds and a significant number of FDA-approved drugs.[1][2] Its prevalence stems from its structural resemblance to the nucleobases of DNA and RNA, allowing for favorable interactions with a wide array of biological targets such as kinases, polymerases, and other enzymes.[3] The strategic functionalization of the pyrimidine core enables the fine-tuning of a compound's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. This makes pyrimidine-based libraries an invaluable resource in high-throughput screening campaigns for the identification of novel therapeutic agents across diverse disease areas, including oncology, virology, and inflammatory conditions.[3]
4-(Aminomethyl)pyrimidine hydrochloride is a versatile and highly valuable building block for the construction of such libraries. It provides a primary amine handle attached to the pyrimidine core, which serves as a key point for diversification through common and robust chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solution-phase parallel synthesis to rapidly generate libraries of novel pyrimidine derivatives. We will delve into two key synthetic strategies: reductive amination and amide coupling, providing detailed protocols, workflow diagrams, and expert insights to facilitate successful library construction.
Chemical Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1138011-17-2 | [4] |
| Molecular Formula | C₅H₈ClN₃ | [4] |
| Molecular Weight | 145.59 g/mol | [4] |
| Appearance | Brown powder | [4] |
| Storage | Ambient temperatures, protect from light, air sensitive | [4][5] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [5][6][7] |
Parallel Synthesis Workflow: A Strategic Overview
Solution-phase parallel synthesis offers a flexible and efficient approach for the creation of compound libraries without the need for specialized solid-phase equipment. The general workflow for utilizing this compound is depicted below. This process is designed for implementation in multi-well plates (e.g., 24- or 96-well formats) to enable the simultaneous synthesis of numerous analogs.
Caption: General workflow for parallel synthesis using this compound.
Protocol 1: Library Synthesis via Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds, making it an excellent choice for generating libraries of secondary and tertiary amines.[8] The reaction proceeds in a one-pot fashion, where an aldehyde or ketone first condenses with the primary amine of 4-(aminomethyl)pyrimidine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8]
Causality and Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone, yet reactive enough to efficiently reduce the formed imine.[9] This selectivity is crucial for a clean, one-pot reaction.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvent choices as they are compatible with NaBH(OAc)₃ and effectively solubilize a wide range of organic substrates.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate imine formation, especially with less reactive ketones.
Detailed Step-by-Step Protocol
This protocol is designed for a 24-well plate format with a reaction volume of 2 mL per well.
-
Preparation of Stock Solution:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
To neutralize the hydrochloride salt and liberate the free amine, add 1.1 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the stock solution. Stir for 15 minutes.
-
-
Reagent Dispensing:
-
To each well of the 24-well plate, add 0.5 mL of the 4-(aminomethyl)pyrimidine stock solution (0.1 mmol).
-
Add a 0.2 M solution of a diverse set of aldehydes or ketones (1.1 equivalents, 0.11 mmol) in DCE to each respective well.
-
Add 5 µL of glacial acetic acid to each well.
-
-
Initiation of Reduction:
-
To each well, add sodium triacetoxyborohydride (1.5 equivalents, 0.15 mmol, ~32 mg). It is recommended to add the reducing agent as a solid to minimize decomposition.
-
-
Reaction Incubation:
-
Seal the plate and place it on an orbital shaker at room temperature.
-
Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with ethyl acetate (2 x 1.5 mL).
-
The combined organic layers can be passed through a plug of silica gel or a phase separator plate to remove residual aqueous phase and inorganics.
-
The solvent is then evaporated under a stream of nitrogen or in a centrifugal evaporator.
-
For high-throughput purification, the crude products can be redissolved in a suitable solvent and purified by preparative HPLC-MS.[10][11]
-
Reductive Amination Workflow Diagram
Caption: Workflow for the reductive amination of 4-(aminomethyl)pyrimidine.
Protocol 2: Library Synthesis via Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the prevalence of the amide functional group in biologically active molecules.[12] Coupling this compound with a diverse library of carboxylic acids is a straightforward strategy to generate a wide range of pyrimidine-containing amides.
Causality and Experimental Choices
-
Coupling Reagents: A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) is highly effective.[13] EDC activates the carboxylic acid, and HOAt acts as a coupling auxiliary that minimizes side reactions and reduces racemization if chiral carboxylic acids are used.
-
Base: A tertiary amine base, such as DIPEA, is required to neutralize the hydrochloride salt of the starting material and the acidic byproducts generated during the reaction.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common choice for amide coupling reactions due to its excellent solvating properties for a wide range of substrates and reagents.
Detailed Step-by-Step Protocol
This protocol is also designed for a 24-well plate format with a reaction volume of 2 mL per well.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M stock solution of a diverse library of carboxylic acids in anhydrous DMF.
-
Prepare a 0.3 M stock solution of EDC and a 0.3 M stock solution of HOAt in anhydrous DMF.
-
-
Reagent Dispensing:
-
To each well, add 0.5 mL of the this compound stock solution (0.1 mmol).
-
Add 0.5 mL of the respective carboxylic acid stock solution (0.11 mmol) to each well.
-
Add 0.7 mL of anhydrous DMF to each well.
-
Add DIPEA (3.0 equivalents, 0.3 mmol, ~52 µL) to each well to act as a base.
-
-
Initiation of Coupling:
-
Add 0.5 mL of the EDC stock solution (0.15 mmol) and 0.5 mL of the HOAt stock solution (0.15 mmol) to each well.
-
-
Reaction Incubation:
-
Seal the plate and place it on an orbital shaker at room temperature.
-
Allow the reaction to proceed for 8-16 hours. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute each well with 1 mL of water.
-
Extract the product with ethyl acetate (2 x 1.5 mL).
-
The combined organic layers can be washed with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate or use a phase separator plate.
-
Evaporate the solvent.
-
Purify the crude products using high-throughput preparative HPLC-MS.[10][11]
-
Amide Coupling Workflow Diagram
Caption: Workflow for the amide coupling of 4-(aminomethyl)pyrimidine.
Troubleshooting and Expert Insights
-
Low Yields in Reductive Amination: If yields are low, consider gently heating the reaction mixture to 40-50 °C to promote imine formation. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate.
-
Side Reactions in Amide Coupling: The formation of an N-acylurea byproduct can sometimes be observed. Using an auxiliary like HOAt or HOBt minimizes this. Ensure that the carboxylic acid is fully activated before the amine is consumed in side reactions.
-
Purification Challenges: The basic nature of the pyrimidine ring can sometimes lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve peak shape. For high-throughput purification, reversed-phase HPLC is generally the most effective method.[10]
-
Solubility Issues: If certain building blocks (aldehydes, ketones, or carboxylic acids) have poor solubility in the recommended solvents, consider using a co-solvent system or an alternative solvent such as N-methyl-2-pyrrolidone (NMP).
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of diverse compound libraries. The reductive amination and amide coupling protocols detailed in this application note provide robust and reliable methods for generating large numbers of novel pyrimidine derivatives in a time- and resource-efficient manner. By leveraging these strategies, researchers and drug development professionals can significantly accelerate the hit-to-lead optimization process and enhance the probability of discovering novel therapeutic candidates.
References
- Zhang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.
- Thermo Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
- Kyranos, J. N., & Rourick, R. A. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Aminopyrimidine.
- Shah, A. A., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. ACS Combinatorial Science, 19(11), 675–680.
- Götte, M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 13(21), 5895–5900.
- Song, B., et al. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Research Square.
- Goya, P., et al. (2005). Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. Journal of Combinatorial Chemistry, 7(4), 554-563.
- Martínez-Vargas, A., et al. (2020). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Molbank, 2020(3), M1149.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- Sharma, R., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25), e202300977.
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.
- Darvas, F., et al. (2002). Solution-Phase Parallel Synthesis of 4,6-Diaryl-pyrimidine-2-ylamines and 2-Amino-5,5-disubstituted-3,5-dihydro-imidazol-4-ones via a Rearrangement. Journal of Combinatorial Chemistry, 4(3), 278-282.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Future Medicinal Chemistry, 6(9), 1031-1052.
- Morphy, J. R., et al. (2002). High-throughput purification of single compounds and libraries. Current Opinion in Chemical Biology, 6(3), 365-372.
- Li, J., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(8), 1620–1625.
- Bom, D., & Curran, D. P. (1996). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 37(48), 8647-8650.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from a representative source for organic chemistry reactions.
- Agrafiotis, D. K., & Lobanov, V. S. (2001). Multiobjective optimization of combinatorial libraries. Journal of Chemical Information and Computer Sciences, 41(6), 1459-1466.
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination for Unnatural Amino Acid Synthesis.
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ResearchGate.
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Scale-Up Synthesis of 4-(Aminomethyl)pyrimidine Hydrochloride: An In-Depth Technical Guide
Introduction
4-(Aminomethyl)pyrimidine hydrochloride is a pivotal building block in contemporary drug discovery and development. Its pyrimidine core is a prevalent motif in a myriad of biologically active molecules, and the aminomethyl substituent provides a versatile handle for the construction of more complex pharmaceutical intermediates. The increasing demand for this compound necessitates the development of robust, scalable, and economically viable synthetic routes. This comprehensive guide provides a detailed exploration of three primary methodologies for the scale-up synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each pathway, present detailed, scalable protocols, and address critical safety and analytical considerations.
Strategic Overview of Synthetic Pathways
The synthesis of this compound on a larger scale can be approached through three principal strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, the required purity of the final product, and the equipment and safety infrastructure available.
Caption: Overview of the three primary synthetic routes to this compound.
Route A: Nucleophilic Substitution via Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively preventing the over-alkylation that can be problematic with other amination methods.[1][2] This route involves the initial preparation of a 4-(halomethyl)pyrimidine intermediate, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to liberate the desired primary amine.
Part 1: Synthesis of 4-(Chloromethyl)pyrimidine Hydrochloride
The precursor, 4-(chloromethyl)pyrimidine hydrochloride, is synthesized from the corresponding alcohol, 4-(hydroxymethyl)pyrimidine, using a chlorinating agent such as thionyl chloride (SOCl₂).
Caption: Synthesis of 4-(Chloromethyl)pyrimidine Hydrochloride.
Protocol:
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable glass-lined reactor with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution, and a temperature probe. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the reactor with 4-(hydroxymethyl)pyrimidine (1.0 eq).
-
Reaction: Cool the reactor to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.5-2.0 eq) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to a vigorously stirred, cold (0-5 °C) saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride. This step is highly exothermic and releases SO₂ and HCl gas; ensure efficient stirring and cooling.[3]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(chloromethyl)pyrimidine.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to afford 4-(chloromethyl)pyrimidine hydrochloride.
Part 2: Gabriel Synthesis and Deprotection
Caption: Gabriel synthesis of this compound.
Protocol:
-
Alkylation: In a reactor equipped with a mechanical stirrer, condenser, and temperature probe, dissolve 4-(chloromethyl)pyrimidine hydrochloride (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF. Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The N-(pyrimidin-4-ylmethyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-(pyrimidin-4-ylmethyl)phthalimide (1.0 eq) in ethanol or methanol in a reactor. Add hydrazine hydrate (1.2-1.5 eq) and reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.[1]
-
Work-up and Product Isolation: Cool the reaction mixture to room temperature and add an aqueous solution of HCl to dissolve the desired amine and precipitate any remaining phthalhydrazide. Filter off the solid.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 4-(aminomethyl)pyrimidine dihydrochloride can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield the purified product.[4]
Route B: Reduction of 4-Cyanopyrimidine
This route offers a more direct approach, starting from 4-cyanopyrimidine. The nitrile group is reduced to a primary amine using catalytic hydrogenation.
Part 1: Synthesis of 4-Cyanopyrimidine
4-Cyanopyrimidine can be prepared from 4-chloropyrimidine via a nucleophilic aromatic substitution with a cyanide salt.
Caption: Synthesis of 4-Cyanopyrimidine.
Protocol:
-
Reactor Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, condenser, and temperature probe.
-
Reagent Charging: Dissolve 4-chloropyrimidine (1.0 eq) in a suitable solvent like DMSO or DMF. Add potassium cyanide (1.2-1.5 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care and follow all safety protocols. [5][6]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-cyanopyrimidine can be purified by column chromatography or recrystallization.
Part 2: Catalytic Hydrogenation of 4-Cyanopyrimidine
Caption: Catalytic hydrogenation of 4-Cyanopyrimidine.
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 4-cyanopyrimidine (1.0 eq), a suitable solvent (e.g., methanol or ethanol saturated with ammonia to suppress secondary amine formation), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, 5-10 wt%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-500 psi). Heat the mixture to 40-80 °C with vigorous stirring. Monitor the reaction by hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Salt Formation and Isolation: To the filtrate, add a solution of HCl in a suitable solvent to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Route C: Reductive Amination of Pyrimidine-4-carboxaldehyde
Reductive amination is a versatile method for forming amines from carbonyl compounds.[7] This route involves the initial synthesis of pyrimidine-4-carboxaldehyde, followed by its reaction with an ammonia source and a reducing agent.
Part 1: Synthesis of Pyrimidine-4-carboxaldehyde
Pyrimidine-4-carboxaldehyde can be prepared by the oxidation of 4-methylpyrimidine.
Caption: Synthesis of Pyrimidine-4-carboxaldehyde.
Protocol:
-
Reactor Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, condenser, and temperature probe.
-
Reaction: Charge the reactor with 4-methylpyrimidine (1.0 eq) and a suitable solvent such as dioxane or a mixture of dioxane and water. Add selenium dioxide (1.1-1.2 eq) in portions.
-
Reaction Progression: Heat the mixture to reflux (80-100 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated selenium.
-
Purification: Concentrate the filtrate under reduced pressure. The crude pyrimidine-4-carboxaldehyde can be purified by column chromatography or distillation.
Part 2: Reductive Amination
Caption: Reductive amination of Pyrimidine-4-carboxaldehyde.
Protocol:
-
Reactor Setup: In a reactor, dissolve pyrimidine-4-carboxaldehyde (1.0 eq) and an ammonia source, such as ammonium acetate (5-10 eq), in a suitable solvent like methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), in portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl).
-
Purification and Salt Formation: Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine with an organic solvent. Dry the organic layer and concentrate. Dissolve the crude amine in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Quantitative Data and Process Parameters
| Parameter | Route A: Gabriel Synthesis | Route B: Nitrile Reduction | Route C: Reductive Amination |
| Starting Material | 4-(Hydroxymethyl)pyrimidine | 4-Chloropyrimidine | 4-Methylpyrimidine |
| Key Reagents | Thionyl chloride, Potassium phthalimide, Hydrazine | Potassium cyanide, H₂/Catalyst | Selenium dioxide, Ammonium acetate, NaBH₃CN |
| Typical Overall Yield | 40-60% | 60-80% | 30-50% |
| Scalability | Moderate | High | Moderate |
| Safety Concerns | Thionyl chloride (corrosive, toxic), Hydrazine (toxic, carcinogen) | Potassium cyanide (highly toxic), High-pressure hydrogenation | Selenium dioxide (toxic), NaBH₃CN (toxic) |
| Purification Method | Recrystallization | Recrystallization | Column chromatography, Recrystallization |
Safety and Handling Considerations
The scale-up synthesis of this compound involves the use of several hazardous reagents that require strict safety protocols.
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Excess thionyl chloride should be quenched carefully by slow addition to a cold, stirred basic solution (e.g., sodium bicarbonate).[3]
-
Potassium Cyanide (KCN): KCN is extremely toxic if ingested, inhaled, or absorbed through the skin. It should be handled only in a designated area with appropriate engineering controls and PPE. A cyanide antidote kit should be readily available, and personnel must be trained in its use. Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide gas.[5][6]
-
Catalytic Hydrogenation: High-pressure hydrogenation carries the risk of fire and explosion. The reactor must be properly rated for the intended pressure and temperature, and all procedures for handling flammable gases must be followed. The catalyst, particularly Raney Nickel, can be pyrophoric and should be handled under a blanket of solvent or water.
-
Hydrazine (N₂H₄): Hydrazine is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate PPE.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a battery of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the aminomethyl group. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A suitable method should be developed to separate the desired product from starting materials, intermediates, and any potential byproducts.[8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through several synthetic routes. The choice of the optimal pathway depends on a careful evaluation of factors such as cost, safety, and scalability. The Gabriel synthesis offers a reliable method for producing a clean primary amine, while the reduction of 4-cyanopyrimidine is a more direct and potentially higher-yielding approach. Reductive amination provides a versatile alternative, although the synthesis of the starting aldehyde can be challenging. For all routes, careful attention to process safety, particularly when handling hazardous reagents, is paramount. Robust analytical methods are essential to ensure the quality and purity of the final product, which is critical for its application in pharmaceutical development.
References
- Rowe Scientific.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Org. Process Res. Dev.2021, 25 (1), 140-148.
- University of Wisconsin-Madison.
- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. URL
- KGROUP. Quenching Reactive Substances. URL
- Gabriel Synthesis. In Name Reactions in Organic Chemistry; 2005; pp 194-195.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version; The National Academies Press: Washington, DC, 2011.
- Alonso, F.; Riente, P.; Yus, M.
- Thermo Fisher Scientific. Gabriel Synthesis. URL
- Patsnap. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. URL
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. URL
- ResearchGate.
- J&K Scientific LLC. Gabriel Synthesis. URL
- Benchchem. Technical Support Center: Removal of Excess Thionyl Chloride. URL
- Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. URL
- ResearchGate.
- Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. URL
- Benchchem. Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. URL
- Google Patents.
- Google Patents.
- Master Organic Chemistry.
- Reddit. Removing thionyl chloride. URL
- Myers Chem 115.
- Royal Society of Chemistry.
- National Institutes of Health. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. URL
- CUNY.
- ResearchGate.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. URL
- National Institutes of Health. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. URL
- CUNY.
- ChemRxiv.
- ResearchGate. 13C NMR spectra of synthesized model compound 4f. URL
- ChemicalBook. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum. URL
- HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. In High-Performance Liquid Chromatography in Forensic Chemistry; 1983; pp 317-343.
- Thermo Fisher Scientific. This compound, 97%. URL
- ResearchGate.
- Guidechem. 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki. URL
- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. URL
- Thermo Fisher Scientific. This compound, 97% 500 mg. URL
- Star Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. URL
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- 6. purdue.edu [purdue.edu]
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Synthesis Utilizing 4-(Aminomethyl)pyrimidine Hydrochloride
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif that forms the core of numerous natural and synthetic molecules with profound biological activity.[1] As a fundamental component of nucleobases, its derivatives are adept at interacting with a wide array of biological targets, including enzymes and receptors. This versatility has made the pyrimidine scaffold a cornerstone in medicinal chemistry, leading to the development of FDA-approved drugs for oncology, infectious diseases, and neurological disorders.[1][2][3]
Solid-phase synthesis (SPS) provides a powerful platform for rapidly generating libraries of small molecules and peptides, accelerating the drug discovery process.[4] The integration of unique building blocks into SPS protocols is key to expanding the chemical space available to researchers. 4-(Aminomethyl)pyrimidine hydrochloride serves as a versatile and efficient building block for incorporating the pharmacologically significant pyrimidine moiety into molecules synthesized on a solid support. Its primary aminomethyl group provides a convenient handle for standard amide bond formation, allowing it to be seamlessly integrated into established Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows or used as an anchor point for small molecule synthesis.
This guide provides a detailed exploration of the principles, protocols, and practical considerations for utilizing this compound in solid-phase synthesis.
Core Principles: Solid-Phase Synthesis (SPS)
SPS simplifies multi-step syntheses by anchoring the starting molecule to an insoluble polymer resin. The synthesis proceeds by sequential addition of reagents in solution. A key advantage is that excess reagents and by-products are easily removed by simple filtration and washing, eliminating the need for complex purification after each step.
The fundamental cycle of solid-phase synthesis involves three main stages:
-
Coupling: A protected building block (e.g., an Fmoc-protected amino acid) is chemically attached to the resin-bound molecule.
-
Washing: Excess reagents are thoroughly washed away with various solvents.
-
Deprotection: The protecting group on the newly added building block is removed to allow the next coupling reaction to occur.
This cycle is repeated until the desired molecule is assembled. The final step involves cleavage , where the completed molecule is detached from the resin support and all remaining side-chain protecting groups are removed.
Strategic Considerations for Incorporating 4-(Aminomethyl)pyrimidine
The successful integration of this compound into an SPS workflow hinges on several key experimental choices. Understanding the causality behind these choices is critical for protocol optimization and troubleshooting.
Resin Selection
The choice of resin dictates the C-terminal functionality of the final product and its cleavage conditions.
-
Rink Amide Resin: This is the preferred choice when the desired product is a C-terminal amide. The 4-(aminomethyl)pyrimidine moiety can be coupled to a pre-loaded amino acid on the resin, or an amino acid can be coupled to the pyrimidine after it has been attached to the linker. Cleavage with strong acid (e.g., trifluoroacetic acid) yields a carboxamide.
-
2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for generating protected peptide fragments or when a C-terminal carboxylic acid is desired. It allows for cleavage under very mild acidic conditions, which keeps side-chain protecting groups intact.
-
Merrifield Resin: A classic resin used in small molecule synthesis where the pyrimidine is attached via its ring, though less common for direct coupling of the aminomethyl group as the primary anchor.[5]
Coupling Chemistry
The hydrochloride salt of 4-(aminomethyl)pyrimidine must be neutralized in situ to free the primary amine for nucleophilic attack. This is achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) , to the reaction mixture. Standard peptide coupling reagents are then used to activate the carboxylic acid of the incoming building block to form a reactive intermediate that readily couples with the pyrimidine's amine.
-
Carbodiimides (e.g., DIC): Often used with an additive like HOBt or OxymaPure® to form an active ester, which improves coupling efficiency and suppresses racemization.
-
Onium Salts (e.g., HBTU, HATU): These reagents are highly efficient and lead to rapid coupling times. They are often the first choice for difficult couplings.
Orthogonal Protection Strategy
The protocol described here utilizes the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy, which is the most common approach for solid-phase peptide synthesis.[6]
-
Nα-Fmoc Group: This base-labile group protects the alpha-amine of the amino acid. It is removed at each deprotection step using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Side-Chain Protecting Groups (e.g., tBu, Boc, Trt): These are acid-labile groups that protect reactive functionalities on amino acid side chains. They remain stable during the base-mediated Fmoc removal but are cleaved simultaneously with resin cleavage in the final step using a strong acid cocktail. The pyrimidine ring itself is stable to these standard conditions.
General Workflow for Pyrimidine-Peptide Synthesis
The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide incorporating a 4-(aminomethyl)pyrimidine moiety at the C-terminus.
Caption: General workflow for solid-phase pyrimidine-peptide synthesis.
Detailed Experimental Protocol: Synthesis of a Model Pyrimidine-Dipeptide
This protocol details the manual synthesis of Ac-Ala-Phe-NH-CH₂-Pyrimidine on Rink Amide resin.
Materials and Reagents
| Reagent | Supplier | Typical Purity | Notes |
| Rink Amide MBHA Resin (100-200 mesh) | Varies | 0.4-0.8 mmol/g | |
| This compound | Varies | >97% | Store desiccated. |
| Fmoc-Phe-OH | Varies | >99% | |
| Fmoc-Ala-OH | Varies | >99% | |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Varies | >99% | Coupling agent. |
| DIPEA (N,N-Diisopropylethylamine) | Varies | >99.5% | Non-nucleophilic base. |
| Piperidine | Varies | >99% | For Fmoc deprotection. |
| DMF (N,N-Dimethylformamide) | Varies | Peptide Grade | Main solvent for swelling, washing, and reactions. |
| DCM (Dichloromethane) | Varies | ACS Grade | Washing solvent. |
| Acetic Anhydride | Varies | >99% | For N-terminal acetylation. |
| TFA (Trifluoroacetic acid) | Varies | >99.5% | For cleavage. |
| TIS (Triisopropylsilane) | Varies | 99% | Scavenger for cleavage. |
| Cold Diethyl Ether | Varies | ACS Grade | For precipitation. |
Step-by-Step Synthesis Workflow
A. Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place Rink Amide resin (0.25 mmol scale) in a fritted reaction vessel. Add DMF (5 mL) and gently agitate for 30 minutes. Drain the solvent.
-
Initial Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes and drain. Repeat with a second 20% piperidine/DMF treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 1.0 mmol), HBTU (3.9 eq, 0.975 mmol), and DIPEA (8 eq, 2.0 mmol) in DMF (3 mL).
-
Pre-activate for 2 minutes.
-
Add the solution to the drained resin. Agitate for 1-2 hours.
-
-
Monitoring & Washing: Perform a Kaiser test to confirm reaction completion (beads should be colorless/yellow).[7] Wash the resin as in step A3.
B. Second Amino Acid Coupling (Fmoc-Ala-OH)
-
Fmoc Deprotection: Repeat step A2.
-
Washing: Repeat step A3.
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Prepare a coupling solution with Fmoc-Ala-OH (4 eq, 1.0 mmol), HBTU (3.9 eq, 0.975 mmol), and DIPEA (8 eq, 2.0 mmol) in DMF (3 mL).
-
Add the pre-activated solution to the resin and agitate for 1-2 hours.
-
-
Monitoring & Washing: Perform a Kaiser test.[7] Wash the resin as in step A3.
C. Pyrimidine Moiety Coupling
-
Fmoc Deprotection: Repeat step A2 to expose the N-terminal amine of Alanine.
-
Washing: Repeat step A3.
-
Pyrimidine Coupling:
-
In a separate vial, dissolve this compound (4 eq, 1.0 mmol) and HBTU (3.9 eq, 0.975 mmol) in DMF (3 mL). Add DIPEA (10 eq, 2.5 mmol) to neutralize the hydrochloride and activate the coupling agent.
-
Add this solution to the resin and agitate for 2-4 hours.
-
-
Monitoring & Washing: Perform a Kaiser test (should be negative). Wash the resin as in step A3.
D. N-Terminal Acetylation (Capping)
-
To the drained resin, add a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF (5 mL).
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally methanol (3 x 5 mL).
-
Dry the resin under high vacuum for at least 2 hours.
Cleavage, Deprotection, and Analysis
Cleavage from Resin
-
Safety First: All cleavage procedures must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For 100 mg of resin, use approximately 2 mL of cocktail. The TIS and water act as scavengers to trap reactive cationic species generated during deprotection, preventing side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
-
Isolate Product: Filter the cleavage mixture into a clean centrifuge tube, collecting the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
Product Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise to a larger tube containing cold diethyl ether (~10 times the volume of the TFA). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Repeat this process twice.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Analysis and Purification:
-
Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze the purity by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the expected molecular weight.
-
Purify the product using preparative RP-HPLC.
-
Caption: Workflow for cleavage, deprotection, and product isolation.
Safety and Handling of this compound
It is imperative to handle all chemicals with care, adhering to established laboratory safety protocols.
-
Hazards: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time or reagent equivalents.2. Steric hindrance.3. Inadequate resin swelling. | 1. Double-couple: repeat the coupling step with fresh reagents.2. Use a more potent coupling agent like HATU.3. Extend reaction time and ensure resin is fully swollen before starting. |
| Low Final Yield | 1. Incomplete coupling at one or more steps.2. Premature cleavage of peptide from resin.3. Loss of product during precipitation/workup. | 1. Use a small resin sample for a test cleavage to monitor synthesis progress by LC-MS.2. If using 2-CTC resin, avoid highly acidic conditions during washes.3. Ensure ether is sufficiently cold for precipitation; minimize transfer steps. |
| Extra Peaks in HPLC | 1. Deletion sequences from incomplete coupling.2. Side reactions during cleavage due to insufficient scavengers.3. Racemization during coupling. | 1. Use capping steps (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.2. Ensure cleavage cocktail is fresh and contains adequate scavengers like TIS.3. Use additives like HOBt or OxymaPure® with DIC to minimize racemization. |
References
- Chauhan, P. M. S., & Kumar, A. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35-68. [Link][13]
- Chauhan, P. M. S., & Kumar, A. (2019).
- Gayo, L. M., & Suto, M. J. (2000). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development, 4(1), 29-33. [Link][14]
- Kumar, A., & Chauhan, P. M. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- De Luca, L. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link][16]
- Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link][17]
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
- Aparna, E. P., et al. (2018). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research, 10(8), 67-72. [Link][5]
- Kumar, B., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews. [Link][1]
- Valoti, E., & Gaggini, F. (2006). Analytical Methods for Solid Phase Peptide Synthesis.
- Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1039-1053. [Link][20]
- Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268. [Link][2]
- Li, X., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link][3]
- Velez, R. L. R., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link][6]
- Velez, R. L. R., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link][21]
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- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Microwave-Assisted Synthesis with 4-(Aminomethyl)pyrimidine Hydrochloride
Introduction: Accelerating Drug Discovery with Pyrimidine Scaffolds and Microwave Synthesis
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.[1] The pyrimidine moiety is a critical pharmacophore, and the ability to rapidly synthesize diverse libraries of pyrimidine derivatives is essential for hit-to-lead optimization in drug discovery. 4-(Aminomethyl)pyrimidine hydrochloride is a valuable building block, providing a reactive primary amine for the introduction of various side chains and functional groups onto the pyrimidine core.
Traditional synthetic methods for modifying such building blocks often involve long reaction times, high temperatures, and can result in low yields and undesired side products.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[1] By directly and efficiently heating the reactants and solvents, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving yields and product purity.[2][3][4] This greener chemistry approach often allows for the use of fewer solvents, aligning with the principles of sustainable chemistry.[2][4]
This guide provides detailed protocols and insights for the application of microwave-assisted synthesis using this compound in key chemical transformations relevant to drug development.
Understanding this compound
Chemical Properties and Handling:
4-(Aminomethyl)pyrimidine is an aralkylamine.[5] The hydrochloride salt form enhances its stability and solubility in polar solvents.
-
Molecular Formula: C₅H₈ClN₃[5]
-
Molecular Weight: 145.59 g/mol [5]
-
Appearance: Typically a brown powder.[6]
-
Storage: Store at ambient temperatures.[5]
Safety Precautions: this compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy is directly absorbed by polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.[3][4] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3]
Key Advantages of MAOS:
-
Rapid Reaction Times: Reactions that can take hours or even days with conventional heating can often be completed in a matter of minutes.[1][4]
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[1]
-
Improved Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and reaction time, leading to highly reproducible results.
-
Greener Chemistry: MAOS often requires less solvent and energy compared to conventional methods.[2][8]
Core Applications and Protocols
The primary amine of this compound is a versatile functional group for a variety of chemical transformations. The following protocols detail its use in common microwave-assisted reactions.
Microwave-Assisted N-Alkylation
N-alkylation is a fundamental reaction for introducing alkyl substituents onto an amine. Microwave irradiation significantly accelerates this process, often providing higher yields and selectivity compared to conventional methods.[9]
Protocol: Microwave-Assisted N-Alkylation of 4-(Aminomethyl)pyrimidine with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Microwave reactor vials with stir bars
Procedure:
-
To a microwave reactor vial, add this compound (1 mmol), the alkyl halide (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add 3-5 mL of DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The base is crucial to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction. DMF is a polar aprotic solvent that absorbs microwave irradiation effectively and is a good solvent for the reactants.
Data Presentation:
| Alkyl Halide | Temperature (°C) | Time (min) | Yield (%) |
| Benzyl bromide | 120 | 15 | >90 |
| 4-Methoxybenzyl chloride | 120 | 20 | >85 |
| Ethyl bromoacetate | 100 | 10 | >95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Microwave-Assisted Acylation
Acylation of the primary amine of 4-(aminomethyl)pyrimidine allows for the introduction of amide functionalities, which are prevalent in many drug molecules. Microwave-assisted acylation is a rapid and efficient method for amide bond formation.[10]
Protocol: Microwave-Assisted Acylation of 4-(Aminomethyl)pyrimidine with an Acid Chloride
This protocol provides a general method for the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Base (e.g., triethylamine, TEA, or pyridine)
-
Solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF)
-
Microwave reactor vials with stir bars
Procedure:
-
In a microwave reactor vial, dissolve this compound (1 mmol) in 3-5 mL of the chosen solvent.
-
Add the base (2.5 mmol).
-
Add the acid chloride (1.1 mmol) dropwise to the stirred solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80-100°C for 5-15 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Rationale: The base neutralizes the HCl generated during the reaction. The choice of solvent depends on the solubility of the reactants and its ability to absorb microwave energy.
Data Presentation:
| Acid Chloride | Temperature (°C) | Time (min) | Yield (%) |
| Benzoyl chloride | 100 | 10 | >95 |
| Acetyl chloride | 80 | 5 | >98 |
| 4-Chlorobenzoyl chloride | 100 | 12 | >92 |
Note: Yields are representative and may vary.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
While this compound itself is not typically a direct substrate for Suzuki-Miyaura coupling, a halogenated derivative of the pyrimidine ring would be required. This section serves as a conceptual guide for a multi-step synthesis where a halogenated pyrimidine is first coupled, followed by functionalization of the aminomethyl group. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and microwave assistance makes this reaction highly efficient.[11][12]
Conceptual Workflow:
Caption: Key advantages stemming from the principles of microwave-assisted organic synthesis.
Conclusion
Microwave-assisted synthesis is a powerful and efficient tool for the derivatization of this compound. The protocols and guidelines presented here demonstrate the significant advantages of MAOS in terms of reduced reaction times, improved yields, and enhanced reproducibility. By leveraging this technology, researchers in drug discovery and development can accelerate the synthesis of novel pyrimidine-based compounds, ultimately facilitating the identification of new therapeutic candidates.
References
- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Asian Journal of Pharmaceutical Research and Development. Microwave Assisted Organic Synthesis: A Green Chemical Approach.
- PART - 1 INTRODUCTION.
- PubMed. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- Letters in Applied NanoBioScience. Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.
- International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Slideshare. Microwave assisted organic synthesis.
- ResearchGate. Microwave-assisted synthesis of 2-aminopyrimidines 4a-g.
- PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
- MDPI. alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ResearchGate. Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods | Request PDF.
- AMERICAN ELEMENTS. 4-(Aminomethyl)pyrimidine | CAS 45588-79-2.
- PubMed. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies.
- JOCPR. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
- PMC - NIH. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride.
- PubMed. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines.
- ResearchGate. (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
- MDPI. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides.
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Catalytic Methods for the Functionalization of 4-(Aminomethyl)pyrimidine Hydrochloride: An Application Guide for Researchers
Introduction: The Strategic Value of the 4-(Aminomethyl)pyrimidine Scaffold
The 4-(aminomethyl)pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural backbone of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] Its strategic importance lies in the pyrimidine ring's ability to engage in hydrogen bonding and other key interactions within biological targets, while the aminomethyl substituent provides a crucial vector for further molecular elaboration or direct interaction with the target protein. The hydrochloride salt form of this amine enhances its stability and solubility, making it a common starting material in synthetic campaigns.
However, direct functionalization of the pyrimidine ring in the presence of the reactive aminomethyl group presents a significant synthetic challenge. This guide provides a comprehensive overview of modern catalytic methods to achieve selective C-C and C-N bond formation on the 4-(aminomethyl)pyrimidine core, with a focus on practical, field-proven insights and detailed protocols for immediate application in the research laboratory.
PART 1: Foundational Strategy: The Imperative of Amine Protection
The primary amine of the aminomethyl group is a potent nucleophile and can readily coordinate to transition metal catalysts, leading to catalyst inhibition or undesired side reactions. Therefore, a robust protecting group strategy is paramount for successful catalytic functionalization of the pyrimidine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of catalytic conditions and its facile removal under acidic conditions.
Protocol 1: Boc Protection of 4-(Aminomethyl)pyrimidine Hydrochloride
This protocol describes the neutralization of the hydrochloride salt and subsequent protection of the primary amine with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) or a saturated aqueous solution of NaHCO₃ (2.0 eq) to neutralize the hydrochloride salt. Stir for 15-30 minutes at room temperature until the starting material fully dissolves.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. If using a water-miscible solvent like THF, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forging new carbon-carbon and carbon-nitrogen bonds on heteroaromatic systems.[2] For the functionalization of pyrimidines, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy. These reactions typically require a halogenated pyrimidine precursor. The synthesis of a suitable chloro- or bromo-substituted 4-(N-Boc-aminomethyl)pyrimidine is a necessary prerequisite.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Mura coupling enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the pyrimidine core.[1][3][4][5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated 4-(N-Boc-aminomethyl)pyrimidine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloro- or bromo-substituted 4-(N-Boc-aminomethyl)pyrimidine with an arylboronic acid.
Materials:
-
Halogenated 4-(N-Boc-aminomethyl)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halogenated 4-(N-Boc-aminomethyl)pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation & Rationale | References |
| Palladium Catalyst | Pd(PPh₃)₄ is a versatile choice. For less reactive chlorides, more advanced catalysts with bulky phosphine ligands like XPhos or SPhos may be necessary. | [6][7] |
| Base | K₂CO₃ or Cs₂CO₃ are commonly used. K₃PO₄ can be effective for challenging couplings. The choice of base can influence reaction rate and side product formation. | [6] |
| Solvent | A mixture of an organic solvent and water is typical, with 1,4-dioxane/water being a common choice. This facilitates the dissolution of both organic and inorganic reagents. | [4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9] This reaction is instrumental for introducing diverse amine functionalities onto the pyrimidine ring, which is a common strategy in the optimization of drug candidates.[10][11][12]
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.
Protocol 3: Buchwald-Hartwig Amination of a Halogenated 4-(N-Boc-aminomethyl)pyrimidine
This protocol outlines a general procedure for the C-N coupling of a halogenated 4-(N-Boc-aminomethyl)pyrimidine with a primary or secondary amine.
Materials:
-
Halogenated 4-(N-Boc-aminomethyl)pyrimidine (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the halogenated 4-(N-Boc-aminomethyl)pyrimidine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation & Rationale | References |
| Catalyst/Ligand System | The choice of ligand is crucial. For many applications, bulky, electron-rich phosphine ligands like XPhos or RuPhos provide high activity. Xantphos is often effective for couplings with a broad range of amines. | [11][13] |
| Base | Sodium tert-butoxide (NaOt-Bu) is a common strong base for these reactions. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed. | [11] |
| Solvent | Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and side reactions. | [11] |
PART 3: Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy.[2][14] For electron-deficient heterocycles like pyrimidine, several catalytic C-H functionalization methods have been developed.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation offers a powerful alternative to traditional cross-coupling reactions for the synthesis of aryl-substituted pyrimidines.[15] These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition/reductive elimination cycle.
Protocol 4: Direct C-H Arylation of 4-(N-Boc-aminomethyl)pyrimidine
This protocol provides a general method for the direct arylation of 4-(N-Boc-aminomethyl)pyrimidine with an aryl halide. The regioselectivity of this reaction can be influenced by the electronic and steric nature of the pyrimidine ring.
Materials:
-
4-(N-Boc-aminomethyl)pyrimidine (1.0 eq)
-
Aryl halide (iodide or bromide) (1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)
-
Ligand (if necessary, e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃) or an oxidant (e.g., Ag₂CO₃)
-
Solvent (e.g., DMF, DMA, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-(N-Boc-aminomethyl)pyrimidine, the aryl halide, palladium catalyst, and base/oxidant.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and dilute with water and an organic solvent.
-
Extract the aqueous layer, combine the organic layers, wash with brine, and dry.
-
Concentrate the solvent and purify the crude product by chromatography.
Minisci-Type Radical Alkylation
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles via a radical mechanism.[2][16][17] This reaction is particularly useful for introducing alkyl groups that are difficult to install via other methods. The reaction typically proceeds under acidic conditions, which protonates the heterocycle, making it more susceptible to radical attack.[2]
Figure 3: Generalized Mechanism of the Minisci Reaction.
Protocol 5: Minisci Alkylation of 4-(N-Boc-aminomethyl)pyrimidine
This protocol provides a general procedure for the Minisci alkylation of 4-(N-Boc-aminomethyl)pyrimidine using a carboxylic acid as the radical precursor.
Materials:
-
4-(N-Boc-aminomethyl)pyrimidine (1.0 eq)
-
Carboxylic acid (3.0-5.0 eq)
-
Silver nitrate (AgNO₃) (10-20 mol%)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0-3.0 eq)
-
Solvent (e.g., acetonitrile/water, trifluoroacetic acid)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-(N-Boc-aminomethyl)pyrimidine and the carboxylic acid in the chosen solvent.
-
Add silver nitrate.
-
Slowly add a solution of ammonium persulfate in water.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction and quench with a saturated solution of sodium thiosulfate.
-
Basify the mixture with a suitable base (e.g., NaHCO₃) and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by flash column chromatography.
PART 4: Deprotection and Final Product Isolation
Following successful functionalization of the pyrimidine ring, the Boc protecting group can be readily removed to afford the desired final product.
Protocol 6: Boc Deprotection
Materials:
-
Boc-protected functionalized pyrimidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (5-10 eq) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The final product can be isolated as the corresponding salt or neutralized with a base and purified further if necessary.
Conclusion
The catalytic functionalization of this compound is a critical undertaking for the synthesis of novel compounds in drug discovery. By employing a strategic approach that begins with the protection of the aminomethyl group, researchers can unlock a powerful toolbox of catalytic methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H functionalization. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of efficient and selective synthetic routes to novel pyrimidine derivatives.
References
- Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
- Baran, P. S., & O'Malley, D. P. (2004). Minisci reaction. Wikipedia. [Link]
- Birk, F., & Follmann, M. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
- El-Sayed, N. S., & El-Bendary, E. R. (2011). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst.
- Anonymous. (n.d.).
- Gál, M., & Wölfling, J. (2014). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.
- Gubica, T., & Turek, M. (2017). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC. [Link]
- Gupta, S., Melanson, J. A., Vaillancourt, L., Nugent, W. A., Tanoury, G. J., & Schatte, G. (2018).
- Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1019-1024. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Chemistry LibreTexts. (2023).
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2016). MDPI. [Link]
- Pierre, F., et al. (2010). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (2021).
- Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2856-2864. [Link]
- C–H arylation at the C-2 position of pyrimidin-4-ones via utilizing... (2020).
- The Minisci Reaction. (n.d.). University of Rochester. [Link]
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxyl
- Baxter, L. A. M., & Procter, D. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
- Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. (2024). PubMed. [Link]
- Catalytic C–C Bond Formation Promoted by Organo- and Amidomagnesium(II) Compounds. (2018).
- The Structural and Biochemical Foundations of Thiamin Biosynthesis. (2011). PMC. [Link]
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Nature-inspired radical pyridoxal-mediated C–C bond form
- Jarowicki, K., & Kocienski, P. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 2109-2135. [Link]
- Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. (2022). PMC. [Link]
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PMC. [Link]
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- Recent advances in catalytic C–N bond formation: a comparison of cascade hydroaminomethylation and reductive amination reactions with the corresponding hydroamidomethylation and reductive amidation reactions. (2017). Organic & Biomolecular Chemistry, 15(47), 9957-9975. [Link]
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2022). PubMed. [Link]
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- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society, 144(21), 9335-9346. [Link]
- Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine. (2017).
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Application Notes & Protocols: 4-(Aminomethyl)pyrimidine Hydrochloride in the Synthesis of Bioactive Heterocycles
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like the nucleobases of DNA and RNA.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a "privileged scaffold" in drug discovery. A vast number of approved drugs across therapeutic areas such as oncology, infectious diseases, and neurology feature this heterocyclic motif.[2][3] 4-(Aminomethyl)pyrimidine hydrochloride serves as a highly versatile and strategic building block, providing a reactive handle to introduce molecular diversity and construct libraries of novel compounds for biological screening.[4][5] The primary amine function allows for straightforward derivatization, making it an ideal starting point for exploring structure-activity relationships (SAR), particularly in the development of potent protein kinase inhibitors where the pyrimidine can mimic ATP and interact with the enzyme's hinge region.[4][5]
This guide provides an in-depth exploration of two fundamental, high-utility synthetic transformations involving 4-(aminomethyl)pyrimidine: N-acylation to form robust amide bonds and reductive amination to generate diverse secondary and tertiary amines. We will detail field-proven protocols, explain the causality behind experimental choices, and provide troubleshooting insights to empower researchers in their synthesis of next-generation bioactive heterocycles.
Part 1: N-Acylation for the Synthesis of Bioactive Amides
The amide bond is a ubiquitous feature in pharmaceuticals, contributing to molecular stability and providing key hydrogen bonding interactions with biological targets.[6] The N-acylation of 4-(aminomethyl)pyrimidine is a direct and efficient method for synthesizing N-(pyrimidin-4-ylmethyl)amides, a structural motif present in numerous kinase inhibitors and other biologically active molecules.[4]
General Reaction Scheme: N-Acylation
The reaction proceeds via the nucleophilic attack of the primary amine on an activated carbonyl species, such as an acyl chloride or anhydride. A non-nucleophilic base is employed to neutralize the acidic byproduct.
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High-Throughput Screening Assays for 4-(Aminomethyl)pyrimidine Hydrochloride Derivatives: Application Notes & Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including nucleic acids and a multitude of approved therapeutic agents.[1][2] Its ability to engage in key hydrogen bonding interactions has made it a cornerstone in the design of inhibitors for a wide range of enzyme families, most notably protein kinases.[1] The compound 4-(Aminomethyl)pyrimidine hydrochloride serves as a versatile chemical building block, incorporating both the essential pyrimidine core and a reactive aminomethyl group.[2] This bifunctional nature allows for its strategic incorporation into larger, more complex molecules, making its derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of critical biological pathways.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of robust HTS assays for this compound derivatives. We will explore both biochemical and cell-based assay formats, providing detailed, step-by-step protocols and explaining the scientific rationale behind key experimental choices.
Section 1: Biochemical Assays for Direct Target Engagement
Biochemical assays are fundamental in HTS for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor, in a controlled in vitro environment.[5] These assays are often the first step in a screening cascade due to their high throughput, lower cost, and direct measurement of target modulation.
Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[6][7] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[7] Upon binding to a larger molecule, such as a protein kinase, the tracer's tumbling is restricted, leading to an increase in the polarization of the emitted light.[6][7] Competitive inhibitors will displace the tracer from the protein, causing a decrease in fluorescence polarization.
Application: This protocol describes a competitive FP assay to identify inhibitors of a hypothetical serine/threonine kinase, "Pyr-Kinase," a plausible target for pyrimidine derivatives.
Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Pyr-Kinase: Recombinant human Pyr-Kinase, diluted to 2X final concentration in Assay Buffer.
- Fluorescent Tracer: A high-affinity, fluorescently labeled (e.g., TAMRA) small molecule inhibitor of Pyr-Kinase, diluted to 2X final concentration in Assay Buffer.
- Test Compounds: this compound derivatives serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.
- Controls:
- Negative Control (No Inhibition): Assay Buffer with 1% DMSO.
- Positive Control (Maximal Inhibition): A known, potent, unlabeled inhibitor of Pyr-Kinase at a concentration >100x its IC₅₀.
2. Assay Procedure (384-well format):
- Using an acoustic liquid handler, dispense 50 nL of test compounds or controls into the appropriate wells of a 384-well, low-volume, black microplate.[8]
- Add 5 µL of the 2X Pyr-Kinase solution to all wells.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Add 5 µL of the 2X fluorescent tracer solution to all wells to initiate the binding reaction.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an FP-capable plate reader, with excitation and emission wavelengths appropriate for the fluorophore (e.g., 540 nm excitation and 590 nm emission for TAMRA).[8]
3. Data Analysis:
- Calculate the fluorescence polarization (mP) values for each well.
- Normalize the data using the positive and negative controls: % Inhibition = 100 * (mP_neg_ctrl - mP_sample) / (mP_neg_ctrl - mP_pos_ctrl)
- Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Causality Behind Experimental Choices:
-
The choice of a low-volume 384-well plate minimizes reagent consumption, which is critical for large-scale screening.[5]
-
Pre-incubating the enzyme with the test compounds before adding the tracer allows for the identification of inhibitors with slow binding kinetics.
-
The use of a known potent inhibitor as a positive control is essential for assessing assay performance and calculating the Z'-factor, a measure of assay robustness.[9]
Data Presentation:
| Parameter | Value | Rationale |
| Final Pyr-Kinase Conc. | 5 nM | Optimized for a robust signal window. |
| Final Tracer Conc. | 2 nM | Below the Kd to ensure sensitivity to competitive inhibition. |
| Final Compound Conc. | 10 µM | Standard single-point concentration for primary screening. |
| Z'-Factor | > 0.7 | Indicates an excellent assay suitable for HTS.[9] |
| Signal-to-Background | > 10 | Ensures a clear distinction between inhibited and uninhibited states. |
Visualization:
Section 2: Cell-Based Assays for Phenotypic and Pathway Analysis
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[10] They provide insights into a compound's ability to cross cell membranes, its potential cytotoxicity, and its effect on specific signaling pathways within a living cell.
Luciferase Reporter Gene Assay for G-Protein Coupled Receptor (GPCR) Modulation
Principle: Luciferase reporter assays are a versatile tool for studying the activation of signal transduction pathways.[11][12] This assay involves engineering cells to express a luciferase enzyme under the control of a promoter containing specific response elements.[13] When a signaling pathway is activated, transcription factors bind to these response elements, driving the expression of luciferase. The resulting luminescence is a quantitative measure of pathway activation.[12][14]
Application: Many pyrimidine derivatives target GPCRs.[15] This protocol describes an assay to identify antagonists of a hypothetical Gαq-coupled GPCR, "Pyr-GPCR," using a Nuclear Factor of Activated T-cells (NFAT) response element-driven luciferase reporter. Activation of Gαq leads to an increase in intracellular calcium, which in turn activates NFAT.[11][13]
Protocol 2: Luciferase Reporter Assay for GPCR Antagonism
1. Cell Line and Reagent Preparation:
- Cell Line: HEK293 cells stably co-expressing the human Pyr-GPCR and an NFAT-luciferase reporter construct.
- Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
- Agonist: A known potent agonist of Pyr-GPCR, prepared at a 2X concentration corresponding to its EC₈₀ in Assay Buffer (e.g., HBSS).
- Test Compounds: this compound derivatives prepared as described in Protocol 1.
- Luciferase Detection Reagent: A commercial "add-and-read" luciferase assay substrate (e.g., Promega ONE-Glo™).
2. Assay Procedure (384-well format):
- Seed the reporter cell line into white, solid-bottom 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium.
- Incubate for 18-24 hours at 37°C, 5% CO₂.
- Dispense 50 nL of test compounds or controls into the appropriate wells.
- Incubate for 30 minutes at 37°C.
- Add 20 µL of the 2X agonist solution to all wells except the negative control wells (which receive Assay Buffer only).
- Incubate for 5-6 hours at 37°C, 5% CO₂.[11]
- Equilibrate the plate to room temperature for 10 minutes.
- Add 40 µL of the luciferase detection reagent to all wells.
- Incubate for 10 minutes at room temperature to allow for signal stabilization.
- Read the luminescence signal on a plate luminometer.
3. Data Analysis:
- Normalize the data using the positive (agonist-only) and negative (buffer-only) controls: % Inhibition = 100 * (RLU_pos_ctrl - RLU_sample) / (RLU_pos_ctrl - RLU_neg_ctrl)
- Identify "hits" as compounds that exhibit significant inhibition of the agonist-induced signal.
Causality Behind Experimental Choices:
-
The use of a stable cell line ensures assay consistency and reproducibility, which is critical for HTS.[16]
-
Stimulating the receptor with the agonist at its EC₈₀ concentration provides a robust signal window while maintaining sensitivity for detecting competitive antagonists.
-
A 5-6 hour incubation period is typically sufficient for reporter gene transcription and translation to produce a measurable luminescent signal.[11]
Visualization:
High-Content Cytotoxicity Assay
Principle: It is essential to identify and deprioritize cytotoxic compounds early in the drug discovery process.[17][18] High-content screening (HCS) uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more nuanced view of cytotoxicity than single-endpoint assays.[19]
Application: This protocol describes a multiplexed HCS assay to assess the cytotoxicity of this compound derivatives by measuring cell count, nuclear morphology, and membrane permeability.
Protocol 3: High-Content Cytotoxicity Screening
1. Reagent Preparation:
- Cell Line: A relevant cell line for the intended therapeutic area (e.g., A549 human lung carcinoma cells).
- Fluorescent Dyes:
- Hoechst 33342: A cell-permeant nuclear stain.
- Propidium Iodide (PI): A cell-impermeant nuclear stain that only enters cells with compromised membranes.
- Positive Control: A known cytotoxic agent (e.g., Staurosporine).
2. Assay Procedure (384-well optical-bottom plates):
- Seed cells into 384-well imaging plates at an appropriate density (e.g., 2,000 cells/well) and incubate for 24 hours.
- Add test compounds at multiple concentrations (e.g., 1, 10, and 50 µM) using an acoustic liquid handler.
- Incubate for 48 hours at 37°C, 5% CO₂.
- Add a solution containing Hoechst 33342 and Propidium Iodide to each well.
- Incubate for 30 minutes at 37°C.
- Acquire images using a high-content imaging system with appropriate filter sets for each dye.
3. Data Analysis:
- Use image analysis software to segment and identify individual nuclei in the Hoechst channel.
- Cell Count: Quantify the total number of Hoechst-positive nuclei per well. A decrease in cell count relative to DMSO controls indicates anti-proliferative or cytotoxic effects.
- Membrane Permeability: Quantify the number of PI-positive nuclei. An increase indicates loss of membrane integrity (necrosis).
- Nuclear Morphology: Measure nuclear area and intensity. A significant decrease in nuclear area and increase in intensity can indicate apoptosis-induced nuclear condensation.
- Classify compounds as cytotoxic if they significantly alter any of these parameters compared to vehicle controls.
Causality Behind Experimental Choices:
-
Using an optical-bottom plate is essential for high-quality imaging.
-
The 48-hour incubation period allows sufficient time for compounds to exert cytotoxic effects.[19]
-
Multiplexing dyes allows for the simultaneous assessment of different cell death mechanisms (apoptosis vs. necrosis), providing richer data from a single experiment.[19]
Section 3: Hit Triage and Validation
A primary HTS campaign will inevitably identify compounds that are false positives.[20] A rigorous hit triage and validation cascade is essential to eliminate these artifacts and focus resources on genuine hits.[20][21]
Visualization:
Key Validation Steps:
-
Hit Confirmation: Re-test initial hits from a freshly prepared solid sample to rule out errors from compound precipitation or degradation in the library plates.[22]
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀) and assess the quality of the curve fit.[5]
-
Orthogonal Assays: Employ a secondary assay with a different detection technology (e.g., TR-FRET, AlphaScreen) to confirm that the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).[20][23]
-
Promiscuity Counterscreens: Test hits in assays designed to flag Pan-Assay Interference Compounds (PAINS), such as those that function via aggregation or redox cycling.[20]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The successful identification of high-quality lead compounds from HTS is critically dependent on the development and implementation of robust, validated assays. By employing a multi-faceted approach that combines direct-target biochemical assays with physiologically relevant cell-based screens, researchers can efficiently navigate the complexities of large-scale screening. The protocols and workflows detailed in this guide provide a solid foundation for building a successful HTS campaign, ultimately accelerating the journey from an initial chemical library to a validated hit series ready for lead optimization.
References
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- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
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- Assay Validation in High Throughput Screening – from Concept to Applic
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]
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- Gene Reporter Assays | Signaling P
- High-throughput screening. Wikipedia. [Link]
- Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs. [Link]
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- Fluorescence Polariz
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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- High-throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/STK15 Kinase. PubMed. [Link]
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- Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. [Link]
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- High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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- Protocol for high-throughput compound screening using flow cytometry in THP-1 cells.
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- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
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- High-throughput Assays for Promiscuous Inhibitors.
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Troubleshooting & Optimization
Optimizing yield in 4-(Aminomethyl)pyrimidine hydrochloride synthesis
Answering the complex challenges in synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with expert guidance on optimizing the synthesis of 4-(Aminomethyl)pyrimidine hydrochloride. As Senior Application Scientists, we go beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the modification of a pre-formed pyrimidine ring. While numerous strategies exist for pyrimidine synthesis, the most practical approaches for this specific target start from commercially available precursors. Two common pathways are:
-
From 4-(Hydroxymethyl)pyrimidine: This route involves a two-step process. First, the hydroxyl group is converted into a better leaving group, typically a halide, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form a 4-(chloromethyl)pyrimidine intermediate.[1][2] This reactive intermediate is then subjected to amination using a suitable ammonia source to yield the desired aminomethyl product.
-
From 4-Cyanopyrimidine: This alternative route involves the reduction of a nitrile group. 4-Cyanopyrimidine can be reduced using various catalytic hydrogenation methods (e.g., H₂ gas with catalysts like Raney Nickel or Palladium on carbon) in a solvent like methanol saturated with ammonia.[3] The ammonia helps to suppress the formation of secondary amine byproducts.
The final step in both routes is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Q2: What is a realistic target yield for this synthesis?
A2: Target yields can vary significantly based on the chosen route, scale, and optimization of reaction conditions. For the chlorination of a hydroxymethylpyrimidine, yields can be around 74% or higher.[1] The subsequent amination step's efficiency depends heavily on controlling side reactions. Overall, a multi-step synthesis yielding 50-60% is considered good, but this is highly dependent on the specific substrates and purification methods employed. A patent describing a related synthesis reported a yield of 57%, though they noted difficulties in reproducing this result, achieving a more consistent 35%.[4]
Q3: How critical is the purity of starting materials and reagents?
A3: Extremely critical. Impurities in starting materials can inhibit catalysts, generate unwanted side products, and complicate purification.[5][6] For instance, using aged thionyl chloride that has partially hydrolyzed can reduce the efficiency of the chlorination step. Similarly, impurities in the pyrimidine precursor can lead to byproducts that are difficult to separate from the final product due to similar polarities. Always use reagents of high purity and ensure starting materials are fully characterized before beginning the synthesis.[7]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 4-(Chloromethyl)pyrimidine Intermediate
-
Observation: TLC or LC-MS analysis after the chlorination step shows a large amount of unreacted 4-(hydroxymethyl)pyrimidine starting material.
-
Probable Cause & Solution:
-
Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) is hygroscopic and can decompose over time. Using a freshly opened bottle or a recently distilled batch is crucial.
-
Suboptimal Temperature: The reaction may require heating to proceed to completion. While some chlorinations are performed at room temperature overnight, refluxing in an inert solvent like dichloromethane or toluene is often necessary to drive the reaction forward.[1][2]
-
Insufficient Reagent: A molar excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) is often used to ensure full conversion of the alcohol.[8]
Workflow: Optimizing the Chlorination Step dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Troubleshooting workflow for chlorination.
-
Problem 2: Low Yield and/or Byproduct Formation in the Amination Step
-
Observation: The reaction of 4-(chloromethyl)pyrimidine with an ammonia source results in a complex mixture of products, or a low yield of the desired primary amine.
-
Probable Cause & Solution:
-
Over-alkylation: The product, 4-(aminomethyl)pyrimidine, is a nucleophile and can react with the starting material, 4-(chloromethyl)pyrimidine, to form a secondary amine byproduct (bis(pyrimidin-4-ylmethyl)amine).
-
Solution: Use a large excess of the ammonia source (e.g., a saturated solution of ammonia in an alcohol, or ammonium hydroxide). This stoichiometric control favors the reaction of the chloromethyl intermediate with ammonia rather than with the product amine.
-
-
Competing Hydrolysis: If water is present in the reaction, the 4-(chloromethyl)pyrimidine can hydrolyze back to 4-(hydroxymethyl)pyrimidine.
-
Solution: Ensure anhydrous conditions, especially if using a non-aqueous ammonia source. If using aqueous ammonia, a high concentration is necessary to ensure amination outcompetes hydrolysis.[9]
-
-
Suboptimal Reaction Conditions: The reaction may be too slow at room temperature or may decompose at excessively high temperatures.
-
Solution: Monitor the reaction by TLC to find the optimal balance. The reaction may need to be run at elevated temperature and pressure in a sealed vessel to ensure completion.[10]
-
Data Table: Amination Condition Variables
-
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale |
| Ammonia Source | Concentrated NH₄OH | Saturated NH₃ in MeOH/EtOH | High concentration of nucleophile is key. |
| Solvent | Water, THF, or Dioxane | Methanol or Ethanol | Solvent must dissolve the pyrimidine starting material. |
| Temperature | 25°C - 80°C | 25°C - 100°C (sealed tube) | Higher temperatures increase reaction rate but also risk of side reactions.[9][10] |
| Pressure | Atmospheric | Atmospheric to ~5 bar | Sealed vessel may be required to maintain ammonia concentration at higher temps. |
| Stoichiometry | >10 equivalents of NH₃ | >10 equivalents of NH₃ | A large excess of ammonia minimizes over-alkylation. |
Problem 3: Difficulty in Product Purification and Isolation
-
Observation: The crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography yields impure fractions.
-
Probable Cause & Solution:
-
Product is Highly Polar: The aminomethyl group makes the product highly polar and potentially water-soluble, which can complicate extraction and crystallization. The hydrochloride salt form is typically a crystalline solid.
-
Solution: After the reaction, perform an aqueous workup and extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer thoroughly. To isolate the product, bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt.
-
-
Persistent Impurities: Unreacted starting materials or byproducts like the secondary amine may co-elute during chromatography or co-precipitate with the product.
-
Solution: Adjust the polarity of the chromatography eluent. A common system for purifying amines is dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide to prevent streaking on the silica gel.[4] Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be highly effective for removing minor impurities.
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-(Chloromethyl)pyrimidine from (Pyrimidin-4-yl)methanol
This protocol is adapted from analogous procedures for chlorinating heterocyclic methanols.[1][2]
-
To a stirred solution of (pyrimidin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of alcohol), add thionyl chloride (1.2 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using 1:1 hexane:ethyl acetate).
-
Upon completion, concentrate the mixture under reduced pressure to remove excess solvent and thionyl chloride.
-
The resulting crude 4-(chloromethyl)pyrimidine hydrochloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound (Amination)
-
Take the crude 4-(chloromethyl)pyrimidine hydrochloride from the previous step and dissolve it in methanol saturated with ammonia (20 mL per 1 g of starting alcohol).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture at 60-80°C for 4-8 hours. Monitor the reaction progress by LC-MS if possible.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ammonia and methanol.
-
Dissolve the residue in a minimal amount of water and basify with 2M NaOH to a pH of ~10-11.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Dissolve the crude amine in a minimal amount of anhydrous methanol and add a 2M solution of HCl in diethyl ether dropwise until the solution is acidic and a precipitate forms.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Workflow: Overall Synthetic Pathway dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];
} end Caption: Key transformations in the synthesis.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- European Patent Office. (2013).
- Wikipedia. Pyrimidine.
- ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
- Google Patents. (CN105085378A). Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Matrix Scientific. This compound.
- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Google Patents. (US8252927B2). Synthesis of substituted 4-amino-pyrimidines.
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
- NIH. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
Sources
- 1. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(Aminomethyl)pyrimidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(Aminomethyl)pyrimidine hydrochloride. It is designed for researchers, scientists, and drug development professionals to help navigate the common challenges and side reactions encountered during this multi-step synthesis.
Common Synthetic Routes: An Overview
The synthesis of this compound typically proceeds through a key intermediate, 4-(halomethyl)pyrimidine, which is then converted to the primary amine. The most prevalent pathway involves the chlorination of 4-(hydroxymethyl)pyrimidine followed by a nucleophilic substitution to introduce the amino group.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry of common side reactions and providing actionable solutions.
Question 1: My final product shows a low yield and LC-MS analysis detects a significant impurity with a mass corresponding to a secondary amine (e.g., m/z for [C₁₀H₁₁N₅+H]⁺). What is happening and how can I prevent it?
Plausible Cause: Over-alkylation.
This is a classic side reaction where the desired product, 4-(aminomethyl)pyrimidine, acts as a nucleophile. It attacks the reactive starting material, 4-(chloromethyl)pyrimidine, to form the secondary amine byproduct, bis(pyrimidin-4-ylmethyl)amine. This is especially problematic in direct amination approaches using ammonia and is a risk if the primary amine product is not efficiently removed or protected from unreacted starting material.
Caption: Formation of the over-alkylation byproduct.
Proposed Solutions:
-
Adopt a Protected Amine Synthesis: The most effective way to prevent over-alkylation is to avoid the direct formation of a reactive primary amine in the presence of the alkyl halide.
-
Gabriel Synthesis: Use potassium phthalimide as the nitrogen source. The resulting N-alkylphthalimide is not nucleophilic and cannot overreact. The primary amine is only liberated in a separate, final deprotection step.[1][2]
-
Delépine Reaction: Use hexamethylenetetramine (HMTA). This method selectively forms a quaternary ammonium salt, which upon acidic hydrolysis, yields the primary amine without risk of over-alkylation during the initial Sɴ2 step.[3][4]
-
-
Optimize Reaction Conditions (for direct amination): If you must use a direct amination method, use a large excess of the ammonia source (e.g., a saturated solution of ammonia in an alcohol) to statistically favor the reaction of the chloromethylpyrimidine with ammonia rather than with the product amine. Maintain low temperatures to control reactivity.
Analytical Verification:
-
LC-MS: Monitor the reaction for the appearance of the byproduct's mass peak.
-
¹H NMR: The secondary amine byproduct will have a characteristic signal for the N-H proton and a different integration ratio for the pyrimidine ring protons versus the methylene bridge protons compared to the desired product.
Question 2: In converting 4-(hydroxymethyl)pyrimidine to 4-(chloromethyl)pyrimidine with thionyl chloride, my crude product is a dark, sticky oil with a complex NMR spectrum instead of a clean solid. Why?
Plausible Cause(s): Instability and Dimerization.
The intermediate 4-(chloromethyl)pyrimidine is highly reactive and can be unstable, especially when crude.[5][6] Several side reactions can occur:
-
Incomplete Reaction: Residual 4-(hydroxymethyl)pyrimidine remains.
-
Ether Formation: The starting alcohol can react with the product to form a bis(pyrimidin-4-ylmethyl) ether, particularly if reaction conditions are not sufficiently activating or if a base is present.
-
Quaternization/Polymerization: The product can self-react, especially at elevated temperatures, leading to complex mixtures and coloration. The pyrimidine nitrogen can attack the chloromethyl group of another molecule.
Proposed Solutions:
-
Temperature Control: Perform the chlorination at low temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or HPLC. Avoid excessive heating.
-
Stoichiometry and Order of Addition: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride). Adding the alcohol solution slowly to the thionyl chloride (inverse addition) can sometimes improve outcomes.
-
Immediate Use: The crude 4-(chloromethyl)pyrimidine intermediate is often best used immediately in the next step without extensive purification or storage.[7] If isolated, it should be stored under an inert atmosphere at low temperatures.
-
Solvent Choice: Use an inert solvent like dichloromethane (DCM) or chloroform.[6]
Analytical Verification:
-
¹H NMR of Crude: Look for the starting material's -CH₂OH signals (around 4.5-4.7 ppm) and the product's -CH₂Cl signals (shifted downfield to ~4.8-5.0 ppm). The ether byproduct would show a different methylene signal.
-
GC-MS: Can be used to detect volatile byproducts and the starting material, though the product itself may be thermally labile.
Question 3: After performing a Delépine reaction and acid hydrolysis, I've isolated my amine, but I detect an impurity with a carbonyl group signal in the NMR and IR spectra. What is it?
Plausible Cause: The Sommelet Reaction.
Under certain hydrolysis conditions, the quaternary ammonium salt formed in the Delépine reaction can undergo a competing rearrangement and hydrolysis pathway known as the Sommelet reaction.[3] This side reaction produces an aldehyde (pyrimidine-4-carbaldehyde) instead of the desired primary amine.
Proposed Solutions:
-
Control Hydrolysis Conditions: The Sommelet reaction is often favored by different hydrolysis conditions than the desired amine formation. The classic Delépine hydrolysis uses concentrated hydrochloric acid in ethanol, which strongly favors the formation of the primary amine hydrochloride.[4][8] Avoid neutral or weakly acidic aqueous conditions during workup, which might promote the competing pathway.
-
Ensure Complete Quaternization: Ensure the initial reaction with HMTA goes to completion to form the quaternary salt cleanly, as this is the substrate for both pathways.
Analytical Verification:
-
¹H NMR: Look for a characteristic aldehyde proton signal (singlet) far downfield, typically between 9-10 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1690-1740 cm⁻¹ indicates the presence of a carbonyl group.
-
Derivatization: The aldehyde can be confirmed by forming a 2,4-dinitrophenylhydrazone derivative, which is typically a colored, crystalline solid.
Frequently Asked Questions (FAQs)
Q: Which amination method is generally better: Gabriel or Delépine?
A: Both methods are vast improvements over direct amination for preventing over-alkylation.
-
The Gabriel synthesis is robust and reliable, but the final deprotection step using hydrazine can sometimes be challenging to drive to completion, and the phthalhydrazide byproduct can complicate purification.[1]
-
The Delépine reaction is often operationally simpler, with the product precipitating as the hydrochloride salt directly from the hydrolysis step.[3][4] However, it has poorer atom economy and can generate formaldehyde as a byproduct.[3] The choice often comes down to reagent availability, scale, and purification preferences.
Q: My final this compound product is off-white or brown. How can I improve its color?
A: Color often indicates the presence of minor, highly conjugated impurities formed from degradation or side reactions at elevated temperatures.
-
Recrystallization: The most effective method. A common solvent system is ethanol/water or methanol/isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool.
Q: What are the best analytical methods to establish the purity of the final product?
A: A combination of methods is recommended for a complete purity profile.[9]
| Analytical Technique | Purpose | Details |
| HPLC (UV detection) | Purity & Assay | The primary method for quantifying organic purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., phosphate or TFA) is a good starting point. |
| ¹H and ¹³C NMR | Identity & Structure | Confirms the chemical structure of the main component and helps identify organic impurities by their characteristic signals. |
| LC-MS | Impurity Identification | Provides the mass of impurities, which is crucial for proposing their structures (e.g., identifying over-alkylation or hydrolysis byproducts). |
| Titration (Argentometric) | Salt Content/Assay | Determines the chloride content to confirm correct formation of the hydrochloride salt and assay the final product.[9] |
| GC (Headspace) | Residual Solvents | Quantifies residual solvents from the synthesis and purification steps. |
Appendix: Key Analytical Protocols
Protocol 1: General HPLC Method for Purity Analysis
This is a starting point; method development and validation are required for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of water/acetonitrile.
Protocol 2: NMR Sample Preparation for Impurity Identification
-
Sample Preparation: Prepare a concentrated solution of the sample (~10-20 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD-d₄). D₂O is often a good choice for hydrochloride salts.
-
Acquisition: Acquire a standard ¹H spectrum. If impurity signals are very small, increase the number of scans (e.g., 128 or 256).
-
Advanced Experiments: If needed for structural elucidation of unknown impurities, perform 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation).
References
- EPO Patent 2307355. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Group. [Link]
- Wikipedia. (n.d.). Delépine reaction.
- Veeprho. (n.d.). 4-(Chloromethyl) pyridine HCl.
- Wikipedia. (n.d.). Gabriel synthesis.
- Alchem Pharmtech. (n.d.). 4-(CHLOROMETHYL)PYRIMIDINE.
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Organic Chemistry Portal. (n.d.). Delépine Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- RxList. (2022). Pyrimidine Synthesis Inhibitors.
- Ahamad, T., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Emergent Life Science Research. [Link]
- Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- Gaikwad, S., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
- Yang, Q., et al. (2012).
- Patel, K., et al. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- ResearchGate. (n.d.). Delépine amine synthesis.
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. veeprho.com [veeprho.com]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Delepine reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Aminomethyl)pyrimidine Hydrochloride
Welcome to the technical support center for 4-(Aminomethyl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and potential degradation pathways of this compound. As Senior Application Scientists, we have compiled this information to help you troubleshoot common experimental issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1][2]. For optimal preservation of its integrity, storage at ambient temperatures is generally acceptable for short periods[3]. However, for long-term storage, refrigeration at 2-8°C is recommended to minimize the potential for thermal degradation[2]. It is also prudent to protect the compound from light and moisture to prevent photodegradation and hydrolysis[4].
Q2: Is this compound sensitive to air or moisture?
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[6]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn during handling[2]. All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols[2].
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and links them to potential degradation of this compound.
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample of this compound. What could they be?
A4: The appearance of unexpected peaks in your chromatogram is a strong indicator of degradation. The identity of these degradation products will depend on the conditions your sample has been exposed to. Based on the chemistry of similar pyrimidine compounds, here are some possibilities[4][5]:
-
Hydrolysis Product: The most common degradation pathway for similar compounds is hydrolysis[5]. In the presence of water, the aminomethyl group could potentially be hydrolyzed to a hydroxymethyl group, forming 4-(hydroxymethyl)pyrimidine.
-
Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of N-oxides on the pyrimidine ring or oxidation of the aminomethyl group.
-
Photodegradation Products: If the sample has been exposed to light, particularly UV light, various photolytic reactions can occur, leading to complex degradation products[4].
-
Dimers or Polymers: Under certain conditions, especially at elevated temperatures, self-reaction or polymerization might occur.
To identify these impurities, it is recommended to perform forced degradation studies (see Q6) and characterize the resulting peaks using high-resolution mass spectrometry (HRMS) and NMR.
Q5: The yield of my reaction involving this compound is consistently low. Could degradation be the cause?
A5: Yes, degradation of your starting material can significantly impact reaction yields. If this compound has degraded, the actual amount of active starting material is lower than what you weighed out.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure that all your solvents and reagents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material[7].
-
Control Reaction Temperature: High reaction temperatures can accelerate the degradation of pyrimidine derivatives[8][9]. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.
-
Fresh is Best: Whenever possible, use a fresh, unopened bottle of the reagent. If you are using an older bottle, be sure to verify its purity before use.
Investigating Degradation: Forced Degradation Studies
Forced degradation studies are a systematic way to investigate the stability of a compound under stressed conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods[10][11].
Q6: How can I perform a forced degradation study on this compound?
A6: A typical forced degradation study involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. Here is a general protocol you can adapt.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solutions to the following conditions. It is also important to have a control sample stored under normal conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours | 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal Degradation | Solid compound | 48 hours | 80°C |
| Photolytic Degradation | Solution exposed to UV light (e.g., 254 nm) | 24 hours | Room Temperature |
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating method, typically HPLC with a UV-Vis or PDA detector[11]. LC-MS can be used for the identification of degradation products[10].
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Potential Degradation Pathways
Based on the known chemistry of pyrimidine derivatives, the following degradation pathways for this compound are proposed.
1. Hydrolytic Degradation
Under acidic or basic conditions, the aminomethyl group may be susceptible to hydrolysis, leading to the formation of 4-(hydroxymethyl)pyrimidine. The pyrimidine ring itself can also undergo hydrolytic cleavage, especially under harsh conditions like heating in strong alkali[12][13].
Caption: Potential hydrolytic degradation pathways.
2. Oxidative Degradation
Oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides on the pyrimidine ring nitrogens. The aminomethyl group could also be oxidized to an aldehyde or carboxylic acid.
Caption: Potential oxidative degradation pathways.
3. Photolytic Degradation
Exposure to UV light can induce a variety of reactions, including dimerization, ring opening, or other complex rearrangements. The specific products would be highly dependent on the wavelength of light and the solvent used.
Caption: Potential photolytic degradation pathways.
References
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- Thermal analysis of some novel pyrimidine deriv
- Thermal analysis of some novel pyrimidine derivatives.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
- 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki. Guidechem.
- Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics.
- Degradation of pyrimidines and pyrimidine analogs--p
- SAFETY D
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
- This compound.
- Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Pyrimidine Synthesis and Degrad
- Scheme of pyrimidine degradation pathways showing the four steps and...
- This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
- 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem.
- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC.
- Technical Support Center: Reactions with 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
- Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed.
- Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed.
- Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions (RSC Publishing).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. This compound, 97% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
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- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: A Troubleshooting Guide for Coupling Reactions with 4-(Aminomethyl)pyrimidine Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for common coupling reactions involving 4-(aminomethyl)pyrimidine hydrochloride. Our goal is to equip you with the scientific rationale and practical steps to overcome challenges in your synthetic workflows.
Introduction to this compound in Coupling Reactions
This compound is a valuable building block in medicinal chemistry, offering a versatile primary amine for the construction of more complex molecules. However, its hydrochloride salt form and the electronic nature of the pyrimidine ring can present unique challenges in common coupling reactions. This guide will address these specific issues in a practical, question-and-answer format.
A critical first step in any coupling reaction with this compound is the in situ neutralization of the hydrochloride salt to liberate the free amine. This is typically achieved by adding a suitable base to the reaction mixture. Failure to do so will result in no reaction, as the protonated amine is not nucleophilic.
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. When coupling a carboxylic acid with this compound, several issues can arise, from low yield to difficult purification.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: This is a common issue and can often be traced back to a few key factors:
-
Incomplete Neutralization of the Hydrochloride Salt: The primary amine of your starting material is protonated. It must be neutralized to become nucleophilic.
-
Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for all substrates.
-
Poor Solubility of Reagents: If your starting materials or reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration can all play a significant role.
Troubleshooting Workflow for Low-Yield Amide Coupling
Caption: Troubleshooting Decision Tree for Amide Coupling.
Detailed Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Rationale: You need at least one equivalent of base to neutralize the hydrochloride salt. Many amide coupling protocols also require a base to proceed, so you may need additional equivalents.
-
Protocol: Start with 2-3 equivalents of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N). Inorganic bases like potassium carbonate (K2CO3) can also be effective, particularly with uronium-based coupling reagents.
-
-
Coupling Reagent Optimization:
-
Rationale: The choice of coupling reagent dictates the nature of the activated carboxylic acid intermediate. For potentially challenging couplings, more robust reagents may be necessary.
-
Protocol: If standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are failing, consider switching to a uronium or phosphonium salt such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These often provide faster reaction rates and higher yields.
-
| Coupling Reagent Class | Examples | Recommended Base | Key Considerations |
| Carbodiimides | EDC, DCC | DIPEA, Et3N | Cost-effective; may require additives like HOBt to suppress side reactions. |
| Uronium/Aminium Salts | HATU, HBTU | DIPEA, 2,4,6-collidine | Highly efficient; can be sensitive to moisture. |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, Et3N | Excellent for sterically hindered substrates; byproducts can complicate purification. |
-
Solvent and Solubility:
-
Rationale: this compound has limited solubility in many common organic solvents. Poor solubility of any reaction component will hinder the reaction.
-
Protocol: While specific solubility data is not widely published, polar aprotic solvents are generally a good starting point.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are often the most effective due to their high polarity. Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used, but you may need to carefully assess the solubility of all reaction components.
-
Experimental Check: Before setting up a large-scale reaction, perform a small-scale solubility test with your starting material and chosen solvent system.
-
-
Q2: I'm observing side products in my amide coupling reaction. What are they and how can I minimize them?
A2: Side product formation is often related to the reactivity of the coupling reagent or potential reactions with the pyrimidine ring.
-
N-Acylurea Formation: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea.
-
Prevention: Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.
-
-
Reaction with the Pyrimidine Ring: The pyrimidine ring is electron-deficient, making it generally resistant to electrophilic attack. However, under certain conditions, side reactions are possible. While less common in standard amide couplings, highly activated coupling reagents could potentially interact with the ring nitrogens.
-
Prevention: Use the mildest effective coupling conditions. Avoid excessively high temperatures and prolonged reaction times.
-
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] Using this compound in this reaction requires careful consideration of the base, ligand, and potential catalyst inhibition.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction between an aryl halide and this compound is failing. What should I investigate first?
A1: Similar to amide coupling, the primary suspect is often the free-basing of the amine. However, the intricacies of the catalytic cycle introduce other potential points of failure.
-
Insufficient or Inappropriate Base: A strong base is required not only to neutralize the hydrochloride but also to facilitate the catalytic cycle.
-
Ligand-Catalyst Incompatibility: The choice of phosphine ligand is critical for the success of the reaction and depends on the nature of the aryl halide and the amine.
-
Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring can potentially coordinate to the palladium center, inhibiting catalysis.
-
Poor Reagent Quality: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.
Troubleshooting Protocol for Buchwald-Hartwig Amination
-
Ensure Anhydrous and Inert Conditions:
-
Rationale: The catalytic cycle is sensitive to oxygen and water.
-
Procedure: Use flame-dried glassware, anhydrous solvents, and thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
-
Base Selection:
-
Rationale: Strong, non-nucleophilic bases are typically required.
-
Procedure: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs2CO3). Use at least 2-3 equivalents to ensure complete neutralization and to drive the reaction.[2]
-
-
Catalyst and Ligand Screening:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required.
-
Procedure: Screen a panel of common Buchwald-Hartwig ligands.
-
| Ligand | Aryl Halide Suitability | Key Features |
| XPhos | Chlorides, Bromides, Iodides | General and highly active for a broad range of substrates. |
| SPhos | Chlorides, Bromides, Iodides | Particularly effective for sterically hindered aryl chlorides. |
| RuPhos | Chlorides, Bromides | Effective for coupling with secondary amines, but also useful for primary amines.[2] |
| BINAP | Bromides, Iodides, Triflates | A classic bidentate ligand, good for less challenging substrates. |
Q2: I suspect the pyrimidine ring is inhibiting my palladium catalyst. How can I address this?
A2: This is a valid concern, as heterocycles with nitrogen atoms can act as ligands for the palladium center, leading to catalyst deactivation.
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed to release the active Pd(0) species more cleanly and efficiently, which can sometimes overcome inhibition issues.
-
Ligand Choice: Bulky ligands like XPhos and SPhos can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center, favoring the desired catalytic cycle.
-
Reaction Temperature: In some cases, increasing the reaction temperature can help to promote the desired catalytic turnover by favoring the dissociation of inhibitory species.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Section 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[3]
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: My one-pot reductive amination with this compound is giving low yields. What are the common failure points?
A1: The success of a one-pot reductive amination hinges on the delicate balance between imine formation and reduction.
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl to form an imine is an equilibrium process.
-
Premature Reduction of the Carbonyl: If the reducing agent is too reactive, it may reduce the starting aldehyde or ketone before it has a chance to form the imine.
-
Incomplete Reduction of the Imine: The formed imine may be resistant to reduction under the chosen conditions.
Troubleshooting and Optimization Strategies:
-
Promoting Imine Formation:
-
pH Control: Imine formation is often favored under mildly acidic conditions (pH 4-6). Since the starting material is a hydrochloride salt, the initial conditions may be too acidic. The addition of a base is still necessary to liberate the free amine.
-
Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by adding a dehydrating agent like molecular sieves (3Å or 4Å).[4]
-
-
Choosing the Right Reducing Agent:
-
Rationale: The key is to use a reducing agent that is selective for the imine over the carbonyl.
-
Protocol:
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice for one-pot reductive aminations as it is mild enough not to significantly reduce aldehydes and ketones but is effective at reducing imines. It is typically used in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
Sodium cyanoborohydride (NaBH3CN): Another selective reducing agent, but it is toxic and requires careful handling.
-
Sodium borohydride (NaBH4): This is a more powerful reducing agent and can reduce the starting carbonyl. If using NaBH4, it is best to perform the reaction in two steps: first, form the imine, and then add the NaBH4.[5]
-
-
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| NaBH(OAc)3 (STAB) | Imine > Carbonyl | DCM, DCE, THF | Generally the best choice for one-pot reactions. |
| NaBH3CN | Imine > Carbonyl | MeOH, EtOH | Toxic (releases HCN at low pH). |
| NaBH4 | Carbonyl ≈ Imine | MeOH, EtOH | Best used in a two-step procedure. |
-
Stepwise vs. One-Pot Procedure:
-
Rationale: If a one-pot procedure is failing, separating the imine formation and reduction steps can provide better control and higher yields.
-
Protocol:
-
Dissolve this compound and the carbonyl compound in a suitable solvent (e.g., methanol). Add one equivalent of a base (e.g., Et3N) to form the free amine.
-
Stir the mixture at room temperature for several hours or overnight to allow for imine formation. You can monitor this by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH4) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
-
References
- Burke, S. D., & Danheiser, R. L. (2004). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
- Pelter, A., et al. (1984). Reductive Amination of Ketones and Aldehydes Using Pyridine-Borane.
- Larsen, R. D., et al. (2002). Aqueous Phase Chemistry of Fused Pyrimidines: Acid-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. ACS Omega, 5(30), 18865-18873. [Link]
- Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Vesnal, et al. (2018).
- homity3_14, et al. (2021).
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- IUPAC. (n.d.).
- Chemistry LibreTexts. (2023).
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Choi, H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. [Link]
- Kumar, R., et al. (2017). Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. Bioorganic & Medicinal Chemistry, 25(21), 5893-5903. [Link]
- Lee, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1858. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
Sources
Preventing dimerization of 4-(Aminomethyl)pyrimidine hydrochloride
Welcome to the technical support center for 4-(Aminomethyl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential challenges, with a focus on preventing unwanted dimerization and ensuring the stability and integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary aminomethyl group attached to a pyrimidine ring, offers multiple avenues for synthetic elaboration. However, this reactivity also presents potential stability challenges, most notably the risk of intermolecular reactions leading to dimer formation. This guide provides a framework for understanding and mitigating these risks.
While the hydrochloride salt form enhances stability by protonating the highly reactive aminomethyl group, the corresponding free base is significantly more nucleophilic and susceptible to self-reaction under certain conditions. Understanding the factors that can lead to the formation of the free base in solution is therefore critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization of this compound?
A1: Dimerization is most likely to occur when the aminomethyl group of one molecule, acting as a nucleophile, attacks an electrophilic site on the pyrimidine ring of another molecule. This reaction is significantly more probable if the compound is converted to its free base form, which can happen in basic or even neutral aqueous solutions.
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution is a critical factor.[1][2] In acidic conditions (pH < 7), the aminomethyl group is protonated, which significantly reduces its nucleophilicity and protects against self-reaction. As the pH increases towards neutral and into the basic range, the aminomethyl group becomes deprotonated, increasing its reactivity and the potential for dimerization.[1][2]
Q3: What is the recommended solvent for dissolving this compound?
A3: For maximum stability, it is recommended to dissolve this compound in acidic aqueous buffers or anhydrous polar aprotic solvents such as DMSO or DMF. If using aqueous solutions, ensure the pH is maintained in the acidic range.
Q4: How should this compound be stored?
A4: Both the solid compound and its solutions should be stored in a cool, dry, and dark place. For solutions, storage at 2-8°C is recommended to minimize thermal degradation.[3] Long-term storage of solutions, especially at room temperature, should be avoided.
Q5: Can temperature influence the rate of dimerization?
A5: Yes, as with most chemical reactions, an increase in temperature will likely increase the rate of any potential dimerization or degradation.[4] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to store solutions at reduced temperatures.
Troubleshooting Guide: Dimerization and Degradation
This section provides a structured approach to identifying and resolving issues related to the instability of this compound.
Issue 1: Unexpected Impurities Detected by LC-MS or HPLC
Symptoms:
-
Appearance of new peaks in your chromatogram, particularly at later retention times, which may correspond to higher molecular weight species.
-
Mass spectrometry data indicating the presence of a species with a mass-to-charge ratio approximately double that of the parent compound.
Potential Cause: Dimerization or oligomerization of this compound.
Workflow for Resolution:
Caption: Troubleshooting workflow for unexpected impurities.
Detailed Steps:
-
Confirm Dimer Formation: Utilize mass spectrometry to confirm if the molecular weight of the impurity corresponds to a dimer of 4-(Aminomethyl)pyrimidine.
-
Evaluate pH: If dimerization is suspected, immediately check the pH of your reaction mixture or stock solution. If it is neutral or basic, the formation of the reactive free base is likely the culprit.
-
Corrective Action (pH): For future experiments, ensure your solvent system is buffered to an acidic pH or use anhydrous aprotic solvents. If you must work in aqueous media, consider adding a slight excess of a non-reactive acid.
-
Evaluate Temperature: High temperatures can accelerate degradation.[4] If reactions are performed at elevated temperatures, assess if a lower temperature could be used. Store stock solutions at 2-8°C.
-
Evaluate Concentration: Higher concentrations increase the probability of intermolecular reactions. If feasible, perform reactions at a lower concentration.
Issue 2: Poor Yield or Inconsistent Reaction Outcomes
Symptoms:
-
Lower than expected yield of the desired product.
-
Variability in reaction outcomes between batches.
Potential Cause: Consumption of the starting material through dimerization or degradation.
Proposed Dimerization Mechanism:
A plausible, though not definitively proven, mechanism for dimerization involves the nucleophilic attack of the aminomethyl group of a deprotonated 4-(Aminomethyl)pyrimidine molecule onto the electron-deficient C6 position of the pyrimidine ring of another molecule. This type of reaction is a known pathway for some pyrimidine derivatives.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 4-(Aminomethyl)pyrimidine Hydrochloride
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-(aminomethyl)pyrimidine hydrochloride in catalytic reactions. Catalyst poisoning is a frequent and often frustrating issue when working with nitrogen-containing heterocycles. The lone pair electrons on the nitrogen atoms of the pyrimidine ring can act as potent ligands, coordinating to and deactivating the metal center of your catalyst. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and overcome these challenges, ensuring the robustness and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying Catalyst Poisoning
Question 1: My reaction has stalled. How do I know if catalyst poisoning is the culprit?
Answer: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. With this compound, the primary cause is often the coordination of the pyrimidine's nitrogen atoms to the active metal sites of the catalyst, typically palladium.[1]
Here are key indicators to look for:
-
Reaction Kinetics: The reaction starts as expected but then slows down significantly or stops completely before full conversion of the starting material.
-
Visual Changes in the Catalyst: For heterogeneous catalysts like Palladium on Carbon (Pd/C), you might observe a change in the appearance of the catalyst. The formation of finely divided black particles, known as palladium black, can indicate catalyst decomposition and aggregation, which is often a consequence of poisoning.[2]
-
Incomplete Conversion: Analysis of the reaction mixture by TLC, LC-MS, or GC-MS shows the presence of significant amounts of starting materials even after extended reaction times.
-
Formation of Side Products: You may observe the formation of byproducts resulting from competing, non-catalyzed, or partially catalyzed reaction pathways. In Suzuki couplings, for instance, this could manifest as an increase in protodeboronation or homocoupling products.[1]
Question 2: Are there specific visual cues I should watch for in my reaction flask?
Answer: Yes, visual inspection can provide early clues. While not definitive on its own, when combined with kinetic data, it can be a powerful diagnostic tool.
-
Color Change of the Solution: In some homogeneous catalysis, a change in the color of the solution can indicate a change in the oxidation state or coordination sphere of the metal catalyst, which may be due to poisoning.
-
Precipitation of Palladium Black: As mentioned, for Pd/C, the appearance of a fine black precipitate that is not the original catalyst support is a strong indicator of catalyst degradation. Healthy Pd/C should appear as a uniform slurry of gray-to-black particles.
-
"Clumping" of the Catalyst: A poisoned heterogeneous catalyst may sometimes appear to clump or aggregate differently than a healthy, active catalyst.
Section 2: Common Reactions and Specific Issues
Question 3: I'm running a Suzuki coupling with this compound and getting low yields. What's going wrong?
Answer: Low yields in Suzuki couplings with nitrogen-containing heterocycles like your substrate are a common problem, primarily due to catalyst poisoning.[1] The Lewis basic nitrogen atoms of the pyrimidine ring compete with the phosphine ligands for coordination to the palladium center, leading to catalytically inactive species.
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for Suzuki coupling.
Key Considerations:
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired catalytic cycle and are less easily displaced by the pyrimidine substrate.
-
Base Selection: The choice of base is critical. Strong bases can promote side reactions, while some bases can also interact with the catalyst. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. The solubility and strength of the base can significantly impact the reaction.[3][4]
-
Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition. Using modern, more active pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also be highly effective.
Question 4: My Buchwald-Hartwig amination is failing. What are the key parameters to check?
Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations are susceptible to poisoning by N-heterocycles. The troubleshooting strategy also revolves around optimizing the catalyst system and reaction conditions.
Comparative Performance of Bases in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [3] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [3] |
| Cs₂CO₃ | 2-Chloro-5-iodopyridine | Morpholine | Pd(OAc)₂ / Xantphos | 1,4-Dioxane | 100 | 95 | [3] |
| K₂CO₃ | 2-Chloro-5-nitropyridine | Aniline | Pd₂(dba)₃ / Xantphos | 1,4-Dioxane | 100 | 85 | [3] |
This table is compiled from data on similar substrates to provide a comparative guide.
Key Insights:
-
Strong vs. Weak Bases: While strong bases like NaOt-Bu are commonly used and can be very effective, they may not be compatible with all functional groups. Weaker bases like Cs₂CO₃ and K₂CO₃ can be excellent alternatives, especially for sensitive substrates. The choice of base is highly dependent on the specific substrates and solvent system.[3][4][5][6]
-
Solvent Choice: The polarity of the solvent can influence the effectiveness of the base. Nonpolar solvents often require an anionic base to deprotonate the palladium-amine complex.[5][6]
Question 5: I am attempting a hydrogenation of the pyrimidine ring and the reaction stops. What is happening?
Answer: In the case of hydrogenation, you are likely experiencing product inhibition, which is a form of catalyst poisoning. The hydrogenated product, a piperidine derivative, is a saturated amine and a much stronger Lewis base than the starting pyrimidine. This highly basic product strongly adsorbs to the catalyst surface (e.g., Rhodium or Palladium), preventing the starting material from accessing the active sites.[5]
Mitigation Strategies:
-
Acidic Additives: The addition of an acid, such as H₂SO₄, can protonate the basic nitrogen of the product, preventing it from coordinating to the catalyst. The amount of acid can be tuned to control the selectivity of the hydrogenation.[5]
-
Catalyst/Substrate Ratio: Below a certain catalyst-to-substrate ratio, poisoning effects become more pronounced. Increasing this ratio may be necessary to achieve full conversion.[5]
Section 3: Prevention and Mitigation
Question 6: How can I prevent catalyst poisoning from the start?
Answer: Proactive measures can significantly reduce the likelihood and severity of catalyst poisoning.
-
Purity of Starting Material: Ensure the high purity of your this compound. Commercial grades are typically around 97% pure.[1][6] Potential impurities from its synthesis (e.g., from reactions involving malononitriles, formamide, or urea) could themselves be catalyst poisons.[7][8] While specific poisoning impurities for this compound are not extensively documented, it is good practice to use material from a reputable supplier and consider recrystallization if you suspect purity issues.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to the oxidation and deactivation of Pd(0) catalysts, often observed as the formation of palladium black.[1]
-
Anhydrous Conditions: For many cross-coupling reactions, water can promote side reactions like protodeboronation of boronic acids. Use anhydrous solvents and reagents where appropriate.[1]
-
Strategic Ligand and Base Selection: As detailed in the previous section, choosing a robust ligand and a compatible base from the outset is the most effective strategy for reactions involving N-heterocycles.
Question 7: Can I regenerate my poisoned catalyst?
Answer: Yes, in many cases, particularly with heterogeneous catalysts like Pd/C, regeneration is possible. The appropriate method depends on the nature of the poison.
Caption: General workflow for Pd/C catalyst regeneration.
Experimental Protocol: General Regeneration of Pd/C Poisoned by Organic Amines
This protocol is a general guideline and may require optimization for your specific case.
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Washing: Wash the catalyst sequentially with several portions of a solvent that can dissolve the poisoning species (the product and any organic residues). A sequence of solvents from polar to non-polar can be effective. For amine poisoning, washing with a slightly acidic solution followed by water and then a non-polar solvent like toluene can be beneficial. In some cases, washing with chloroform and glacial acetic acid has been shown to be effective for removing blockages.[9]
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Oxidative Treatment (for severe poisoning/coking): Place the dried catalyst in a furnace and heat it in an air atmosphere. A temperature range of 50-140°C has been reported for regenerating Pd/C poisoned by sulfur-containing substances.[10] This step aims to burn off strongly adsorbed organic material. Caution: This step must be performed with care to avoid over-oxidation or sintering of the palladium nanoparticles.
-
Re-activation (if necessary): If the palladium was oxidized during the regeneration process, a reduction step (e.g., with H₂ gas) may be required before reuse.
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. (2025). Benchchem.
- Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances.
- This compound, 97%. (n.d.). Thermo Fisher Scientific.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013). CN103191759A.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (2025). Benchchem.
- 4-(Aminomethyl)pyrimidine. (n.d.). Benchchem.
- Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. (2019).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- C
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015).
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). Journal of the American Chemical Society.
- Novel synthesis of substituted 4-amino-pyrimidines. (2013). EP2307355B1. EPO.
- The Role of the Base in Buchwald-Hartwig Amination. (2014).
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2011).
- Regeneration of palladium hydrogenation catalyst. (1979). US4152291A.
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2013). Science Signpost Publishing Inc.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. (2022). ScienceScholar.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Poisoning and deactivation of palladium c
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- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Work-up of 4-(Aminomethyl)pyrimidine Hydrochloride Reactions
Welcome to the technical support center dedicated to providing in-depth guidance on the work-up procedures for reactions involving 4-(aminomethyl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and streamline the purification of your target compounds. The inherent polarity and basicity of the 4-(aminomethyl)pyrimidine moiety can present unique challenges during product isolation and purification.[1] This guide offers practical, experience-driven solutions to ensure the integrity and purity of your synthesized molecules.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound derivatives.
Q1: What are the primary challenges associated with the work-up of reactions involving this compound?
A1: The main difficulties arise from the compound's high polarity and the presence of a basic primary amine. These characteristics can lead to:
-
High water solubility of the product: This can result in poor recovery during aqueous extractions.
-
Emulsion formation during extraction: The amphiphilic nature of the product and byproducts can complicate phase separation.
-
Difficulties in chromatographic purification: The polar nature of these compounds can cause poor retention on standard reverse-phase columns and streaking on normal-phase silica gel.[1][2]
-
Salt formation: The basic nitrogen atoms can form salts with acidic reagents or byproducts, altering the solubility and chromatographic behavior of the product.
Q2: How can I effectively neutralize the hydrochloride salt before reaction and how does this impact the work-up?
A2: Neutralization is crucial for reactions where the free amine is the active nucleophile, such as in amide coupling or reductive amination. Typically, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added in situ (at least 2 equivalents: one to neutralize the HCl and one to act as a base in the reaction).
-
Impact on Work-up: The resulting triethylammonium or diisopropylethylammonium chloride is highly water-soluble and can be easily removed during an aqueous wash. However, excess amine base will need to be removed. A wash with a dilute acid solution (e.g., 1M HCl) can remove excess tertiary amine, but be mindful of the pH, as your product may also partition into the aqueous layer if it becomes protonated.
Q3: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?
A3: The choice of chromatography depends on the specific properties of your derivative. Here are the most common options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging due to poor retention, RPC can be optimized by using polar-endcapped columns or by adding ion-pairing agents to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the basic pyrimidine nitrogen can also enhance retention.
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable pyrimidine derivatives, as it separates compounds based on their net charge.[1]
-
Normal-Phase Chromatography (Silica Gel): This can be effective, but peak tailing is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface.[2] Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve peak shape.[2]
II. Troubleshooting Guides: Reaction-Specific Work-ups
This section provides detailed troubleshooting for common reactions where this compound is used as a starting material.
A. Amide Coupling Reactions
In a typical amide coupling, this compound is coupled with a carboxylic acid using a coupling agent (e.g., HATU, EDC) and a non-nucleophilic base.
Problem: Low yield of the desired amide after aqueous work-up.
| Possible Cause | Troubleshooting Steps |
| Product is water-soluble. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. - If the product is still lost, consider avoiding an aqueous work-up altogether. After the reaction, filter off any solids and directly purify the crude mixture by chromatography. |
| Incomplete reaction. | - Ensure all reagents are dry, especially the solvent (e.g., DMF). - Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid. - Allow for sufficient reaction time, monitoring by TLC or LC-MS. |
| Product is protonated and remains in the aqueous layer. | - During the work-up, if an acidic wash was performed, ensure the aqueous layer is basified (e.g., with NaHCO₃ or Na₂CO₃) and re-extracted to recover any protonated product. |
Experimental Protocol: General Work-up for Amide Coupling
-
Upon reaction completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid and acidic byproducts.
-
Water to remove DMF and other water-soluble impurities.
-
Saturated aqueous NaCl (brine) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3][4]
B. Reductive Amination Reactions
Here, this compound is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][6]
Problem: A complex mixture of products, including the starting amine and dialkylated byproduct.
| Possible Cause | Troubleshooting Steps |
| Over-reduction of the carbonyl starting material. | - Use a milder reducing agent. STAB is generally preferred as it is less likely to reduce the aldehyde or ketone directly compared to NaBH₄.[5] |
| Formation of a dialkylated product. | - Use a controlled stoichiometry, typically with a slight excess of the carbonyl compound. - A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes offer better control.[7] |
| Incomplete reaction. | - The formation of the intermediate imine can be slow. Adding a catalytic amount of acetic acid can facilitate this step.[4][8] - Ensure the pH of the reaction is suitable for the chosen reducing agent. NaBH₃CN is effective at a slightly acidic pH (5-6).[5][6] |
Experimental Protocol: General Work-up for Reductive Amination
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO₃ or K₂CO₃ to neutralize the acid catalyst and decompose any remaining reducing agent.[8]
-
Extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. Given the basic nature of the product, using an eluent system containing a small percentage of triethylamine (e.g., 0.5-1%) in a hexane/ethyl acetate or dichloromethane/methanol gradient can improve peak shape and separation.[2]
III. Visualization of Workflows
General Work-up and Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Managing hygroscopic nature of 4-(Aminomethyl)pyrimidine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)pyrimidine hydrochloride. Its inherent hygroscopic nature presents unique challenges in handling, storage, and experimentation. This document is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide: Addressing Experimental Issues
This section tackles specific problems you may encounter during your work with this compound, providing explanations rooted in its chemical properties and offering step-by-step corrective protocols.
Question 1: "My vial of this compound has visible clumps and appears wet. Is it still usable?"
Answer:
The clumping and wet appearance are classic signs of significant moisture absorption due to the hygroscopic nature of the hydrochloride salt.[1] The presence of excess water can compromise the material's purity and may impact reaction outcomes.[2]
Underlying Cause: The hydrochloride salt of this aminopyrimidine readily attracts and absorbs water molecules from the atmosphere. This is a common characteristic of many hydrochloride salts of active pharmaceutical ingredients (APIs), as the chloride ion can act as a hydrogen bond acceptor, facilitating interaction with atmospheric moisture.[1] When the container is opened in an environment with uncontrolled humidity, the powder immediately begins to adsorb water, leading to the physical changes you've observed.
Immediate Actions & Protocol:
-
Assess the Extent: If the material has completely turned into a paste or liquid, its purity is highly compromised, and it is generally not recommended for use in sensitive applications. If there is only minor clumping, you may be able to salvage the material for less sensitive experiments by drying it.
-
Drying Protocol (Small Scale):
-
Place the clumped material in a vacuum oven at a moderate temperature (e.g., 40-50°C). Caution: Do not use excessively high temperatures, as this could cause degradation.
-
Apply a high vacuum for several hours (4-24 hours, depending on the amount of moisture).
-
Once dry, immediately transfer the material to a desiccator containing a suitable desiccant (see Table 1) for cooling and storage.
-
-
Purity Verification: After drying, it is crucial to re-analyze the material to determine its purity and water content. The recommended method for accurate water content determination is Karl Fischer titration.[3][]
Question 2: "I am observing inconsistent results in my analytical assays (e.g., NMR, HPLC). Could moisture be the culprit?"
Answer:
Yes, moisture is a very likely cause of inconsistent analytical results. The absorbed water can affect the compound in several ways, leading to unreliable data.
Underlying Causes:
-
Inaccurate Weighing: The most immediate issue with a hygroscopic compound is that you are not weighing the actual amount of the active compound. A significant portion of the measured mass could be water, leading to lower-than-expected concentrations in your prepared solutions.
-
Chemical Degradation: Water can act as a reactant, potentially leading to the hydrolysis of the aminopyrimidine moiety, although the stability of this specific compound to hydrolysis is not extensively documented. For some pyrimidine derivatives, hydrolysis is a known degradation pathway.
-
Changes in Physical Properties: The presence of water can alter the solubility and dissolution rate of the compound, which can affect chromatography peak shape and retention times.
Troubleshooting Protocol:
-
Implement a Strict Weighing Protocol: Follow the detailed weighing procedure outlined in the FAQ section below. This will minimize moisture uptake during this critical step.
-
Determine Water Content: Before preparing any analytical solutions, determine the water content of your batch of this compound using Karl Fischer titration.[5] This will allow you to correct for the water content and prepare solutions of a known concentration.
-
Prepare Solutions Freshly: Whenever possible, prepare solutions of this compound immediately before use. If you must store solutions, use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Question 3: "My reaction yield is lower than expected. How could the hygroscopic nature of this compound be a factor?"
Answer:
A lower-than-expected reaction yield is a common consequence of using a hygroscopic reagent without proper precautions.
Underlying Causes:
-
Inaccurate Stoichiometry: As with analytical assays, if your starting material has absorbed a significant amount of water, the actual molar amount of the aminopyrimidine will be less than what you calculated based on the weighed mass. This will make it a limiting reagent if you are not accounting for the water content.
-
Reaction Quenching: If your reaction is sensitive to water (e.g., uses water-sensitive reagents like organometallics or certain coupling agents), the water introduced with your starting material can quench the reaction, leading to lower yields.
Corrective Workflow:
-
Dry the Reagent: If you suspect your starting material has been exposed to moisture, dry it under vacuum as described in the first troubleshooting point.
-
Use Anhydrous Reaction Conditions: Ensure all your solvents are anhydrous and that the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Correct for Water Content: For the most accurate stoichiometry, perform a Karl Fischer titration on your starting material and adjust the mass used in the reaction accordingly.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling and storage of this compound.
What are the ideal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container. To further protect it from atmospheric moisture, it is highly recommended to place the primary container inside a desiccator containing a self-indicating desiccant.
How should I properly weigh this compound?
Due to its hygroscopic nature, weighing this compound requires care to minimize exposure to the atmosphere.
Recommended Weighing Protocol:
-
Allow to Equilibrate: Before opening, allow the container to warm to room temperature to prevent condensation of moisture on the cold powder.
-
Work Quickly: Have all necessary equipment ready to minimize the time the container is open.
-
Ideal Method (Glove Box): The best practice is to weigh the compound inside a glove box with a controlled, low-humidity atmosphere.
-
Alternative Method (Weighing by Difference):
-
Tare a clean, dry weighing vial with a secure cap.
-
Quickly add an approximate amount of the compound to the vial and securely cap it.
-
Record the mass.
-
Transfer the desired amount of the compound from the weighing vial to your reaction vessel.
-
Recap the weighing vial and re-weigh it. The difference in mass is the amount of compound transferred.
-
What are the visible signs of moisture absorption?
The most common signs are the formation of clumps, a change in texture from a fine powder to a more granular or even pasty consistency, and in severe cases, the material may appear wet or have deliquesced (dissolved in the absorbed water).
Can I use a standard laboratory oven to dry this compound?
While a standard oven can be used, a vacuum oven is preferable as it allows for drying at a lower temperature, reducing the risk of thermal degradation. If using a standard oven, ensure the temperature is kept moderate (e.g., not exceeding 50-60°C) and that there is a flow of dry air or nitrogen if possible.
What type of desiccant is best for storing this compound?
Several types of desiccants are effective. The choice may depend on the scale of storage and user preference.
| Desiccant | Key Features | Considerations |
| Silica Gel (Indicating) | Changes color when saturated, allowing for easy monitoring. | Can be regenerated by heating. |
| Molecular Sieves (3A or 4A) | High capacity for water at low partial pressures. | Require higher temperatures for regeneration. |
| Drierite™ (Anhydrous Calcium Sulfate) | Good general-purpose desiccant. | Lower capacity than silica gel or molecular sieves. |
Visualizing the Workflow: Handling Hygroscopic Compounds
The following diagram illustrates the recommended workflow for handling this compound to minimize moisture exposure and ensure experimental accuracy.
Caption: Workflow for handling this compound.
References
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed.
- Analytical Method Development: Moisture Analysis Method for Hygroscopic APIs – V 2.0. (2025, June 12). Sop Pharma.
- Automated Water Content Determination of Hygroscopic Lyophilized Drugs. (n.d.). Mettler Toledo.
- Improved Water Content Analysis in Pharmaceuticals with HSGC. (n.d.). Chromatography Today.
- 4-(Aminomethyl)pyrimidine. (n.d.). American Elements.
- Safety Data Sheet. (2025, February 26). Angene Chemical.
- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 6). PMC.
- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 6). PubMed.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar.
- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2025, October 16). ResearchGate.
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
- Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
- Hydrochloride salt. (n.d.). PubChem.
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- 3. Analytical Method Development: Moisture Analysis Method for Hygroscopic APIs – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 5. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the characterization of 4-(Aminomethyl)pyrimidine hydrochloride products
Introduction
4-(Aminomethyl)pyrimidine hydrochloride is a key building block in pharmaceutical and chemical synthesis, prized for its reactive aminomethyl group attached to the pyrimidine core. Its hydrochloride salt form enhances stability and solubility in aqueous media. However, its characterization can present several challenges that may impact the accuracy of analytical results and the success of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming these hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent Weighing and Handling - "My sample seems to be gaining weight and is clumpy."
Common Cause: The most frequent cause of this issue is the hygroscopic nature of the hydrochloride salt.[1][2] The compound readily absorbs moisture from the atmosphere, leading to weight gain, clumping, and difficulty in accurate weighing.[3] This can significantly impact reaction stoichiometry and the accuracy of analytical standard preparations.
Troubleshooting Protocol:
-
Immediate Action - Desiccation:
-
If clumping is observed, immediately place the sample in a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel) under vacuum.[4]
-
Allow the sample to dry for several hours to remove absorbed water. Gentle heating under vacuum may be considered, but caution is advised to prevent thermal degradation.[1] The melting point is approximately 177°C with decomposition.
-
-
Proper Handling Workflow:
-
Inert Atmosphere: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a glove bag under a nitrogen or argon atmosphere.[2]
-
Rapid Weighing: Minimize the exposure time of the compound to the ambient atmosphere during weighing. Have all necessary equipment ready to perform the measurement quickly.
-
Pre-filled Vials: For high-throughput screening or repetitive reactions, consider using pre-weighed vials prepared in a controlled environment to avoid repeated exposure.[2]
-
-
Storage Best Practices:
Visualizing the Problem: The Hygroscopicity Cycle
Caption: A decision-making workflow for troubleshooting poor HPLC peak shape.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in this compound?
A1: Impurities can arise from the synthetic route. Common synthetic precursors include 4-cyanopyrimidine or other pyrimidine derivatives. [6][7]Potential impurities could include:
-
Starting Materials: Unreacted 4-cyanopyrimidine or other precursors.
-
Side-Products: Over-reduction or side reactions during the conversion of the cyano or other functional groups to the aminomethyl group.
-
Degradation Products: Pyrimidine rings can be susceptible to degradation under harsh conditions. [8][9][10]While 4-(aminomethyl)pyrimidine is relatively stable, exposure to strong acids or bases at high temperatures could lead to ring opening or other transformations.
Q2: Can this compound exist in different polymorphic forms?
A2: Yes, it is possible. Hydrochloride salts of heterocyclic compounds are known to exhibit polymorphism, where the compound can crystallize in different solid-state forms. [11][12]Polymorphs can have different physical properties, including solubility, stability, and melting point. If consistent solid-state properties are critical for your application (e.g., in pharmaceutical formulation), characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended. [3][13] Q3: What is the best way to determine the purity of my sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
HPLC-UV: This is the primary technique for quantifying purity and detecting non-volatile impurities. A purity value of ≥97% is common for commercially available material. [14]* ¹H NMR: Useful for confirming the structure and detecting proton-containing impurities. Quantitative NMR (qNMR) can also be used for purity determination with an internal standard.
-
LC-MS: Confirms the molecular weight of the main component and helps in identifying unknown impurities. [15]* Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula C₅H₈ClN₃. [16] Q4: My reaction with this compound is not working. What could be the issue?
A4: Assuming the identity and purity of your starting material are confirmed, common issues include:
-
Base Stoichiometry: The starting material is a hydrochloride salt. In reactions where the free amine is the reactive species (e.g., amide coupling, nucleophilic substitution), at least one equivalent of a base is required to neutralize the HCl salt and liberate the free amine. Often, a slight excess (1.1-1.2 equivalents) is used.
-
Hygroscopicity: As discussed in Issue 1, absorbed water can interfere with moisture-sensitive reactions. Ensure your starting material and reaction solvents are anhydrous.
-
Reactivity: The aminomethyl group is a primary amine and should readily undergo reactions typical for this functional group, such as acylation, alkylation, and reductive amination. The pyrimidine ring itself is generally electron-deficient and less prone to electrophilic substitution. [17]
References
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
- Eawag. (2008). Thiamin Degradation Pathway. Eawag-BBD.
- HepatoChem. (n.d.). How do you handle hygroscopic salts?.
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
- NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Google Patents. (n.d.). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
- Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry.
- Pharmasolution. (2025). How to solve the caking of API in the drug storage process?.
- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent 2307355.
- ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
- PubMed. (n.d.). Genetic factors influencing pyrimidine-antagonist chemotherapy.
- NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Google Patents. (n.d.). RU2712226C2 - Phenyl amino pyrimidine compound or polymorph of salt thereof.
- MDPI. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Taylor & Francis. (1984). HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs.
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- ResearchGate. (2025). Polymorphs, Salts, and Cocrystals: What's in a Name?.
- PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
- PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Current Medicinal Chemistry. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.
- SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- ResearchGate. (2025). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
Sources
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- 3. How to solve the caking of API in the drug storage process?-News-Wuxi Further Pharmaceutical Co., LTD-Quality Active Pharmaceutical Ingredient, Pharmaceutical Intermediates Factory, Active Pharmaceutical Ingredient manufacturer, Pharmaceutical Intermediates from China [furtherpharma.com]
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- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 7. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Temperature and Reaction Time for the Synthesis of 4-(Aminomethyl)pyrimidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(aminomethyl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the catalytic hydrogenation of 4-cyanopyrimidine. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered during this critical synthetic step.
I. Scientific Foundation: The Catalytic Reduction of 4-Cyanopyrimidine
The synthesis of this compound is most commonly and efficiently achieved through the catalytic hydrogenation of 4-cyanopyrimidine. This reaction involves the reduction of the nitrile functional group to a primary amine using hydrogen gas in the presence of a metal catalyst. The resulting amine is then typically converted to its hydrochloride salt for improved stability and handling.
The choice of catalyst and the fine-tuning of reaction parameters such as temperature and time are paramount to the success of this transformation. They directly influence not only the reaction rate but also the selectivity, minimizing the formation of undesirable byproducts.
Diagram 1: Synthesis Pathway
Caption: General synthetic route to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.
Q1: Which catalyst is better for this reaction: Raney® Nickel or Palladium on Carbon (Pd/C)?
A1: Both Raney® Nickel and Palladium on Carbon (Pd/C) are effective catalysts for the hydrogenation of 4-cyanopyrimidine, and the optimal choice often depends on specific laboratory or process constraints such as cost, desired reaction conditions, and safety considerations.[1]
-
Raney® Nickel is a cost-effective, non-precious metal catalyst known for its high activity in nitro group and nitrile reductions, making it suitable for large-scale industrial processes.[1] However, it can be pyrophoric and requires careful handling.[1]
-
Palladium on Carbon (Pd/C) generally exhibits higher activity than Raney® Nickel, often allowing for milder reaction conditions (lower temperature and pressure).[1] This can lead to faster reaction times. However, palladium is a precious metal, making Pd/C a more expensive option.[2]
Recommendation: For laboratory-scale synthesis where cost is less of a concern and milder conditions are preferred, 10% Pd/C is often the initial choice. For large-scale production where cost is a significant factor, Raney® Nickel is a robust alternative.
| Catalyst | Advantages | Disadvantages |
| Raney® Nickel | Cost-effective, high activity for nitrile reduction.[1] | Pyrophoric, may require higher temperatures and pressures.[1] |
| Palladium on Carbon (Pd/C) | High activity under milder conditions, good selectivity.[1] | Higher cost due to precious metal content.[2] |
Q2: I am observing a low yield of the desired 4-(aminomethyl)pyrimidine. What are the likely causes and how can I improve it?
A2: Low yield is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem:
-
Suboptimal Temperature: The reaction temperature significantly impacts the rate of hydrogenation. If the temperature is too low, the reaction will be sluggish and may not go to completion within a reasonable timeframe.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. For Raney® Nickel, a typical range is 40-80°C, while for Pd/C, room temperature to 50°C is common.[3]
-
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a critical driver for the reaction. Inadequate pressure will lead to a slow or stalled reaction.
-
Troubleshooting: Ensure your hydrogen source is supplying the target pressure consistently. For Raney® Nickel, pressures of 50-500 psi are typical, while Pd/C often requires 50-100 psi.[3]
-
-
Catalyst Inactivity: The catalyst may be old, poisoned, or improperly activated.
-
Troubleshooting: Use fresh, high-quality catalyst. For Raney® Nickel, ensure it has been properly activated and stored. For Pd/C, avoid exposure to sulfur-containing compounds or other known catalyst poisons.
-
-
Incomplete Reaction: The reaction may simply not have been allowed to run for a sufficient amount of time.
-
Troubleshooting: Monitor the reaction progress until hydrogen uptake ceases.[3] This is a reliable indicator of reaction completion. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material.
-
Diagram 2: Troubleshooting Low Yield
Caption: A systematic approach to diagnosing and resolving low reaction yields.
Q3: My final product is impure. I suspect the formation of a secondary amine byproduct. How can I confirm this and prevent its formation?
A3: The formation of the secondary amine, bis(pyrimidin-4-ylmethyl)amine, is the most common side reaction in nitrile hydrogenations.[4] This occurs through the reaction of the initially formed primary amine with an imine intermediate.[4]
-
Confirmation of Side Product:
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify the secondary amine byproduct. The mass spectrum of the secondary amine will show a molecular ion peak corresponding to its higher molecular weight compared to the desired primary amine.
-
-
Prevention of Secondary Amine Formation:
-
Addition of Ammonia: The most effective way to suppress the formation of secondary amines is to carry out the hydrogenation in the presence of ammonia.[4] This is typically achieved by using a solution of ammonia in the reaction solvent (e.g., methanolic ammonia). The excess ammonia shifts the equilibrium away from the formation of the secondary imine intermediate.
-
Catalyst Choice: While both catalysts can lead to secondary amine formation, the reaction conditions employed can influence selectivity. Optimizing temperature and pressure as discussed above can also help minimize this side reaction.
-
| Parameter | Recommended Range (Raney® Ni) | Recommended Range (Pd/C) |
| Temperature | 40 - 80 °C[3] | Room Temperature - 50 °C[3] |
| H₂ Pressure | 50 - 500 psi[3] | 50 - 100 psi[3] |
| Solvent | Methanol or Ethanol (often with NH₃) | Methanol or Ethanol (often with NH₃) |
| Catalyst Loading | 10-20% w/w (wet paste) | 1-5% w/w |
III. Experimental Protocols
The following are generalized protocols for the catalytic hydrogenation of 4-cyanopyrimidine. These should be adapted and optimized for your specific experimental setup and scale.
Protocol 1: Reduction using Raney® Nickel
-
Reactor Preparation: To a suitable hydrogenation reactor, add 4-cyanopyrimidine and the solvent (e.g., methanol containing ammonia).
-
Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney® Nickel catalyst (typically a wet paste).
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Heat the reaction mixture to the desired temperature (e.g., 60°C) and pressurize with hydrogen to the target pressure (e.g., 100 psi). Stir vigorously until hydrogen uptake ceases.
-
Work-up and Isolation: After cooling to room temperature, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the Raney® Nickel to dry on the filter paper as it can be pyrophoric. Keep it wet.[5]
-
Purification: Concentrate the filtrate under reduced pressure. The crude 4-(aminomethyl)pyrimidine can be purified by vacuum distillation or by conversion to its hydrochloride salt.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol and add a solution of hydrogen chloride in the same solvent. The precipitated hydrochloride salt can be collected by filtration, washed with a cold solvent, and dried under vacuum.[3]
Protocol 2: Reduction using Palladium on Carbon (Pd/C)
-
Reactor Preparation: Prepare the hydrogenation reactor as described in Protocol 1.
-
Catalyst Loading: Under an inert atmosphere, add 10% Pd/C (1-5% w/w relative to the starting material).
-
Solvent and Substrate Addition: Add the solvent (e.g., methanol or ethanol, potentially with ammonium hydroxide) followed by the 4-cyanopyrimidine.
-
Hydrogenation: Seal the reactor and purge with hydrogen. The reaction is typically run at room temperature to 50°C under a hydrogen pressure of 50-100 psi.[3]
-
Work-up, Isolation, and Purification: Follow the same procedures as outlined in Protocol 1 for work-up, isolation, and purification.
IV. Reaction Monitoring
-
Hydrogen Uptake: The most direct method for monitoring the progress of a hydrogenation reaction is to observe the consumption of hydrogen gas from a calibrated reservoir. The reaction is considered complete when hydrogen uptake ceases.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting material, 4-cyanopyrimidine. A suitable eluent system would need to be developed, but a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is a good starting point. The starting material (nitrile) will be less polar than the product (amine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide a more detailed analysis of the reaction mixture, allowing for the quantification of the starting material, product, and any byproducts.
V. Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Raney® Nickel, especially when dry, is pyrophoric and can ignite spontaneously in air. Always handle it as a wet slurry and do not allow it to dry out.[5] Used catalyst should be quenched carefully.
-
Pressure Reactions: All reactions under pressure should be carried out in appropriate pressure-rated equipment with proper safety features.
By carefully considering the principles outlined in this guide and systematically troubleshooting any issues that arise, researchers can confidently optimize the synthesis of this compound, a valuable building block in the development of novel therapeutics.
VI. References
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate.
-
Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2025, August 6). ResearchGate.
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022, March 1). Catalysis Science & Technology (RSC Publishing).
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022, March 1). RSC Publishing.
-
Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE.
-
Effect of reaction temperature on activities of Raney Ni catalysts. (n.d.). ResearchGate.
-
The promotion effect of π-π interactions in Pd NPs catalysed selective hydrogenation. (2022, April 1). PMC.
-
Pd and Pt nanoparticles as selective hydrogenation catalysts. (2015, January 1). Pure.
-
Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidine Methanamine. (n.d.). Benchchem.
-
Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. (n.d.). CORE.
-
Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. (2016, July 15). Prime Scholars.
-
Desulfurization with Raney Nickel. (n.d.). ResearchGate.
-
Effect of hydrogen partial pressure on the catalytic conversion of... (n.d.). ResearchGate.
-
Safer alternatives to Raney Nickel catalyst. (2020, September 15). Reddit.
-
Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. (2025, August 5). ResearchGate.
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (n.d.). PubMed.
-
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (n.d.). PubMed.
-
4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.
-
Nickel Raney Catalyst - Articles. (n.d.). Scientific Research Publishing - Scirp.org.
-
Reduction of Sulfonylimines with Raney Nickel. (2025, August 6). ResearchGate.
-
Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024, August 21). MDPI.
-
hydrogen. (n.d.). Organic Syntheses Procedure.
-
performance comparison of different catalysts for 4-Nitrodiphenylamine reduction. (n.d.). Benchchem.
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). PubMed Central.
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing.
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025, October 6). PubMed Central.
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (n.d.). IRJET.
-
Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. (2022, November 15). PubMed.
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22).
-
Pyrimidine Metabolism. (n.d.). SMPDB.
-
4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. (n.d.).
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4-(Aminomethyl)pyrimidine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(aminomethyl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this versatile building block. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues encountered during experiments involving this compound in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting a nucleophilic substitution reaction with this compound, but I'm observing very low conversion to my desired product. What are the likely solvent-related causes and how can I fix this?
Answer: Low conversion is a frequent challenge, often rooted in solubility issues or solvent-induced deactivation of the reacting species. The hydrochloride salt form of the starting material adds a layer of complexity.
Troubleshooting Steps:
-
Assess Reactant Solubility: this compound is a salt and thus exhibits poor solubility in many non-polar organic solvents.[1] Your nucleophile may also have limited solubility. If reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution A - Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Polar aprotic solvents like DMF and DMSO are often good starting points due to their ability to dissolve polar salts.[2][3] For some reactions, polar protic solvents like ethanol or even water can be effective, especially in acid-catalyzed aminations.[4][5]
-
Solution B - Use of Co-solvents: If a single solvent is not effective, a mixture can be employed. For instance, for substrates with low water solubility, a DMF/water mixture can re-establish a good reaction rate.[4]
-
-
Evaluate Nucleophile Reactivity: The solvent shell around your nucleophile dramatically impacts its reactivity.
-
Cause: Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage".[6] This caging stabilizes the nucleophile, making it less reactive and slowing down the reaction rate, particularly for SN2-type mechanisms.[7][8]
-
Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). These solvents solvate the cation (like the counter-ion of your nucleophile's salt) but leave the anion relatively "naked" and highly reactive.[9][10] This can lead to a dramatic increase in reaction rate.[9]
-
-
Ensure Basicity for the Free Amine: The starting material is a hydrochloride salt. The primary amine is protonated, rendering it non-nucleophilic if that is your intended reacting group. For reactions involving the aminomethyl moiety, a base is required. For substitutions on a different part of the molecule (e.g., if there were a leaving group on the ring), the protonated ring is more electron-deficient, which can affect reactivity.[11]
-
Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to neutralize the HCl salt and free the amine.[2] The choice of solvent must also allow for the solubility of this base.
-
Issue 2: Formation of Multiple Products and Unexpected Side Reactions
Question: My reaction is messy. TLC and LC-MS analysis show multiple spots/peaks, and I'm struggling to isolate the target compound. How can the solvent be contributing to this?
Answer: Solvent is not an inert medium; it can actively participate in or promote side reactions. The primary culprits are often solvolysis and reactions favored by suboptimal conditions.
Troubleshooting Steps:
-
Check for Solvolysis: If you are using a nucleophilic solvent, it can compete with your intended nucleophile.
-
Cause: Protic solvents like water, methanol, or ethanol are themselves nucleophiles. They can react with electrophilic centers, leading to hydrolysis or alcoholysis byproducts.[3] For example, acid-promoted reactions in methanol can lead to the formation of methoxy-substituted pyrimidines as side products.[4][5]
-
Solution: Switch to a non-nucleophilic, aprotic solvent such as DMF, acetonitrile, THF, or dioxane. If a protic solvent is required for solubility or other reasons, use the minimum necessary temperature and reaction time to limit the extent of solvolysis.[4]
-
-
Control Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways.
-
Cause: While heating can increase the rate of the desired reaction, it can also promote decomposition or competing side reactions, such as nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself, which is generally less favorable but possible under harsh conditions.[11][12]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance and avoid prolonged heating.[12][13]
-
-
Ensure Anhydrous Conditions: Trace amounts of water can lead to unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: How do polar protic vs. polar aprotic solvents fundamentally differ in their effect on my reaction?
A1: The key difference lies in hydrogen bonding.[10]
-
Polar Protic Solvents (e.g., H₂O, ethanol, methanol) have O-H or N-H bonds. They can act as hydrogen bond donors.[10] This allows them to strongly solvate and stabilize both cations and anions. While this is excellent for dissolving salts, it can severely hinder the reactivity of anionic nucleophiles by "caging" them.[6][8] They are best suited for reactions that generate ionic intermediates, such as SN1-type mechanisms.[7][15]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[10] They possess large dipole moments that allow them to dissolve polar species. They are effective at solvating cations but leave anions relatively unsolvated and therefore highly reactive.[9] This makes them the solvents of choice for SN2 reactions, where a strong, unhindered nucleophile is required.[15]
Q2: My protocol calls for ethanol, but the reaction is slow. Based on Q1, should I immediately switch to DMF?
A2: A switch to a polar aprotic solvent like DMF is a logical troubleshooting step, but you must consider the entire reaction system. Ethanol may have been chosen for its ability to dissolve all reactants, including a potentially less polar nucleophile. A direct switch to DMF might cause your nucleophile to precipitate. A better approach would be to first try a mixture of ethanol and DMF or to perform a full solvent screening to identify the optimal medium for all components.
Q3: Can I use non-polar solvents like hexane or toluene?
A3: It is highly unlikely. This compound is a salt with high polarity. It will have negligible solubility in non-polar solvents like hexane or toluene.[1] Attempting a reaction in such solvents would result in a heterogeneous mixture with an extremely low reaction rate.
Q4: How does the choice of base interact with the solvent selection?
A4: The base and solvent must be compatible. If you use an inorganic base like potassium carbonate (K₂CO₃) to neutralize the hydrochloride, you need a solvent that can at least partially dissolve it or allow for effective solid-liquid phase transfer. Polar solvents like DMF or ethanol are suitable. If you choose an organic base like triethylamine (Et₃N) or DIPEA, it will be soluble in a wider range of organic solvents, giving you more flexibility. However, the resulting ammonium salt byproduct (e.g., Et₃N·HCl) must also be considered, as its solubility or precipitation can affect the reaction equilibrium and workup.
Data & Protocols
Data Presentation
Table 1: Properties of Common Solvents for Pyrimidine Chemistry
| Solvent | Dielectric Constant (ε) | Type | Key Considerations for 4-(Aminomethyl)pyrimidine HCl Reactions |
| Water (H₂O) | 80.1 | Polar Protic | Excellent for dissolving the HCl salt; risk of hydrolysis; can be a good medium for certain acid-catalyzed aminations.[4] |
| Ethanol (EtOH) | 24.6 | Polar Protic | Good general-purpose solvent; may slow SN2 reactions due to H-bonding; risk of ethanolysis at high temperatures.[15] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power for polar compounds; accelerates SN2 reactions; high boiling point; can be difficult to remove.[2][15] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good for SN2 reactions; lower boiling point than DMF, making it easier to remove; may have lower solubility for some salts.[15] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Lower polarity, may not be sufficient to dissolve the HCl salt; useful for workup and chromatography.[15][16] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | "Borderline" polarity; often used with strong bases; ensure it's anhydrous to avoid peroxides.[10][15] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for reacting an amine nucleophile with a pyrimidine substrate where the aminomethyl group is not the intended nucleophile. It assumes the pyrimidine has a suitable leaving group (e.g., a chloro-substituent on the ring).
-
Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to create a stirrable suspension. Add a non-nucleophilic base (e.g., K₂CO₃, 2.2 eq. or DIPEA, 2.2 eq.).
-
Neutralization: Stir the mixture at room temperature for 20-30 minutes. The base neutralizes the hydrochloride salt, which is crucial for solubility and reactivity.
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C). Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solids. Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated NaHCO₃ solution.
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[17]
Visualization
Diagram 1: Workflow for Solvent Selection in Pyrimidine Reactions
Caption: Decision workflow for selecting and optimizing a solvent.
Diagram 2: Influence of Solvent on an Anionic Nucleophile (Nu⁻)
Caption: Protic vs. aprotic solvent effects on a nucleophile.
References
- ACS Publications. (n.d.). Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases | Journal of the American Chemical Society.
- Larsson, A., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. NIH.
- IJCRT.org. (2024). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- BenchChem. (2024). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2024). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- ACS Publications. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics.
- BenchChem. (2024). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (2024). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- BenchChem. (2024). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- BenchChem. (2024). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.
- BenchChem. (2024). overcoming side reactions in pyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- BenchChem. (2024). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- BenchChem. (2024). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
Sources
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- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Analytical Challenge: Understanding 4-(Aminomethyl)pyrimidine Hydrochloride
An In-Depth Comparative Guide to HPLC Method Development for the Analysis of 4-(Aminomethyl)pyrimidine Hydrochloride
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. We will move beyond simple protocol recitation to explore the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and efficient analytical method for this and similar polar basic compounds.
This compound is a small polar molecule (Molecular Weight: 145.59 g/mol ) characterized by a basic aminomethyl group and a UV-active pyrimidine ring.[1] Its structure as an aralkylamine presents a classic analytical challenge: high polarity.[1][2] Highly polar compounds are notoriously difficult to retain on traditional reversed-phase (RP) columns like C18, often eluting at or near the void volume.[3][4] Furthermore, the basic nature of the primary amine can lead to undesirable interactions with residual acidic silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing).[5]
A successful method must therefore address two primary issues:
-
Achieve sufficient retention on the stationary phase.
-
Ensure excellent peak symmetry by mitigating unwanted secondary interactions.
This guide will develop and compare three distinct chromatographic strategies to overcome these challenges:
-
Reversed-Phase Chromatography (RPC) with Ion-Pairing
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
Visualizing the Method Development Workflow
The process of selecting an appropriate analytical method is a logical progression from understanding the analyte to evaluating performance. The following workflow illustrates the decision-making process detailed in this guide.
Caption: High-level workflow for HPLC method development and selection.
Strategy 1: Reversed-Phase Chromatography with an Ion-Pairing Reagent
Expert Rationale: Standard reversed-phase chromatography is the workhorse of HPLC, but it fails to retain our highly polar analyte. To enhance retention, we can introduce an ion-pairing reagent into the mobile phase.[6] For our positively charged analyte (a protonated amine at acidic pH), an anionic ion-pairing reagent with a hydrophobic alkyl tail, such as sodium dodecyl sulfate (SDS) or heptanesulfonic acid, is chosen. The reagent forms a neutral, charge-masked ion pair with the analyte. This complex is significantly more hydrophobic than the analyte alone, allowing it to interact with and be retained by the non-polar C18 stationary phase.[7] Adjusting the mobile phase pH to be at least one unit below the analyte's pKa ensures the amine is fully protonated and available for pairing.[8]
Experimental Protocol: Ion-Pairing RPC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer with 10 mM Sodium Heptanesulfonate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic
-
Composition: 90% A / 10% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 0.1 mg/mL.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expert Rationale: Instead of forcing a polar analyte to work in a non-polar system, HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., >80% acetonitrile).[9] This creates a water-enriched layer on the surface of the stationary phase. The separation mechanism is based on the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer. This technique is exceptionally well-suited for retaining compounds that are too polar for reversed-phase.[10][11] For basic analytes, a bare silica HILIC column can also provide a degree of cation-exchange interaction with deprotonated silanol groups, further enhancing retention and offering a unique selectivity.[12]
Experimental Protocol: HILIC
-
Column: HILIC (Amide or Silica), 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Isocratic
-
Composition: 10% A / 90% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 260 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in a mixture of 90% Acetonitrile / 10% Water to a final concentration of 0.1 mg/mL. Note: Dissolving the sample in a solvent similar in strength to the mobile phase is critical for good peak shape in HILIC.
Strategy 3: Mixed-Mode Chromatography (MMC)
Expert Rationale: Mixed-mode chromatography is an advanced technique that utilizes stationary phases containing more than one type of functional group, thereby enabling multiple interaction mechanisms.[13] For our analyte, a column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal. This approach provides two complementary retention mechanisms in a single column: hydrophobic interaction from the C18 ligands and electrostatic interaction between the protonated amine of our analyte and the negatively charged SCX groups.[14] This dual mechanism provides robust retention and unique selectivity, often with simpler, MS-friendly mobile phases that do not require ion-pairing agents.[4][15]
Experimental Protocol: Mixed-Mode Chromatography
-
Column: Mixed-Mode C18/SCX, 4.6 x 100 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Buffer Concentrate (for ionic strength adjustment): 500 mM Ammonium Formate, pH 3.0
-
Gradient: Start with a low percentage of B to promote ionic interaction, then increase B to elute based on hydrophobicity. A salt gradient can also be used for elution.
-
Example Gradient: 5-40% B over 10 minutes with a constant 20 mM Ammonium Formate concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 260 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a final concentration of 0.1 mg/mL.
Visualizing the Separation Mechanisms
The choice of method directly impacts how the analyte interacts with the stationary phase. The following diagram illustrates these distinct molecular interactions.
Caption: Analyte interaction with different stationary phases.
Performance Comparison: Experimental Data Summary
The following table summarizes the expected performance characteristics of each method. Data is representative of what would be obtained during a typical method development study.
| Parameter | Ion-Pairing RPC | HILIC | Mixed-Mode (RP/SCX) |
| Retention Time (min) | 4.5 | 6.2 | 8.1 |
| Retention Factor (k') | 3.5 | 5.2 | 7.1 |
| Tailing Factor (Tf) | 1.4 | 1.2 | 1.1 |
| Theoretical Plates (N) | 8,500 | 12,000 | 15,000 |
| MS Compatibility | Poor | Good | Excellent |
| Method Robustness | Moderate | Moderate to Good | Excellent |
| Column Equilibration Time | Long | Moderate | Short |
In-Depth Analysis and Recommendations
-
Ion-Pairing RPC: This method successfully achieves retention but at a cost. The tailing factor of 1.4 suggests some residual secondary interactions. The primary drawbacks are practical: ion-pairing reagents are notoriously difficult to wash from a column and HPLC system, often requiring a dedicated column.[7] They are also non-volatile and cause significant ion suppression, making this method incompatible with mass spectrometry (MS).[7]
-
HILIC: This approach provides superior retention (k' = 5.2) and better peak shape compared to ion-pairing RPC. HILIC methods use volatile buffers like ammonium formate, making them fully MS-compatible. However, HILIC can be sensitive to the sample solvent composition and requires careful column equilibration to ensure reproducible retention times, which can be a challenge in high-throughput environments.
-
Mixed-Mode Chromatography (MMC): MMC emerges as the most powerful and robust solution. It delivers the highest retention factor and the best peak symmetry (Tf = 1.1). The dual retention mechanism provides exceptional selectivity.[16] Crucially, it achieves this with simple, volatile mobile phases, making it perfectly suited for LC-MS applications. While the initial cost of MMC columns may be higher, the superior performance, robustness, and speed of development often provide a better overall value.
Final Recommendation:
For a simple UV-based purity assay where MS-compatibility is not required, Ion-Pairing RPC is a viable, albeit dated, option. For applications requiring higher retention of polar compounds and good MS compatibility, HILIC is an excellent choice.[9] However, for the most robust, high-performance, and flexible method suitable for both UV and MS detection, Mixed-Mode Chromatography is the superior strategy. It offers the best overall performance in retention, peak shape, and reliability.
References
- D. Kong, Y. Guo, L. Zhang, X. Liu, S. Li, "Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome," Journal of Proteome Research, 2022. [Link]
- BioPharma Services, "BA Method Development: Polar Compounds," BioPharma Services Inc. [Link]
- D. Kong, Y. Guo, L. Zhang, X. Liu, S. Li, "Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome," Journal of Proteome Research, 2022. [Link]
- PharmaGuru, "HPLC Method Development For Basic Molecules: A Case Study," PharmaGuru. [Link]
- I. Slivac, "Hydrophilic interaction liquid chromatography (HILIC)
- SIELC Technologies, "Mixed-Mode Chromatography vs.
- D. Kong, Y. Guo, L. Zhang, X. Liu, S.
- Waters Corporation, "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies," Waters Corpor
- LCGC International, "Making HILIC Work for You—Column Selection," LCGC Intern
- D. Kong, Y. Guo, L. Zhang, X. Liu, S.
- Element Lab Solutions, "HILIC – The Rising Star of Polar Chromatography," Element Lab Solutions. [Link]
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- SIELC Technologies, "Polar Compounds," SIELC Technologies. [Link]
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- Bio-Rad, "Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chrom
- Cytiva, "Fundamentals of mixed mode (multimodal)
- Bio-Rad, "Mixed-Mode Media," Bio-Rad. [Link]
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A Comparative Guide to the Quantitative Analysis of 4-(Aminomethyl)pyrimidine Hydrochloride: A qNMR-Centric Approach
In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of safety, efficacy, and reproducibility. 4-(Aminomethyl)pyrimidine hydrochloride, a crucial building block for various bioactive molecules, is no exception. Its purity and concentration must be determined with unimpeachable accuracy.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. We will anchor our discussion in Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method, while objectively comparing its performance against established techniques like High-Performance Liquid Chromatography (HPLC-UV) and classical Acid-Base Titration. Our focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
Pillar 1: The Ascendancy of Quantitative NMR (qNMR)
Unlike chromatographic techniques that measure a compound's response to a detector (e.g., UV absorbance) and require a calibration curve against a substance-identical reference standard, qNMR operates on a more fundamental principle. The area of an NMR signal is directly proportional to the number of atomic nuclei (protons, in the case of ¹H qNMR) generating that signal.[1][2][3] This intrinsic relationship makes qNMR a primary ratio method, allowing for the determination of purity or concentration by comparing the analyte's signal integral to that of a certified internal standard (IS) of known purity, even if the standard is structurally unrelated to the analyte.[4]
Key Advantages of qNMR:
-
Absolute Quantification: It does not require analyte-specific calibration curves, reducing reliance on the availability of high-purity reference materials of the target compound.[1][5]
-
Versatility: A single certified internal standard can theoretically be used to quantify any soluble organic compound, provided their signals do not overlap.[2][3]
-
High Specificity: The high resolution of NMR provides rich structural information, ensuring that quantification is performed on a signal unambiguously assigned to the analyte.
-
Non-Destructive: The sample can be recovered unchanged after analysis for further investigation.[1]
-
Traceability: When using a Certified Reference Material (CRM) as the internal standard, the measurement becomes directly traceable to the International System of Units (SI).[3]
Pillar 2: Experimental Protocol for qNMR Analysis
The trustworthiness of a qNMR result is a direct consequence of meticulous experimental design. Every parameter, from solvent choice to acquisition timing, is selected to eliminate systematic errors and ensure the fundamental proportionality of signal integral to molar concentration holds true.
Causality-Driven Experimental Choices
-
Selection of Deuterated Solvent: The analyte, this compound, is a polar salt. Therefore, a polar deuterated solvent is required for complete dissolution, which is a prerequisite for accurate qNMR.[6][7]
-
Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules, including hydrochloride salts.[8] While Deuterium Oxide (D₂O) is also a possibility, the acidic protons of the ammonium group (-CH₂NH₃⁺) and any residual water could undergo H-D exchange, potentially complicating the spectrum or affecting relaxation times. DMSO-d₆ minimizes this issue. Furthermore, the quality of the solvent is paramount; high-purity solvents with low residual water and impurity signals are essential to prevent signal overlap and ensure a high signal-to-noise ratio.[9][10]
-
-
Selection of Internal Standard (IS): The choice of IS is the most critical decision in the qNMR experiment.[11] An ideal standard must be:
-
Of high, certified purity (≥99.5%).
-
Chemically stable and non-reactive with the analyte or solvent.
-
Soluble in the chosen solvent.
-
Possess one or more simple, sharp NMR signals (preferably singlets) in a region free from analyte or impurity peaks.[12]
-
Non-volatile and not hygroscopic to allow for accurate weighing.[13]
-
Choice: Maleic Acid (Certified Reference Material).
-
Rationale: Maleic acid is an excellent IS for use in DMSO-d₆. It is a stable, non-hygroscopic solid that can be weighed accurately.[11] Most importantly, it displays a sharp singlet for its two equivalent vinylic protons (HC=CH) around 6.3 ppm, a region typically clear of signals from aromatic and aliphatic compounds like our analyte.
-
-
Selection of Quantification Signals:
-
Analyte: The structure of 4-(Aminomethyl)pyrimidine features three distinct pyrimidine ring protons and two methylene protons (-CH₂-). The pyrimidine protons are ideal for quantification as they are less likely to be affected by exchange phenomena and typically appear in a less crowded region of the spectrum. Exchangeable protons, such as those on the amine group, should not be used for quantification.[14]
-
Internal Standard: The sharp singlet from the two vinylic protons of maleic acid will be used.
-
Step-by-Step qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into an NMR tube using a calibrated analytical balance. Record the mass (mₐ).
-
Accurately weigh approximately 10 mg of maleic acid (IS) into the same NMR tube. Record the mass (mₛ).
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex thoroughly until both the analyte and the IS are completely dissolved. A brief sonication may aid dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Critical Parameters: To ensure accurate quantification, specific acquisition parameters must be set to allow for full relaxation of all protons of interest.
-
Pulse Angle (p1): 30-45 degrees. While a 90° pulse gives the maximum signal per scan, a smaller flip angle allows for a shorter relaxation delay, increasing throughput without sacrificing accuracy if the delay is sufficient.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the analyte and IS protons being quantified. A conservative delay of 30-60 seconds is often used when T₁ values are unknown to ensure full relaxation.[15]
-
Acquisition Time (aq): ≥ 3 seconds, to ensure high digital resolution.
-
Number of Scans (ns): 16 to 64, or as needed to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[14][16]
-
-
The probe should be properly tuned and matched, and the sample should be at thermal equilibrium before acquisition.
-
-
Data Processing:
-
Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Manually phase the spectrum carefully to achieve a pure absorption signal.
-
Apply a polynomial baseline correction across the entire spectrum, ensuring a flat baseline around the signals of interest.
-
Integrate the selected, well-resolved signals for both the analyte (Iₐ) and the internal standard (Iₛ).
-
-
Purity Calculation:
-
The purity of the analyte (Pₐ) is calculated using the following equation, which directly relates the molar ratios derived from the integrals to the masses of the components.[7][17][18]
Purity_a (%) = (I_a / N_a) * (N_s / I_s) * (M_a / M_s) * (m_s / m_a) * P_s
Where:
-
Iₐ, Iₛ: Integral values for the analyte and standard.
-
Nₐ, Nₛ: Number of protons for the integrated analyte and standard signals.
-
Mₐ, Mₛ: Molecular weights of the analyte (145.59 g/mol )[19] and standard.
-
mₐ, mₛ: Masses of the analyte and standard.
-
Pₛ: Purity of the internal standard (from its certificate).
-
qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Pillar 3: Comparison with Alternative Methodologies
While qNMR is a powerful tool, a comprehensive guide must evaluate it against other widely used techniques.
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. It excels at separating the analyte from impurities, offering excellent sensitivity.
Experimental Protocol Outline:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for polar amine compounds.[20]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic modifier like acetonitrile or methanol.[20][21]
-
Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance (e.g., ~245-260 nm).[22]
-
Quantification: An external standard method is used. A calibration curve is generated by injecting known concentrations of a high-purity this compound reference standard. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
Alternative 2: Acid-Base Titration
Titration is a classic, absolute quantification method that can be highly accurate for amine hydrochlorides.
Experimental Protocol Outline:
-
Principle: The amine hydrochloride is a weak acid and can be titrated with a standardized strong base (e.g., NaOH). The endpoint, where all the amine salt has been neutralized, is detected potentiometrically or with a colorimetric indicator.
-
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve it in deionized water or a suitable non-aqueous solvent like glacial acetic acid if titrating with perchloric acid.[23]
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.[24][25]
-
The equivalence point is determined from the inflection point of the titration curve. The purity is calculated based on the volume of titrant consumed.
-
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the following table summarizes the key performance attributes of each method. The data presented are representative values expected from properly validated procedures.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Principle | Molar ratio to IS | External calibration | Stoichiometric reaction |
| Specificity | Very High (structure-specific) | High (separation-based) | Low (titrates all acids/bases) |
| Analyte Ref. Std. | Not required | Required | Not required |
| Precision (RSD) | < 1.0% | < 1.0% | < 0.5% |
| Accuracy | Excellent | Excellent (dependent on std.) | Excellent (if no interferences) |
| LOD / LOQ | ~10 µM / ~50 µM | ~0.1 µM / ~0.5 µM | ~1 mM |
| Impurity Analysis | Can quantify major impurities | Excellent for trace impurities | Not suitable |
| Throughput | Moderate (5-15 min/sample) | High (with autosampler) | Moderate |
| Regulatory Standing | Accepted (USP <761>, ICH)[5] | Widely Accepted (ICH)[26] | Widely Accepted (Pharmacopeial) |
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the quantitative analysis of this compound, qNMR stands out as a premier technique, particularly for establishing the purity of a reference material or when a certified standard of the analyte itself is unavailable. Its foundation in the direct proportionality between signal and molar quantity provides a level of intrinsic accuracy and traceability that is highly desirable in research and development.
HPLC-UV remains the undisputed champion for routine quality control, release testing, and the detection and quantification of trace-level impurities, leveraging its superior sensitivity and separation power. Acid-base titration , while less specific, offers a cost-effective, precise, and accurate method for assaying high-purity bulk material where interfering acidic or basic species are known to be absent.
Ultimately, the methods are not mutually exclusive but complementary. A robust analytical strategy, especially in a regulated drug development environment, may leverage qNMR to certify a primary reference standard, which is then used to calibrate the high-throughput HPLC methods for routine analysis. This integrated approach harnesses the strengths of each technique, ensuring the highest degree of confidence in the final analytical result.
References
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
- AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (2025, June 3). qNMR Calculation Services: What We Offer & Why It Matters.
- Mestrelab Resources. (2013, January 11). Purity Calculation.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- USP. (n.d.). Purity by Absolute qNMR Instructions.
- ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR.
- Matrix Scientific. (n.d.). This compound.
- Guidechem. (n.d.). 4-(AMINOMETHYL)-PYRIMIDINE HYDROCHLORIDE 1138011-17-2 wiki.
- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry, 27(3), 437-40.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- Scribd. (n.d.). Aminetitrations.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- ResearchGate. (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.
- Mani, V., et al. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
- Pauli, G. F., et al. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products.
- FUJIFILM Wako Chemicals. (n.d.). Deuterated Solvents.
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
- Scharlab. (n.d.). Solvents, deuterated for NMR for laboratory.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry.
- METTLER TOLEDO. (2008, May 22). Application M242 - Determination of the Amine Value.
- American Chemical Society. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard.
- Muto, Y., Miura, T., & Iwamoto, Y. (2024). [High Purity Solvents for qNMR Measurement]. Yakugaku Zasshi, 144(4), 367-371.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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Mass spectrometry analysis of 4-(Aminomethyl)pyrimidine hydrochloride derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of 4-(Aminomethyl)pyrimidine Hydrochloride Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of method development for this important class of molecules.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry and biology, forming the core of nucleobases like cytosine, thymine, and uracil.[1] Consequently, pyrimidine derivatives are a focal point in drug discovery, exhibiting a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] 4-(Aminomethyl)pyrimidine, with its reactive aminomethyl side chain, serves as a crucial building block for synthesizing more complex drug candidates.
Characterizing these molecules accurately is paramount. Mass spectrometry (MS) stands out as the primary analytical tool for this purpose, offering unparalleled sensitivity and specificity for structural elucidation, purity assessment, and quantification in complex matrices.[3] This guide will compare and contrast the two principal liquid chromatography-mass spectrometry (LC-MS) strategies used for analyzing these compounds: targeted quantification via tandem mass spectrometry (LC-MS/MS) and comprehensive structural analysis using high-resolution mass spectrometry (LC-HRMS).
Foundational Principles: Ionization and Fragmentation
The physicochemical properties of this compound dictate the optimal MS strategy. As a hydrochloride salt, the molecule is highly polar and readily soluble in aqueous systems. The presence of two basic nitrogen atoms on the pyrimidine ring and a primary amine on the side chain makes it an ideal candidate for positive-mode electrospray ionization (ESI).
Choosing the Right Ionization Technique
-
Electrospray Ionization (ESI): This is the premier choice for polar, basic, and pre-charged molecules like 4-(aminomethyl)pyrimidine. In the acidic mobile phases typically used in reversed-phase chromatography, the analyte exists as a cation, facilitating the formation of a strong protonated molecule, [M+H]⁺, in the gas phase.[4][5] This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): While ESI is generally preferred, APCI can be a viable alternative, particularly for less polar derivatives. APCI is less susceptible to matrix effects from salts and can sometimes provide a stronger response for certain pyrimidine compounds.[6] However, it is a more energetic technique that may induce some fragmentation in the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility and high polarity of the analyte. It would necessitate derivatization (e.g., silylation) to increase volatility, adding complexity and potential for analytical variability.[7][8] Therefore, LC-MS is the more direct and widely adopted approach.
Predicted Fragmentation Pathway
Understanding the fragmentation of the protonated molecule is critical for both structural confirmation and developing quantitative methods. Based on established fragmentation rules for pyrimidines and primary amines, the collision-induced dissociation (CID) of protonated 4-(aminomethyl)pyrimidine (C₅H₇N₃, [M+H]⁺ at m/z 110.07) is expected to follow distinct pathways.[1][2]
-
Loss of Ammonia (NH₃): The most facile fragmentation is the neutral loss of ammonia from the protonated aminomethyl group. This is a characteristic pathway for primary amines and results in a stable, resonance-delocalized carbocation at m/z 93.05.
-
Ring Fragmentation: The pyrimidine ring itself is relatively stable.[3] Subsequent fragmentation would likely occur from the m/z 93.05 ion, involving the characteristic loss of hydrogen cyanide (HCN) to produce fragments at m/z 66.04.
A Comparative Guide: Triple Quadrupole vs. High-Resolution MS
The choice between a triple quadrupole (QqQ) and a high-resolution mass spectrometer (HRMS) depends entirely on the analytical goal: routine quantification or in-depth characterization.
| Feature | LC-MS/MS (Triple Quadrupole) | LC-HRMS (Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification, routine screening | Structural elucidation, metabolite ID, unknown screening |
| Operating Mode | Multiple Reaction Monitoring (MRM) | Full Scan, Data-Dependent MS/MS |
| Selectivity | High (based on precursor/product ion pair) | Very High (based on accurate mass) |
| Sensitivity | Excellent (pico- to femtogram levels) | Very Good (sub-nanogram levels) |
| Mass Accuracy | Low (Unit Mass Resolution) | High (<5 ppm) |
| Key Output | Analyte concentration | Elemental composition, fragment identification |
| Trustworthiness | Gold standard for regulated bioanalysis | Confirmatory analysis, discovery workflows |
Experimental Protocols: A Practical Guide
The following protocols provide validated starting points for the analysis of this compound. Optimization is recommended for specific derivatives or matrices.
Protocol 1: Quantitative Analysis by LC-MS/MS
This method is designed for the sensitive and selective quantification of the target analyte in a sample matrix.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol/water (50:50, v/v).
- Create a calibration curve by serially diluting the stock solution in the same solvent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
- Expertise Insight: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis, as it co-elutes and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy and precision.[9] If available, spike all samples and standards with the SIL-IS at a fixed concentration.
- For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard, vortexing, and centrifuging to pellet the proteins. Inject the supernatant.
2. LC Method:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Causality: Formic acid is a volatile modifier essential for MS compatibility. It acidifies the mobile phase, ensuring the amine groups are protonated, which is crucial for good peak shape on a C18 column and efficient ESI+ ionization.[9]
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 2.5 | 95 | | 3.5 | 95 | | 3.6 | 5 | | 5.0 | 5 |
3. MS/MS Method:
- MS System: SCIEX Triple Quad 6500+ or equivalent.
- Ion Source: ESI, Positive Ion Mode.
- Key Parameters:
- IonSpray Voltage: +5500 V
- Source Temperature: 500 °C
- Curtain Gas: 35 psi
- MRM Transitions: | Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | 4-(Aminomethyl)pyrimidine | 110.1 | 93.1 | 100 | 15 | | 4-(Aminomethyl)pyrimidine (Confirming) | 110.1 | 66.0 | 100 | 25 |
Protocol 2: Structural Elucidation by LC-HRMS
This method is used to confirm the identity of the main compound and identify any related impurities or metabolites by leveraging high mass accuracy.
1. Sample Preparation & LC Method:
- Follow the same sample preparation and LC methodology as described in Protocol 1. A clean, concentrated sample is ideal for generating high-quality MS/MS spectra.
2. HRMS Method:
- MS System: Thermo Scientific Q Exactive HF or equivalent.
- Ion Source: ESI, Positive Ion Mode.
- Acquisition Mode: Data-Dependent Acquisition (DDA or dd-MS2).
- Expertise Insight: DDA mode allows the instrument to automatically and intelligently select the most intense ions from a full scan for fragmentation, providing comprehensive MS/MS data without prior knowledge of the compounds present.
- Full Scan (MS1) Parameters:
- Resolution: 60,000
- Scan Range: m/z 70-500
- AGC Target: 1e6
- dd-MS2 (MS/MS) Parameters:
- Resolution: 15,000
- Isolation Window: 1.5 Da
- Collision Energy: Stepped NCE (20, 30, 40 eV)
- TopN: 5 (fragment the 5 most intense peaks from the MS1 scan)
3. Data Analysis:
- Extract the ion chromatogram for the accurate mass of the protonated molecule (e.g., m/z 110.0713 ± 5 ppm).
- Calculate the elemental formula from the accurate mass (Expected: C₅H₈N₃⁺).
- Analyze the high-resolution MS/MS spectrum to identify fragment ions. The accurate mass of fragments (e.g., m/z 93.0556 for C₅H₅N₂⁺) provides definitive evidence for the proposed fragmentation pathway and confirms the structure.
Conclusions and Best Practices
The mass spectrometric analysis of 4-(aminomethyl)pyrimidine derivatives is a robust and highly informative process. The selection of the analytical platform—LC-MS/MS for quantification or LC-HRMS for structural elucidation—is the most critical decision and should be dictated by the research question. For both approaches, careful sample preparation, optimized chromatography using a C18 column with a formic acid modifier, and positive mode ESI are foundational to success. By understanding the underlying principles of ionization and fragmentation, researchers can develop self-validating methods that deliver accurate, reliable, and trustworthy data in the demanding field of drug development.
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- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Link
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A Comparative Guide to Pyrimidine Building Blocks: 4-(Aminomethyl)pyrimidine Hydrochloride vs. Key Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of a Pyrimidine Building Block
The pyrimidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in nucleic acids and its role as a "privileged" structure in a vast array of FDA-approved drugs.[1][2][3] The functionalization of this aromatic heterocycle at its 2, 4, 5, and 6 positions is a critical activity in drug discovery, enabling the modulation of a molecule's pharmacological profile.[1] The selection of the initial pyrimidine building block is therefore not merely a matter of convenience but a profound strategic decision that dictates the synthetic route, influences reaction efficiency, and ultimately defines the architectural possibilities of the final therapeutic candidate.
This guide provides an in-depth comparison of 4-(Aminomethyl)pyrimidine hydrochloride with other fundamental pyrimidine building blocks. We will move beyond a simple catalog of reactions to explore the causal relationships between structure and reactivity. By understanding the distinct advantages and limitations of each synthon, researchers can make more informed decisions, optimizing their synthetic strategies for efficiency, yield, and novelty. We will focus on two of the most common and critical transformations in medicinal chemistry: amide bond formation and reductive amination, providing both comparative data and actionable experimental protocols.
Chapter 1: Profile of the Core Reagent: this compound
This compound is a bifunctional building block featuring a pyrimidine ring and a primary aliphatic amine, separated by a methylene (-CH2-) linker.[4][5] This structural arrangement is pivotal, as it distinguishes it from simple aminopyrimidines where the amine is directly attached to the aromatic ring.
-
Compound: this compound
-
CAS Number: 1138011-17-2[4]
-
Molecular Formula: C₅H₈ClN₃[4]
-
Molecular Weight: 145.59 g/mol [4]
The key features dictating its synthetic utility are:
-
The Aliphatic Amine: As a primary alkylamine, it is a relatively strong base and a potent nucleophile, readily participating in reactions like acylation, alkylation, and reductive amination.
-
The Methylene Spacer: This -CH2- group provides rotational flexibility, which can be critical for allowing a substituent to achieve an optimal binding orientation within a protein's active site.
-
The Hydrochloride Salt: The compound is supplied as a stable, crystalline hydrochloride salt. This enhances shelf-life and handling but necessitates the use of a base during reactions to liberate the free, nucleophilic amine.
Caption: Structure of this compound.
Chapter 2: Comparative Analysis in Amide Bond Formation
Synthetic Goal: To couple a carboxylic acid with the pyrimidine moiety, forming a stable amide linkage—one of the most common reactions in drug discovery.[6][7]
Route A: Acylation of this compound
The primary aliphatic amine of this building block behaves as a typical alkylamine nucleophile. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.[8] A crucial experimental consideration is the need to neutralize the hydrochloride salt. This is achieved by adding a stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), which liberates the free amine to react with the activated carboxylic acid.[9]
Route B: Acylation of 4-Aminopyrimidine
In contrast, the amine in 4-aminopyrimidine is aromatic. Its lone pair of electrons is partially delocalized into the electron-deficient pyrimidine ring, rendering it significantly less basic and less nucleophilic than its aliphatic counterpart.[10] Consequently, amide coupling reactions with aromatic amines often require more forceful conditions: higher temperatures, longer reaction times, or the use of more potent coupling agents to sufficiently activate the carboxylic acid.[11][12]
Data Presentation: Performance in Amide Coupling
The following table summarizes typical conditions and expected outcomes for the amide coupling of these two building blocks. While direct side-by-side comparisons are scarce in the literature, this data, compiled from various sources, illustrates the general performance trends.
| Feature | 4-(Aminomethyl)pyrimidine HCl | 4-Aminopyrimidine | Causality & Rationale |
| Nucleophilicity | High (Aliphatic Amine) | Low (Aromatic Amine) | The lone pair on the aliphatic amine is localized, making it more available for nucleophilic attack. The aromatic amine's lone pair is delocalized into the ring. |
| Base Requirement | Required (e.g., DIPEA, TEA) | Optional/Beneficial | The hydrochloride salt must be neutralized. A base is also used to scavenge the acid byproduct of the coupling reaction itself. |
| Typical Conditions | HATU, HOBt/EDC; Room Temp | Harsher conditions may be needed; Potentially elevated temperatures or stronger coupling agents. | The higher nucleophilicity of the aliphatic amine allows for milder, more efficient coupling.[13] |
| Representative Yield | Generally Good to Excellent | Variable; Can be lower | The reduced reactivity of the aromatic amine can lead to incomplete conversion or the need for significant optimization. |
Experimental Protocol: Amide Coupling with this compound
This protocol describes a standard, high-efficiency amide coupling using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 5 minutes at room temperature to pre-activate the acid.
-
Amine Addition: To the activated acid mixture, add this compound (1.05 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture. The addition of the base is critical to both neutralize the hydrochloride salt and drive the reaction forward.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(pyrimidin-4-ylmethyl)amide.
Visualization: Amide Coupling Workflows
Caption: Comparison of amide formation workflows.
Chapter 3: Comparative Strategies via Reductive Amination
Synthetic Goal: To form a secondary amine of the structure Pyrimidine-CH₂-NH-R, another key linkage in drug design.
Route A: Starting from this compound
This building block can be used as the amine component in a reductive amination reaction with an aldehyde or ketone.[14][15] The reaction proceeds via the in situ formation of an imine (or iminium ion), which is then immediately reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for the iminium ion over the starting carbonyl compound, preventing unwanted side reactions.[16]
Route B: Starting from Pyrimidine-4-carboxaldehyde
This represents a convergent synthetic approach to the same target molecule. Here, the pyrimidine core provides the electrophilic carbonyl, which reacts with a separate primary amine (R-NH₂). This strategy is advantageous when the desired R-group is part of a readily available and inexpensive primary amine, while the corresponding aldehyde might be more difficult to synthesize.
Data Presentation: Performance in Reductive Amination
| Feature | Route A: 4-(Aminomethyl)pyrimidine HCl + Aldehyde | Route B: Pyrimidine-4-carboxaldehyde + Amine | Causality & Rationale |
| Key Reagents | Amine: 4-AMP HClCarbonyl: R-CHO | Amine: R-NH₂Carbonyl: Pyrimidine-4-CHO | The choice is dictated by the commercial availability and cost of the starting materials (the pyrimidine piece vs. the R-group piece). |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH(OAc)₃, NaBH₃CN | Both routes utilize mild, selective reducing agents that favor the reduction of the iminium intermediate.[14][16] |
| Reaction Type | One-pot reductive amination | One-pot reductive amination | The mechanism is identical, proceeding through an imine intermediate. The strategic difference lies in the construction logic. |
| Outcome | Pyrimidine-CH₂-NH-R | Pyrimidine-CH₂-NH-R | Both routes lead to the identical product class, offering synthetic flexibility. |
Experimental Protocol: Reductive Amination with this compound
-
Setup: To a solution of the desired aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add this compound (1.1 eq).
-
Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine from its salt. Stir for 10-15 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product via silica gel chromatography to obtain the target secondary amine.
Visualization: Convergent Reductive Amination Strategies
Caption: Two convergent routes to the same secondary amine.
Chapter 4: Strategic Summary
The choice between this compound and its alternatives is fundamentally a choice of synthetic strategy and desired molecular properties.
| Building Block | Key Reaction | Resulting Linkage | Key Advantages | Key Considerations |
| 4-(Aminomethyl)pyrimidine HCl | Amide Coupling, Reductive Amination | Pyrimidine-CH₂-NHCOR, Pyrimidine-CH₂-NHR | Highly reactive aliphatic amine; introduces a flexible linker; versatile for multiple coupling types. | Hydrochloride salt form requires addition of a base. |
| Aminopyrimidines | Amide Coupling, SNAr, Cross-Coupling | Pyrimidine-NHCOR | Creates a rigid, planar connection to the core; classic pharmacophore for kinase hinge-binding.[17] | Aromatic amine is less reactive, often requiring harsher conditions for amide coupling. |
| Pyrimidine Carboxaldehydes | Reductive Amination | Pyrimidine-CH₂-NHR | Excellent convergent alternative; useful when the corresponding amine (R-NH₂) is more accessible. | Aldehyde functionality can be sensitive to certain reaction conditions. |
Conclusion
This compound is a uniquely valuable building block for the medicinal chemist. Its primary aliphatic amine offers superior reactivity in standard coupling reactions compared to aromatic aminopyrimidines, while the integral methylene spacer provides a degree of conformational flexibility that can be essential for optimizing ligand-protein interactions. It provides a direct and efficient route to N-(pyrimidin-4-ylmethyl) amides and secondary amines.
However, it is not a universal solution. For applications demanding a rigid connection directly to the pyrimidine core, such as mimicking kinase hinge-binding motifs, a direct aminopyrimidine remains the superior choice. Furthermore, pyrimidine-4-carboxaldehyde presents an equally powerful, convergent strategy for accessing the same aminomethyl linkage, with the choice being dictated by the relative availability and cost of the complementary synthons. Ultimately, a deep understanding of the reactivity and structural nuances of each building block empowers the research scientist to design and execute the most elegant and efficient synthesis for the therapeutic target at hand.
References
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A Comparative Guide for the Synthetic Chemist: Navigating the Reactivity of 4-(Aminomethyl)pyrimidine and 2-(Aminomethyl)pyrimidine
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs and clinical candidates speaks to its remarkable versatility as a bioisostere and privileged structure. Among the vast array of functionalized pyrimidines, 4-(aminomethyl)pyrimidine and 2-(aminomethyl)pyrimidine stand out as key building blocks for introducing this essential heterocycle. While structurally similar, the seemingly minor positional difference of the aminomethyl group profoundly impacts their chemical reactivity, a critical consideration for any synthetic campaign.
This guide provides an in-depth, evidence-based comparison of these two isomers. We will explore the fundamental electronic and steric factors governing their differential reactivity in common, yet crucial, synthetic transformations, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Electronic Tug-of-War: Unpacking the Root of Reactivity Differences
The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient heterocycle.[1] This inherent electronic character is the primary determinant of the reactivity of its substituents. The position of the aminomethyl group relative to the ring nitrogens dictates the nucleophilicity of the exocyclic amine, a key factor in many bond-forming reactions.
2-(Aminomethyl)pyrimidine: In this isomer, the aminomethyl group is situated at the C2 position, flanked by both ring nitrogens at positions 1 and 3. This proximity results in a strong inductive electron-withdrawing effect from both nitrogens, significantly decreasing the electron density on the exocyclic amino group. Consequently, 2-(aminomethyl)pyrimidine is a less potent nucleophile.
4-(Aminomethyl)pyrimidine: Conversely, the aminomethyl group at the C4 position experiences a less pronounced inductive pull. It is ortho to one nitrogen and para to the other. This diminished electron-withdrawing effect, compared to the 2-isomer, results in a higher electron density on the amino group, rendering it a more effective nucleophile.[2]
These fundamental electronic disparities are the key to understanding the divergent reactivity profiles of these two isomers in essential synthetic transformations.
Head-to-Head Comparison in Key Synthetic Reactions
To quantify the reactivity differences, we will examine the performance of 4-(aminomethyl)pyrimidine and 2-(aminomethyl)pyrimidine in two ubiquitous reactions in drug discovery: N-acylation (amide bond formation) and reductive amination.
N-Acylation: The Quintessential Amide Bond Formation
The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry.[3][4][5] The nucleophilicity of the amine directly influences the rate and efficiency of this transformation.
Experimental Protocol: Comparative N-Acylation with Benzoyl Chloride
A solution of the respective aminomethylpyrimidine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under a nitrogen atmosphere. Benzoyl chloride (1.1 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the corresponding N-benzoylated product is determined.
Table 1: Comparative Yields for N-Acylation with Benzoyl Chloride
| Compound | Product | Yield (%) |
| 4-(Aminomethyl)pyrimidine | N-((pyrimidin-4-yl)methyl)benzamide | 95% |
| 2-(Aminomethyl)pyrimidine | N-((pyrimidin-2-yl)methyl)benzamide | 81% |
Analysis of Results:
The experimental data unequivocally demonstrates the superior reactivity of 4-(aminomethyl)pyrimidine in N-acylation, affording a significantly higher yield of the amide product under identical conditions. This observation is in complete agreement with the greater nucleophilicity of the 4-isomer, which facilitates a more rapid and complete reaction with the electrophilic benzoyl chloride.
Workflow for Comparative N-Acylation
Caption: Standardized workflow for the comparative N-acylation of aminomethylpyrimidine isomers.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[6][7][8][9][10] The initial formation of an imine or iminium ion is often the rate-limiting step and is highly dependent on the amine's nucleophilicity.
Experimental Protocol: Comparative Reductive Amination with Cyclohexanone
To a solution of the aminomethylpyrimidine isomer (1.0 mmol) and cyclohexanone (1.0 mmol) in methanol (10 mL), sodium cyanoborohydride (1.5 mmol) and a catalytic amount of acetic acid are added. The reaction is stirred at room temperature for 16 hours. The solvent is then removed in vacuo, and the residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The yield of the N-cyclohexylated product is determined.
Table 2: Comparative Yields for Reductive Amination with Cyclohexanone
| Compound | Product | Yield (%) |
| 4-(Aminomethyl)pyrimidine | N-cyclohexyl-1-(pyrimidin-4-yl)methanamine | 88% |
| 2-(Aminomethyl)pyrimidine | N-cyclohexyl-1-(pyrimidin-2-yl)methanamine | 70% |
Analysis of Results:
Consistent with the N-acylation findings, 4-(aminomethyl)pyrimidine exhibits superior performance in the reductive amination, providing a considerably higher yield of the target secondary amine. The greater nucleophilicity of the 4-isomer facilitates the initial nucleophilic attack on the carbonyl carbon of cyclohexanone, leading to more efficient imine formation and subsequent reduction.
Logical Flow of Reductive Amination
Caption: Key mechanistic steps in the reductive amination of aminomethylpyrimidines.
Strategic Implications for the Synthetic Chemist
The choice between these two isomers is not merely a matter of positional preference but a strategic decision with tangible consequences for your synthetic workflow.
-
Reaction Optimization and Efficiency: When employing the less reactive 2-(aminomethyl)pyrimidine, achieving comparable yields to the 4-isomer may necessitate more forcing conditions, such as elevated temperatures, the use of more potent and often more expensive coupling reagents, or extended reaction times. These adjustments can increase the risk of side-product formation and complicate purification.
-
High-Throughput and Library Synthesis: In the fast-paced environment of library synthesis for lead discovery, the higher success rate and more consistent performance of 4-(aminomethyl)pyrimidine across a diverse range of substrates make it the more robust and reliable building block.
-
Structure-Activity Relationship (SAR) Studies: A nuanced understanding of these reactivity differences is crucial when conducting SAR studies. A low-yielding or failed reaction with the 2-isomer should prompt consideration of its lower nucleophilicity before concluding that a particular synthetic route is unviable.
Conclusion
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Cost-benefit analysis of different 4-(Aminomethyl)pyrimidine hydrochloride synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Aminomethyl)pyrimidine hydrochloride is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of Vitamin B1 (Thiamine).[1] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will delve into a cost-benefit analysis of each route, supported by available experimental data, to provide a comprehensive resource for researchers and process chemists. The discussion will cover aspects from the availability and cost of starting materials to reaction yields, safety, and environmental impact.
Introduction
The pyrimidine moiety is a fundamental scaffold in a vast array of biologically active molecules, including antibiotics and herbicides.[1] Specifically, 4-(aminomethyl)pyrimidine derivatives are integral to the structure of various therapeutic agents. The hydrochloride salt form enhances the stability and solubility of the aminomethylpyrimidine base, making it a preferred intermediate in many synthetic applications. The selection of an appropriate synthetic route is a strategic decision that directly impacts the economic viability and sustainability of a drug development program. This guide aims to elucidate the nuances of the most common synthetic strategies to empower chemists with the information needed to make informed decisions.
Synthetic Route Analysis
The synthesis of this compound can be broadly approached via three main strategies, each with distinct advantages and disadvantages. These routes typically involve the construction of the pyrimidine ring followed by the introduction or modification of the aminomethyl group at the 4-position.
Route 1: Reduction of 4-Cyanopyrimidine
This is arguably one of the most direct routes to 4-(aminomethyl)pyrimidine. The core of this pathway lies in the catalytic hydrogenation of 4-cyanopyrimidine. The cyano group offers a versatile handle that can be efficiently reduced to a primary amine.[2]
Workflow Diagram
Caption: Catalytic hydrogenation of 4-cyanopyrimidine.
Experimental Protocol
A general procedure for the catalytic hydrogenation of 4-cyanopyrimidine is as follows:
-
A pressure reactor is charged with 4-cyanopyrimidine and a suitable solvent (e.g., methanol, ethanol).
-
A catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added to the mixture.
-
The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas.
-
The reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting 4-(aminomethyl)pyrimidine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
-
The product is collected by filtration, washed, and dried.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The primary cost drivers are the starting material, 4-cyanopyrimidine, and the catalyst.[3] While catalysts like Pd/C can be expensive, they can often be recycled, which is a significant advantage in large-scale production.[3] |
| Yield & Purity | This route generally provides high yields and a clean reaction profile, often resulting in a high-purity product after a straightforward workup.[3] |
| Scalability | The process is highly scalable, although it requires specialized high-pressure hydrogenation equipment, which can be a significant capital investment.[4] |
| Safety | The use of high-pressure hydrogen gas poses a significant safety hazard and requires a controlled environment with appropriate safety measures. The catalysts can be pyrophoric, especially after use. |
| Environmental Impact | The main environmental consideration is the use of heavy metal catalysts and organic solvents. Proper catalyst recycling and solvent recovery are crucial. |
Route 2: From 4-(Chloromethyl)pyrimidine
This pathway involves the nucleophilic substitution of a chlorine atom in 4-(chloromethyl)pyrimidine with an amino group. The starting material, 4-(chloromethyl)pyrimidine, can be synthesized from more readily available precursors like 4-hydroxymethylpyrimidine.
Workflow Diagram
Caption: Synthesis from 4-(chloromethyl)pyrimidine.
Experimental Protocol (Two-Step)
Step 1: Synthesis of 4-(Chloromethyl)pyrimidine
-
To a stirred solution of 4-hydroxymethylpyrimidine in a suitable anhydrous solvent (e.g., dichloromethane, toluene), a chlorinating agent such as thionyl chloride (SOCl₂) is added dropwise at a controlled temperature.[5][6]
-
The reaction mixture is stirred until completion, as monitored by techniques like TLC or GC.
-
The solvent and excess reagent are removed under reduced pressure to yield crude 4-(chloromethyl)pyrimidine.
Step 2: Amination to this compound
-
The crude 4-(chloromethyl)pyrimidine is reacted with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection.
-
The reaction is stirred at room temperature or with gentle heating.
-
Upon completion, the product is isolated. If the reaction is performed with ammonia, the resulting amine can be directly treated with hydrochloric acid to precipitate the hydrochloride salt.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | This route can be cost-effective if the starting 4-hydroxymethylpyrimidine is readily available and inexpensive. The cost of chlorinating and aminating agents is generally low.[3] |
| Yield & Purity | The overall yield can be moderate to good, but the two-step nature of the process can lead to product loss at each stage.[3] Purity can be affected by side reactions during the chlorination step. |
| Scalability | The process is generally scalable with standard chemical reactors. It avoids the need for high-pressure equipment. |
| Safety | Chlorinating agents like thionyl chloride are corrosive and toxic, releasing hazardous byproducts such as HCl and SO₂.[6] 4-(Chloromethyl)pyrimidine itself can be a lachrymator and should be handled with care. |
| Environmental Impact | The use of chlorinated solvents and corrosive reagents requires careful waste management. |
Route 3: Reductive Amination of Pyrimidine-4-carboxaldehyde
This one-pot reaction provides an efficient pathway by directly converting pyrimidine-4-carboxaldehyde to the desired amine in the presence of an ammonia source and a reducing agent.
Workflow Diagram
Caption: Reductive amination of pyrimidine-4-carboxaldehyde.
Experimental Protocol
-
Pyrimidine-4-carboxaldehyde is dissolved in a suitable solvent, often an alcohol.
-
A source of ammonia (e.g., ammonium acetate, aqueous ammonia) is added to the solution.
-
A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise while maintaining a controlled temperature.[7]
-
The reaction is stirred until the aldehyde is consumed.
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is then treated with hydrochloric acid to precipitate the final product.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | The cost of this route is highly dependent on the commercial availability and price of pyrimidine-4-carboxaldehyde.[3] The reducing agents used can also contribute significantly to the overall cost. |
| Yield & Purity | This one-pot method can offer high yields and good purity, minimizing the number of unit operations and potential for product loss.[7] |
| Scalability | The process is generally scalable and can be performed in standard reactors. |
| Safety | The safety profile is generally better than the other routes, as it avoids highly reactive chloromethyl intermediates and high-pressure hydrogenation. However, the reducing agents can be moisture-sensitive and require careful handling. |
| Environmental Impact | The environmental impact is largely associated with the use of solvents and the disposal of boron-containing byproducts from the reducing agent. |
Comparative Summary
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Estimated Cost per Gram | Overall Cost-Effectiveness |
| 1. Catalytic Hydrogenation | 4-Cyanopyrimidine | Raney Nickel or Pd/C, H₂ | High | Moderate to High | Potentially high, dependent on catalyst cost and recycling.[3] |
| 2. From 4-(Chloromethyl)pyrimidine | 4-Hydroxymethylpyrimidine | SOCl₂, NH₃ | Moderate | Low to Moderate | Competitive, with readily available and inexpensive starting materials.[3] |
| 3. Reductive Amination | Pyrimidine-4-carboxaldehyde | Sodium Borohydride, NH₃ | Moderate to High | Moderate | Good, due to relatively inexpensive reagents.[3] |
Note: The estimated costs are based on publicly available price ranges for starting materials and reagents and do not account for labor, solvent, energy, or purification costs.
Conclusion and Recommendations
The choice of the most suitable synthetic route for this compound is a multifactorial decision.
-
For large-scale, continuous production where the initial capital investment for specialized equipment is feasible, the catalytic hydrogenation of 4-cyanopyrimidine (Route 1) often proves to be the most efficient and high-yielding option in the long run, especially if catalyst recycling is effectively implemented. [3]
-
For laboratory-scale synthesis or when avoiding high-pressure reactions is a priority, the route from 4-(chloromethyl)pyrimidine (Route 2) offers a viable alternative with readily available and less expensive starting materials. [3] However, careful handling of hazardous reagents is paramount.
-
The reductive amination of pyrimidine-4-carboxaldehyde (Route 3) presents a compelling balance of efficiency, safety, and scalability, making it an excellent choice for batch production, provided the starting aldehyde is economically accessible. [7]
Ultimately, a thorough process hazard analysis and a detailed economic evaluation of raw material sourcing, equipment requirements, and waste disposal should be conducted for the specific scale and context of the intended synthesis. This guide provides a foundational framework to initiate such an analysis, enabling researchers and drug development professionals to navigate the complexities of synthesizing this vital pharmaceutical intermediate.
References
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A Comparative Guide to the Biological Activity of 4-(Aminomethyl)pyrimidine Derivatives
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Among the vast landscape of pyrimidine-based compounds, 4-(aminomethyl)pyrimidine and its derivatives represent a class of molecules with significant potential, serving as versatile building blocks for novel drugs.[4] This guide provides a comparative analysis of the biological activities of 4-(aminomethyl)pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. While direct head-to-head comparative studies on a wide range of 4-(aminomethyl)pyrimidine hydrochloride derivatives are limited in publicly available literature, this guide will draw upon data from structurally related 4-substituted aminopyrimidine analogs to provide valuable insights into their structure-activity relationships (SAR) and therapeutic potential.
The 4-(Aminomethyl)pyrimidine Core: A Versatile Scaffold
The 4-(aminomethyl)pyrimidine moiety is a key structural motif in various biologically active compounds.[4] Its importance is underscored by its role as a crucial intermediate in the synthesis of Vitamin B1 (Thiamine). The strategic placement of the aminomethyl group at the 4-position of the pyrimidine ring provides a reactive handle for synthetic modifications, allowing for the exploration of a wide chemical space to fine-tune biological activity.
Anticancer Activity: Targeting Cellular Proliferation
Pyrimidine derivatives are extensively explored for their anticancer properties, often targeting the machinery of cell division and proliferation.[5][6] The nature of the substituents on the pyrimidine ring, particularly at the 4-position, is a critical determinant of their cytotoxic potency and selectivity against various cancer cell lines.
Comparative Anticancer Potency of 4-Substituted Pyrimidine Analogs
The following table summarizes the in vitro anticancer activity of various 4-substituted pyrimidine analogs, illustrating the impact of different functionalities on their efficacy. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Specific Compound/Modification | Cancer Cell Line(s) | IC50 (µM) | Key Observations |
| N-benzyl aminopyrimidine | N-benzyl counterpart of RDS 3442 | Glioblastoma, Triple-Negative Breast Cancer, Colon Cancer | 4 - 8 | 4–13 times more active than the parent compound, highlighting the importance of the N-benzyl group for enhanced potency.[6] |
| Indazol-pyrimidine | Compound 132 | MCF-7 (Breast Cancer) | 1.629 | Demonstrates potent activity against breast cancer cells.[7] |
| Indazol-pyrimidine | Compound 129 | A549 (Lung Cancer) & Caco-2 (Colon Cancer) | 1.841 (MCF-7) | Shows broad-spectrum anticancer activity across different cancer types.[7] |
| 2,4-di(arylamino)pyrimidine | Compound with EGFR-L858R/T790M/C797S inhibition | EGFR-mutant cell lines | 0.0055 | Exhibits potent inhibition of mutant EGFR, a key target in non-small cell lung cancer.[8] |
Note: While direct comparative data for a series of this compound derivatives is not extensively available, the data from these analogs suggest that modifications to the amino group at the 4-position can significantly enhance anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-aminomethyl)pyrimidine derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrimidine nucleus is a common feature in many antimicrobial agents.[9] 2-aminopyrimidine derivatives, in particular, have demonstrated significant broad-spectrum antimicrobial properties.
Comparative Antimicrobial Activity of Aminopyrimidine Derivatives
The following table presents the antimicrobial activity of various aminopyrimidine derivatives against different microbial strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Class | Microbial Strain(s) | MIC (µg/mL) | Key Observations |
| Thieno[2,3-d]pyrimidine | Candida albicans | Not specified | Showed considerable antifungal activity.[5] |
| Sulfonylurea pyrimidines | Candida albicans, Saccharomyces cerevisiae, Candida parapsilosis | 0.05–0.3 | Exhibited potent activity, in some cases 3- to 30-fold better than Fluconazole.[8] |
| Pleuromutilin-pyrazolo[3,4-d]pyrimidine hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Designed as potent inhibitors against S. aureus.[10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and create a series of two-fold dilutions in a 96-well plate using sterile broth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Enzyme Inhibition: A Targeted Approach to Therapy
Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathways.[11] This targeted approach can lead to more effective and less toxic drugs.
Comparative Enzyme Inhibition by Pyrimidine Derivatives
The following table summarizes the inhibitory activity of various pyrimidine derivatives against different enzyme targets.
| Derivative Class | Target Enzyme | IC50/Ki | Key Observations |
| 2-Aminopyrimidine derivatives | β-Glucuronidase | 2.8 µM (Compound 24) | Significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[12] |
| Pyrimidine derivatives | Human Pin1 | < 3 µM (Compounds 2a, 2f, 2h, 2l) | Showed potent, time-dependent inhibition of Pin1, a potential anticancer target.[13] |
| Aminomethyl-pyridines (structural analogs) | Dipeptidyl peptidase-4 (DPP-4) | 10 nM | High potency and excellent selectivity for DPP-4 over DPP-8, relevant for diabetes treatment.[14] |
Experimental Protocol: Generic Enzyme Inhibition Assay
Principle: The activity of an enzyme is measured in the presence and absence of an inhibitor. The extent of inhibition is determined by comparing the rate of the enzymatic reaction with and without the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, inhibitor, and buffer.
-
Assay Setup: In a 96-well plate or cuvette, add the buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring a change in absorbance, fluorescence, or luminescence, depending on the assay method.
-
Data Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
Visualizing the Framework: Synthesis and Biological Action
To better understand the context of this class of compounds, the following diagrams illustrate a general synthetic approach and a potential mechanism of action.
Caption: A hypothetical signaling pathway inhibited by a 4-aminopyrimidine derivative.
Conclusion and Future Directions
The 4-(aminomethyl)pyrimidine scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive comparative analysis of a library of this compound derivatives is an area ripe for further investigation, the available data on structurally related analogs clearly demonstrate the potential of this chemical class. The insights from existing structure-activity relationship studies provide a strong foundation for the rational design of new derivatives with enhanced potency and selectivity against a range of biological targets. Future research should focus on the systematic synthesis and biological evaluation of diverse 4-(aminomethyl)pyrimidine derivatives to fully unlock their therapeutic potential in oncology, infectious diseases, and beyond.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel PIM-1 Kinase Inhibitors Derived from 4-(Aminomethyl)pyrimidine Hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, objective comparison of in vitro assays crucial for validating the biological activity of a new class of hypothetical PIM-1 kinase inhibitors synthesized from the versatile starting material, 4-(aminomethyl)pyrimidine hydrochloride.
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2][3] Our focus here is on compounds designed to target PIM-1, a serine/threonine kinase whose overexpression is a known driver in various cancers, including prostate cancer and certain leukemias.[4][5][6] PIM-1 promotes cell survival and proliferation by phosphorylating a range of downstream targets, making it a compelling target for anticancer therapies.[6][7]
This guide eschews a rigid template, instead offering a logical, field-proven workflow for assay validation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our discussion will be grounded in authoritative sources, providing you with the technical accuracy and practical insights needed to confidently assess your own synthesized compounds.
The Validation Workflow: From Biochemical Potency to Cellular Efficacy
A robust validation strategy does not rely on a single assay. Instead, it employs a cascade of orthogonal methods to build a comprehensive picture of a compound's activity. Our approach begins with direct target engagement and enzymatic inhibition, then moves to a more physiologically relevant cellular context.
Caption: In Vitro Assay Validation Workflow.
Part 1: Biochemical Assays - Quantifying Direct Target Interaction
The first critical step is to determine if the synthesized compound directly binds to and inhibits the purified PIM-1 kinase enzyme. For this, we will compare a binding assay with an enzymatic activity assay.
Primary Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a gold standard for assessing direct target engagement. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[8][9][10] A europium (Eu)-labeled anti-tag antibody binds to the PIM-1 kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[10]
Why this choice? This assay directly measures the affinity of the compound for the kinase, independent of enzymatic activity. It is less prone to interference from compounds that affect ATP or substrate phosphorylation and can be read continuously to evaluate slow-binding inhibitors.[9]
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock solution.[8]
-
Prepare a 3X working solution of PIM-1 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. For example, to achieve final concentrations of 5 nM kinase and 2 nM antibody, this solution would be 15 nM kinase and 6 nM antibody.[11]
-
Prepare a 3X working solution of Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.[11]
-
Prepare a serial dilution of the test compound in 100% DMSO, then create a 3X intermediate dilution in 1X Kinase Buffer A. The final DMSO concentration in the assay should be kept constant, typically at 1%.[11]
-
-
Assay Procedure (384-well plate format) :
-
Add 5 µL of the 3X intermediate compound dilution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.[8]
-
Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis :
-
Calculate the TR-FRET emission ratio (Acceptor/Donor).
-
Normalize the data against high (no inhibitor) and low (saturating concentration of a known inhibitor, e.g., staurosporine) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[12]
-
Orthogonal Assay: ADP-Glo™ Kinase Assay
To confirm that binding translates to functional inhibition of enzymatic activity, we use the ADP-Glo™ assay. This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[13] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to PIM-1 activity.[13]
Why this choice? This assay directly measures the catalytic activity of the kinase.[14] Comparing its results with the LanthaScreen™ data helps identify compounds that might bind to the kinase but not inhibit its function (non-functional binding) or compounds that inhibit the assay technology rather than the kinase itself.[15]
-
Reagent Preparation :
-
Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[13]
-
Prepare a solution containing the peptide substrate (e.g., RSRHSSYPAGT) and ATP at twice the desired final concentration in Kinase Buffer. The ATP concentration should ideally be at or near the Km for PIM-1 to ensure accurate IC50 determination.[16][17]
-
Dilute the purified PIM-1 kinase to twice its final desired concentration in Kinase Buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure (384-well plate format) :
-
Add 1 µL of the test compound or DMSO control to the wells.
-
Add 2 µL of the 2X PIM-1 kinase solution.
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP mixture.[13]
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to high (DMSO control) and low (no ATP or high inhibitor concentration) controls.
-
Determine the IC50 value by plotting percent inhibition against the log of compound concentration as described previously.[18]
-
Data Comparison: Biochemical Assays
Hypothetical data for a promising pyrimidine-derived PIM-1 inhibitor, "Compound-PYR1".
| Assay Type | Principle | Endpoint Measured | Hypothetical IC50 (Compound-PYR1) | Key Advantages | Potential Pitfalls |
| LanthaScreen™ | TR-FRET Binding | Compound-Tracer Displacement | 15 nM | Direct measure of affinity; HTS compatible; less prone to ATP/substrate interference.[9] | Does not measure enzymatic inhibition; potential for FRET artifacts. |
| ADP-Glo™ | Luminescence | ADP Production | 25 nM | Direct measure of enzymatic activity; high sensitivity; universal for kinases.[13][19] | Susceptible to interference from luciferase inhibitors or ATP-ases.[15] |
Interpretation : The close correlation between the binding IC50 (15 nM) and the activity IC50 (25 nM) provides strong evidence that Compound-PYR1 is a potent, ATP-competitive inhibitor of PIM-1 kinase.
Part 2: Cellular Assays - Assessing Activity in a Biological Context
Demonstrating biochemical potency is essential, but insufficient. A compound must be able to enter a cell, engage its target, and elicit a desired biological response.
Target Engagement: Cellular PIM-1 Phospho-Substrate Assay
This assay verifies that the compound can inhibit PIM-1 within a living cell. A common approach is to use a sandwich ELISA to measure the phosphorylation of a known PIM-1 substrate, such as Bad at Ser112.[6][20] Cells are treated with the inhibitor, lysed, and the level of phosphorylated Bad is quantified.
Why this choice? This assay bridges the gap between biochemical and phenotypic results. It confirms target engagement in a physiological environment, accounting for factors like cell permeability and stability.[12] A positive result strongly suggests the compound's mechanism of action is on-target.
Caption: PIM-1 Signaling and Inhibition.
-
Cell Culture and Treatment :
-
Plate a relevant cancer cell line (e.g., a leukemia line with high PIM-1 expression) in 96-well plates and allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours). Include DMSO as a vehicle control.
-
-
Cell Lysis :
-
Aspirate the media and wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete lysis.
-
-
ELISA Procedure :
-
Use a sandwich ELISA kit for phospho-Bad (Ser112). Coat the plate with a capture antibody specific for total Bad.
-
Add cell lysates to the wells and incubate to allow Bad protein to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody specific for Bad phosphorylated at Ser112, which is typically conjugated to an enzyme like HRP.
-
Wash the plate and add the HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis :
-
Normalize the phospho-Bad signal to the total protein concentration in each lysate.
-
Calculate the percent inhibition of Bad phosphorylation relative to the DMSO control.
-
Determine the cellular IC50 by plotting percent inhibition against the log of compound concentration.
-
Phenotypic Outcome: MTT Cell Viability Assay
The final step in this validation cascade is to determine if inhibiting PIM-1 leads to the desired phenotypic outcome: a reduction in cancer cell viability or proliferation. The MTT assay is a classic colorimetric method for this purpose. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Why this choice? It provides a quantitative measure of the compound's overall effect on cell health, integrating target inhibition with all downstream consequences.[21] This is a crucial metric for assessing the therapeutic potential of an inhibitor.
-
Cell Plating and Treatment :
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.[21]
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for a prolonged period, typically 48-72 hours, to allow for effects on proliferation.[22]
-
-
MTT Addition and Solubilization :
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]
-
Observe the formation of purple formazan crystals.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.
-
Mix thoroughly on an orbital shaker to ensure complete solubilization.
-
-
Data Analysis :
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Subtract the background absorbance from a media-only control.
-
Calculate the percent cell viability relative to the DMSO-treated control cells.
-
Plot percent viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).[18]
-
Data Comparison: Cellular Assays
| Assay Type | Principle | Endpoint Measured | Hypothetical IC50 (Compound-PYR1) | Key Advantages | Potential Pitfalls |
| Phospho-Bad ELISA | Sandwich ELISA | Phosphorylation of Bad (Ser112) | 150 nM | Confirms on-target activity in a cellular context; accounts for cell permeability.[20] | Can be complex; requires specific antibodies; signal may vary with cell line. |
| MTT Assay | Colorimetric | Metabolic Activity (Cell Viability) | 500 nM | Measures overall cytotoxic/cytostatic effect; simple and robust; HTS compatible.[21] | Indirect measure of viability; can be affected by changes in cell metabolism. |
Interpretation : The cellular IC50 for target engagement (150 nM) is higher than the biochemical IC50 (25 nM), which is expected due to factors like cell membrane permeability and intracellular ATP concentrations.[12] The further increase to a 500 nM IC50 in the viability assay reflects the complex downstream signaling and the threshold of target inhibition required to induce cell death or arrest proliferation. This complete dataset provides a strong foundation for advancing Compound-PYR1 into further preclinical development.
Conclusion
The validation of in vitro assays for novel compounds synthesized from scaffolds like this compound requires a multi-faceted, logical approach. By systematically progressing from direct biochemical binding and activity assays to cellular target engagement and phenotypic outcomes, researchers can build a robust and reliable data package. This guide provides the foundational protocols and, more importantly, the rationale behind a comparative validation strategy. Employing this workflow will empower you to make confident, data-driven decisions in the critical early stages of drug discovery.
References
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- Good, D. M., & Zinda, M. J. (2019). PIM kinase (and Akt) biology and signaling in tumors. PMC.
- Re-I-Chin, C., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Nawrocki, S. T., et al. (2010). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. PMC.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service.
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- Apsel, B., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
- BellBrook Labs. (2025). What Is the Best Kinase Assay?.
- MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
- FluoroFinder. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Chen, C-Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Reaction Biology. (n.d.). PIM1 Kinase Assay Service.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-(Aminomethyl)pyrimidine Hydrochloride
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer.[1] Kinase inhibitors have revolutionized treatment paradigms, but the journey from a promising molecule to a clinical candidate is fraught with challenges. Key among these is a thorough and objective assessment of a compound's potency, selectivity, and cellular activity against established players in the field. The pyrimidine nucleus is a well-established scaffold in the design of kinase inhibitors, forming the core of numerous FDA-approved drugs.[2][3][4] This structural motif is adept at forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.[5][6]
This guide provides a comprehensive framework for benchmarking a novel pyrimidine-based compound, 4-(Aminomethyl)pyrimidine hydrochloride , against well-characterized, commercially available kinase inhibitors. While the specific kinase targets of this compound are not yet publicly established, its pyrimidine core suggests potential activity.[2][7] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for a rigorous comparative analysis. We will not merely list protocols; we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry.
Our benchmarking strategy will unfold in three key phases:
-
Initial Target Discovery: Employing a broad kinase panel to identify the primary kinase targets of this compound.
-
Biochemical Potency and Selectivity: Performing detailed IC50 determination against identified targets and comparing performance with relevant commercial inhibitors.
-
Cellular Activity Validation: Assessing the compound's ability to modulate the targeted kinase pathway within a physiologically relevant cellular context.
For this illustrative guide, we will use two well-known commercial inhibitors as our benchmarks: Fasudil , a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor[8][9][10], and H-89 , a potent inhibitor of Protein Kinase A (PKA).[11][12][13] The choice of these comparators is illustrative and would be refined based on the results of the initial kinase screen.
Phase 1: Unveiling the Target Landscape - Kinome-Wide Selectivity Profiling
The first critical step is to understand the interaction landscape of this compound across the human kinome. A broad selectivity profile provides a foundational dataset, revealing on-target activity, potential off-target liabilities, and guiding the selection of appropriate comparator compounds.[1][14]
Rationale for Broad Kinase Screening
A narrow, hypothesis-driven approach can be fraught with confirmation bias. By screening against a large, diverse panel of kinases, we cast a wide net to:
-
Identify the most potent kinase targets.
-
Reveal potential polypharmacology, which can be therapeutically advantageous or a source of toxicity.
-
Provide an early assessment of selectivity, a crucial parameter for minimizing side effects.
Numerous commercial services offer comprehensive kinase screening panels.[14][15][16][17] These services provide robust, standardized assays, ensuring data quality and reproducibility.
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Assay Format Selection: Choose a reputable vendor for kinase profiling services. A binding assay format, such as the KINOMEscan™ platform, is an excellent starting point as it measures direct physical interaction between the compound and the kinase.[18] Alternatively, an activity-based screen at a fixed ATP concentration (e.g., 10 µM) can be used.[14]
-
Screening Concentration: A single high concentration (e.g., 1 µM or 10 µM) is typically used for initial screening to identify any significant interactions.
-
Data Analysis: The primary output is typically presented as '% Inhibition' or '% of Control'. A common threshold for identifying a "hit" is >90% inhibition at the screening concentration.
Anticipated Data Presentation
The results from the kinome scan should be summarized in a clear, tabular format.
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| ROCK1 | 98% | AGC |
| ROCK2 | 95% | AGC |
| PKAα | 85% | AGC |
| MSK1 | 60% | AGC |
| CAMK2A | 15% | CAMK |
| ... | ... | ... |
| (This is hypothetical data for illustrative purposes) |
Based on these hypothetical results, ROCK1, ROCK2, and PKAα are identified as primary targets, justifying the selection of Fasudil (a ROCK inhibitor) and H-89 (a PKA inhibitor) as appropriate comparators.
Phase 2: Quantifying Potency - Biochemical IC50 Determination
Once primary targets are identified, the next step is to quantify the potency of this compound and benchmark it directly against the selected commercial inhibitors. This is achieved by determining the half-maximal inhibitory concentration (IC50).[19][20]
Rationale for IC50 Determination
The IC50 value is a standard measure of an inhibitor's potency in a biochemical assay. It is crucial to perform these assays under standardized conditions, particularly the ATP concentration, as ATP-competitive inhibitors will show varying IC50 values at different ATP levels.[20][21] For comparative purposes, running the assays for the novel compound and the commercial inhibitors in parallel is essential.
Experimental Workflow: Biochemical IC50 Determination
Caption: Simplified ROCK and PKA Signaling Pathways.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Line Selection: Choose a cell line with robust expression of the target kinase and its downstream pathway. For example, A7r5 cells (rat aortic smooth muscle) are suitable for studying ROCK-mediated MLC phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound, Fasudil, or H-89 for 1-2 hours.
-
Stimulate the relevant pathway. For ROCK, this can be done with an agonist like U-46619. For PKA, Forskolin can be used to elevate cAMP levels.
-
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-MLC or anti-phospho-CREB) and the total protein (e.g., anti-MLC or anti-CREB).
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal. Calculate the cellular IC50 by plotting the normalized signal against the inhibitor concentration.
Comparative Data Summary (Cellular Assays)
| Compound | Cellular IC50 (nM) (p-MLC inhibition in A7r5 cells) | Cellular IC50 (nM) (p-CREB inhibition in HEK293 cells) |
| 4-(Aminomethyl)pyrimidine HCl | 800 | 2500 |
| Fasudil | 1200 | >20,000 |
| H-89 | >20,000 | 550 |
| (This is hypothetical data for illustrative purposes) |
Conclusion: Synthesizing the Evidence for a Go/No-Go Decision
This guide has outlined a rigorous, multi-faceted approach to benchmarking this compound against established commercial kinase inhibitors. By systematically progressing from broad target identification to detailed biochemical characterization and finally to cellular validation, a comprehensive profile of the compound's activity can be constructed.
The hypothetical data presented suggests that this compound is a potent dual inhibitor of ROCK and PKA kinases, with cellular activity. The comparative analysis with Fasudil and H-89 provides crucial context for its potency and selectivity. This structured approach, grounded in sound scientific principles and validated methodologies, provides the critical data package needed for informed decision-making in any drug discovery program. It allows researchers to move beyond simple potency values and understand a compound's true potential in a competitive and biological landscape.
References
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- ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of....
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A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 4-(Aminomethyl)pyrimidine Hydrochloride
Introduction: The Central Role of Functionalized Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic rings.[1][2] Specifically, 4-(Aminomethyl)pyrimidine and its derivatives are privileged structures found in a wide array of biologically active molecules, from kinase inhibitors to anti-infective agents.[3] The strategic functionalization of this core, particularly through the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, is a critical step in the development of novel molecular entities.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the functionalization of pyrimidine precursors. We move beyond simple protocols to dissect the causality behind catalyst selection, offering field-proven insights into optimizing these crucial transformations. We will evaluate the performance of leading palladium, copper, and photoredox catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to empower researchers in selecting the optimal system for their synthetic challenges.
Comparative Analysis of Leading Catalytic Systems
The choice of catalyst is paramount and dictates the efficiency, substrate scope, and functional group tolerance of the reaction.[4] The electron-deficient nature of the pyrimidine ring presents unique challenges, often requiring highly active and specialized catalyst systems to overcome potential catalyst inhibition and achieve high yields.[5]
Palladium-Catalyzed Cross-Coupling: The Workhorse of N-Arylation
The Buchwald-Hartwig amination is the preeminent method for forging C-N bonds with heteroaryl halides.[6][7] The evolution of this reaction has been driven by ligand design, with modern bulky biarylphosphine ligands offering superior performance for challenging substrates like chloropyrimidines.[8][9]
Key Insights on Ligand Selection:
-
First-Generation Ligands (e.g., PPh₃): While foundational, these often require higher catalyst loadings and temperatures and are less effective for less reactive aryl chlorides.
-
Bidentate Ligands (e.g., BINAP, Xantphos): These ligands brought primary amines into scope and improved reaction rates by preventing the formation of inactive palladium dimers.[3][6]
-
Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos, CyPFtBu): These represent the state-of-the-art, promoting efficient oxidative addition and accelerating the rate-limiting reductive elimination step. Their steric bulk allows for the coupling of a wide range of primary and secondary amines under milder conditions.[10][11][12]
Below is a comparative summary of palladium catalyst systems for a model Buchwald-Hartwig amination reaction.
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Pd₂(dba)₃ + Xantphos | NaOtBu | Toluene | 100-110 | 60-85 | Good for a range of amines, but can be slow with chlorides.[3] |
| Pd(OAc)₂ + BINAP | Cs₂CO₃ | Toluene | 100 | 40-70 | Early bidentate system; often requires higher catalyst loading.[12] |
| Pd(OAc)₂ + RuPhos | LiHMDS | Dioxane | 80-100 | 85-98 | Excellent for secondary amines; high activity and broad scope.[10] |
| Pd G3 BrettPhos Precatalyst | K₃PO₄ | t-AmylOH | 80-100 | 90-99 | Highly active for primary amines; robust and air-stable precatalyst.[8][11] |
| Pd(OAc)₂ + CyPFtBu | NaOtBu | Dioxane | 80 | 75-95 | Josiphos-type ligand, effective for heteroaryl chlorides.[12] |
Alternative Catalytic Strategies: Beyond Palladium
While palladium catalysis is dominant, alternative methods offer distinct advantages in terms of cost, environmental impact, or unique reactivity.
-
Copper-Catalyzed Amination (Ullmann Reaction): A cost-effective alternative to palladium, copper catalysis is effective for N-arylation.[7] Modern protocols utilize ligands to enable milder reaction conditions than traditional Ullmann chemistry.[13] Copper nanoparticles (CuNPs) have also emerged as efficient heterogeneous catalysts.[14] However, these reactions often require higher temperatures and may have a more limited substrate scope compared to the most advanced palladium systems.
-
Photoredox Catalysis: This metal-free approach uses organic dyes (e.g., Eosin Y) and visible light to generate radical intermediates for C-H functionalization.[15][16] It offers exceptionally mild, room-temperature conditions and represents a greener alternative.[17] The regioselectivity can differ from transition-metal-catalyzed methods, providing complementary synthetic routes.[18]
-
Enzymatic Catalysis: Offering unparalleled selectivity under aqueous, mild conditions, enzymatic functionalization is a powerful green chemistry tool.[19] Enzymes can target specific positions on the pyrimidine ring, but their application is often limited by substrate specificity and the need for specialized biochemical expertise.[20][21]
Visualizing the Mechanism and Workflow
Understanding the underlying catalytic cycle and experimental process is crucial for troubleshooting and optimization.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[22]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two highly effective functionalization reactions.
Protocol 1: Buchwald-Hartwig Amination using a Palladium Precatalyst
This protocol utilizes a modern, air-stable palladium precatalyst with a bulky biarylphosphine ligand, ensuring high efficiency and reproducibility for coupling an amine with a chloropyrimidine derivative.
Materials:
-
4-(Chloromethyl)pyrimidine hydrochloride (or other halogenated pyrimidine precursor) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-Amyl alcohol or 1,4-Dioxane
-
Schlenk flask or microwave vial with stir bar
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the halogenated pyrimidine, the palladium precatalyst, and the base (K₃PO₄).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure the removal of all oxygen and moisture.
-
Reagent Addition: Add the amine and the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or aluminum heating block set to 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired functionalized pyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation offers a significant advantage for Suzuki couplings, drastically reducing reaction times from hours to minutes and often improving yields. [23] Materials:
-
Halogenated pyrimidine (e.g., 2-chloro-4-(aminomethyl)pyrimidine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Degassed solvent mixture: 1,4-Dioxane and Water (4:1 v/v)
-
10 mL microwave reactor vial with stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave reactor vial, add the halogenated pyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add 5 mL of the degassed dioxane/water solvent mixture.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for 10-30 minutes. The reaction progress can be monitored by LC-MS if trial runs are performed.
-
Work-up: After irradiation is complete, allow the vial to cool to room temperature. Uncap the vial carefully. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the C-C coupled product. [23]
Conclusion and Future Outlook
The functionalization of the 4-(aminomethyl)pyrimidine core is a dynamic field where catalyst innovation continues to drive progress. While palladium-based systems, particularly those employing bulky biarylphosphine ligands, remain the gold standard for their broad applicability and high efficiency in C-N and C-C bond formation, compelling alternatives are emerging. Copper catalysis offers a more economical option, while photoredox and enzymatic methods pave the way for greener and more sustainable synthetic strategies.
The selection of a catalytic system should be a deliberate process based on a head-to-head comparison of performance metrics, including yield, reaction conditions, cost, and substrate compatibility. By understanding the mechanistic principles and leveraging the detailed protocols provided in this guide, researchers can confidently navigate the complexities of pyrimidine functionalization to accelerate the discovery and development of next-generation pharmaceuticals and functional materials.
References
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- PubMed. (2008). Oxidative amination of cuprated pyrimidine and purine derivatives.
- National Institutes of Health (NIH). (n.d.). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts.
- ACS Publications. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts.
- ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
- ACS Publications. (n.d.). Oxidative Amination of Cuprated Pyrimidine and Purine Derivatives.
- ResearchGate. (n.d.). Examples of functionalization by Suzuki coupling with the addition of (a) pyrazolic and (b) cyclopropyl moieties.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- PubMed Central (PMC). (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
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- PubMed. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes.
- ResearchGate. (n.d.). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.
- ACS Publications. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
- PubMed. (2015). Ligand-promoted ortho-C-H amination with Pd catalysts.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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- JOCPR. (n.d.). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.
- OICC Press. (n.d.). Vitamin C as an efficient and green homogeneous catalyst for the synthesis of pyride[2,3-d:5,6-dâ²] dipyrimidine derivatives.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (n.d.). Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction.
- ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- ResearchGate. (n.d.). Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies.
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- ResearchGate. (n.d.). An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent.
- PubMed. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Studies of 4-(Aminomethyl)pyrimidine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 4-(Aminomethyl)pyrimidine hydrochloride derivatives. While direct, extensive cross-reactivity data for this specific chemical family is emerging, we will draw upon established principles and data from structurally related pyrimidine-based compounds to illustrate a best-practice framework for these crucial studies.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors.[1] Its structural resemblance to the adenine ring of ATP allows for effective binding to the hinge region of kinase active sites.[2] However, this very feature can also be an Achilles' heel, leading to off-target binding and potential toxicity, as many kinases share homologous ATP-binding pockets.[1][2] Therefore, a rigorous evaluation of cross-reactivity is not just a regulatory requirement but a fundamental aspect of designing safer and more effective therapeutics.
The Rationale Behind Rigorous Cross-Reactivity Profiling
Off-target effects of kinase inhibitors can lead to a range of undesirable outcomes, from mild side effects to severe toxicity.[3][4][5] These effects can arise from non-specific binding to other kinases or even unrelated proteins.[3][4] Paradoxically, in some instances, off-target effects can even lead to the activation of linked signaling pathways.[4] A comprehensive understanding of a compound's selectivity profile is therefore paramount to de-risk a drug development program and potentially uncover novel therapeutic applications.[5]
This guide will navigate the essential experimental and computational workflows for characterizing the selectivity of novel 4-(aminomethyl)pyrimidine derivatives, providing a framework for generating robust and comparable data.
Comparative Analysis of Cross-Reactivity Screening Platforms
The assessment of off-target interactions is a multi-faceted process. A combination of in vitro biochemical assays, cell-based assays, and in silico predictions provides the most comprehensive picture of a compound's selectivity.
In Vitro Kinase Profiling
A primary and indispensable step is to screen the compound against a large panel of purified kinases. This provides a direct measure of inhibitory activity against potential off-targets.
Table 1: Illustrative Cross-Reactivity Data for Hypothetical 4-(Aminomethyl)pyrimidine Derivatives
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 (e.g., SRC) IC50 (nM) | Off-Target Kinase 2 (e.g., EGFR) IC50 (nM) | Selectivity Score (Off-Target 1 / Target) |
| Derivative A | 10 | 500 | >10,000 | 50 |
| Derivative B | 15 | 150 | 5,000 | 10 |
| Alternative Compound X | 8 | 80 | 1,000 | 10 |
This data is hypothetical and for illustrative purposes only.
The selectivity score provides a quantitative measure for comparing the specificity of different compounds. A higher selectivity score is generally desirable, indicating a greater therapeutic window.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a more physiologically relevant cellular environment. It measures the thermal stability of proteins in the presence of a ligand. Binding of a drug typically stabilizes its target protein, leading to a higher melting temperature.
Experimental Workflow for CETSA:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Analysis: Analyze the soluble protein fraction by Western blot or mass spectrometry to determine the melting curve of the target and potential off-target proteins.
An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
Experimental Protocols
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example using an ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compounds (serially diluted in DMSO).
-
ATP solution (at the Kₘ for the specific kinase).
-
Substrate peptide.
-
Kinase enzyme.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 1 µL of test compound or DMSO vehicle control.
-
Add 2 µL of a kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality behind Experimental Choices: The use of ATP at its Kₘ concentration provides a sensitive measure of competitive inhibition. The luminescent readout offers a high signal-to-noise ratio and a wide dynamic range, making it suitable for high-throughput screening.
Visualizing Cross-Reactivity Concepts
Kinase Signaling and Off-Target Effects
The following diagram illustrates how a kinase inhibitor intended for a specific pathway can inadvertently affect other signaling cascades.
Caption: On-target vs. off-target inhibition by a pyrimidine derivative.
A Systematic Workflow for Cross-Reactivity Assessment
A tiered approach is often the most efficient strategy for evaluating compound selectivity.
Caption: A tiered workflow for assessing compound cross-reactivity.
Conclusion and Future Directions
The 4-(aminomethyl)pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. However, as with all pyrimidine-based compounds, a thorough investigation of cross-reactivity is essential. By employing a multi-pronged approach that combines broad panel screening with cellular target engagement assays, researchers can build a comprehensive selectivity profile. This not only mitigates the risk of late-stage failures due to unforeseen toxicity but also provides a deeper understanding of the compound's mechanism of action. The methodologies and workflows outlined in this guide provide a robust framework for making informed decisions in the critical path of drug discovery and development.
References
- Verma, A., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.
- Hassan, A. A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101402.
- Fayez, R. A., & Al-Masoudi, W. A. (2015). Pharmacology Study of Pyrimidine Derivative. International Journal of ChemTech Research, 7(6), 2660-2664.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11243–11252.
- Juchum, M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2764–2770.
- An, F., & Yu, B. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
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A Comparative Guide to the Enantiomeric Separation of Chiral 4-(Aminomethyl)pyrimidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Chiral derivatives of 4-(aminomethyl)pyrimidine are a class of compounds with significant potential in medicinal chemistry. The precise spatial arrangement of substituents around the chiral center, often adjacent to the aminomethyl group, can lead to profound differences in biological activity between enantiomers. Consequently, robust and efficient analytical methods for enantiomeric separation are paramount for therapeutic drug monitoring, quality control, and supporting stereoselective synthesis.
This guide provides an in-depth comparison of chromatographic techniques for the enantiomeric separation of chiral 4-(aminomethyl)pyrimidine hydrochloride derivatives. Drawing upon established principles and available data for structurally related chiral amines, we will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering insights into the selection of chiral stationary phases (CSPs) and the optimization of mobile phase conditions.
The Imperative of Chirality in Pyrimidine Derivatives
The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including antiviral and anticancer agents. When a chiral center is introduced, for instance, by substitution on the aminomethyl side chain (e.g., 4-(1-aminoethyl)pyrimidine), the resulting enantiomers can exhibit distinct interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Therefore, the ability to isolate and quantify individual enantiomers is not merely an analytical exercise but a fundamental requirement for the development of safe and effective medicines.
Chromatographic Approaches to Enantioseparation: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the premier techniques for chiral separations in the pharmaceutical industry. The choice between these methodologies often depends on factors such as the polarity of the analyte, desired analysis speed, and considerations of environmental impact.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantioseparation. The primary strategy involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention and, thus, separation. For chiral amines, including those with a pyrimidine core, polysaccharide-based CSPs are often the first choice for method development.[1][2]
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are broadly applicable due to their diverse chiral recognition mechanisms, which include hydrogen bonding, π-π interactions, and steric hindrance.[3] For basic compounds like aminomethylpyrimidines, the acidic nature of the silica support can lead to peak tailing. This is often mitigated by the addition of a basic additive to the mobile phase.[4]
-
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal selectivity and resolution.
-
Normal Phase Mode: Typically employs a non-polar solvent like hexane or heptane with a polar modifier (e.g., ethanol, isopropanol). This mode often provides excellent enantioselectivity for many chiral compounds.
-
Reversed-Phase Mode: Utilizes an aqueous buffer and a miscible organic solvent (e.g., acetonitrile, methanol). This mode is advantageous for polar and ionizable compounds.
-
Polar Organic Mode: Employs a polar organic solvent like methanol, ethanol, or acetonitrile, often with additives. This can be a good starting point for screening a wide range of chiral compounds.[4]
-
-
Additives: For basic analytes like 4-(aminomethyl)pyrimidine derivatives, the addition of a small amount of a basic modifier (e.g., diethylamine (DEA), triethylamine (TEA)) to the mobile phase is crucial. These additives compete with the analyte for active sites on the stationary phase, improving peak shape and often enhancing resolution.[4]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[5][6] SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase component.
Advantages of Chiral SFC:
-
Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without a significant loss in efficiency.[1] This high-throughput capability is particularly valuable in drug discovery settings.
-
Green Chemistry: The use of CO₂, a non-toxic and readily available solvent, significantly reduces the consumption of organic solvents compared to normal-phase HPLC.[6]
-
Complementary Selectivity: SFC can sometimes provide different elution orders and improved resolution compared to HPLC for the same CSP, making it a valuable complementary technique.
Key Considerations for Chiral SFC:
-
Co-solvents: While CO₂ is the main mobile phase component, organic modifiers (co-solvents) such as methanol, ethanol, or isopropanol are typically added to increase the mobile phase polarity and solvating power, which is necessary for the elution of polar compounds like aminomethylpyrimidines.
-
Additives: Similar to HPLC, basic additives are often required to achieve good peak shapes and resolution for basic analytes.
-
Instrumentation: Modern SFC instruments offer improved robustness and reliability, making the technique more accessible for routine analysis.[7]
Comparative Performance Data: A Hypothetical Case Study
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Stationary Phase | Chiralpak® IA (Amylose-based) | Chiralpak® IC (Cellulose-based) |
| Mobile Phase | Hexane/Ethanol/DEA (80:20:0.1, v/v/v) | CO₂/Methanol/DEA (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | ~15 min | ~5 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Selectivity (α) | ~1.5 | ~1.4 |
| Solvent Consumption | High (Organic) | Low (Organic) |
| Environmental Impact | Higher | Lower |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized workflow for developing an enantioselective method for a novel chiral 4-(aminomethyl)pyrimidine derivative.
Protocol 1: Chiral HPLC Method Development
-
Column Screening:
-
Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ).
-
Begin with a polar organic mobile phase (e.g., 100% Methanol with 0.1% DEA) for initial screening.
-
If no separation is observed, switch to a normal phase mobile phase (e.g., Hexane/Isopropanol (90:10, v/v) with 0.1% DEA).
-
-
Mobile Phase Optimization:
-
Once a promising CSP is identified, optimize the mobile phase composition.
-
In normal phase, vary the percentage and type of alcohol modifier (e.g., ethanol, isopropanol).
-
Adjust the concentration of the basic additive to improve peak shape.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to balance analysis time and resolution.
-
Investigate the effect of temperature on the separation, as it can influence selectivity.
-
Protocol 2: Chiral SFC Method Development
-
Column Screening:
-
Utilize a similar set of polysaccharide-based CSPs as in the HPLC screen.
-
Start with a generic gradient of a co-solvent (e.g., Methanol with 0.1% DEA) in CO₂.
-
-
Co-solvent and Additive Optimization:
-
Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) to find the best selectivity.
-
Optimize the concentration of the basic additive.
-
-
Backpressure and Temperature Optimization:
-
Adjust the backpressure regulator to maintain the CO₂ in its supercritical state and influence retention.
-
Optimize the column temperature, as it can have a significant effect on enantioselectivity in SFC.
-
Visualization of Experimental Workflows
Caption: Chiral HPLC Method Development Workflow.
Caption: Chiral SFC Method Development Workflow.
Conclusion and Future Outlook
The enantiomeric separation of chiral this compound derivatives is a critical step in their development as potential therapeutic agents. Both HPLC and SFC offer powerful platforms for achieving this, with polysaccharide-based CSPs being a primary choice for method development. The addition of basic modifiers to the mobile phase is generally essential for obtaining good chromatography for these basic compounds.
While HPLC remains a robust and widely used technique, SFC presents compelling advantages in terms of speed and reduced environmental impact, making it an increasingly attractive option, especially in high-throughput screening environments. The choice of technique will ultimately depend on the specific properties of the analyte, available instrumentation, and the specific goals of the analysis.
As new chiral stationary phases continue to be developed, the toolbox for enantioselective separations will undoubtedly expand, offering even greater opportunities for resolving challenging chiral compounds within the 4-(aminomethyl)pyrimidine class and beyond.
References
- Mangelings, D., & Vander Heyden, Y. (2014). A generic approach for the chiral separation of pharmaceuticals by supercritical fluid chromatography.
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-218.
- Moore, J. C., Biba, M., & Welch, C. J. (2013). Improved chiral SFC screening for analytical method development. Chirality, 25(11), 799-804.
- Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers.
- Cahard, D., & Plaquevent, J. C. (2004). Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains. Organic & Biomolecular Chemistry, 2(24), 3639-3644.
- White, J. J., & Shaw, D. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
- Zhang, T., Nguyen, D., & Franco, P. (2012). The separation of three compounds using a CHIRALPAK IC column.
- LCGC International. (2024). New Study Outlines on SFC Technique for Chiral Bioanalysis.
- WSO, A. A., & Wael, A. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(19), 3508.
- Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors.
- Daicel Chiral Technologies. (n.d.). chiralpak® zwix(+).
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). The separation of three compounds using a CHIRALPAK IC column.
- Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-547.
- El-Behairy, M. F., El-Azzouny, A. A., & Aboul-Enein, H. Y. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Legros, J., & Bolm, C. (2022). Straightforward synthesis of various chiral pyrimidines bearing a stereogenic center adjacent to the C-2 position, including C-terminal peptide isosteres. Amino Acids, 54(11), 1-8.
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- 7. chromatographyonline.com [chromatographyonline.com]
Establishing purity standards for 4-(Aminomethyl)pyrimidine hydrochloride
An In-Depth Technical Guide to Establishing Purity Standards for 4-(Aminomethyl)pyrimidine hydrochloride
For researchers, scientists, and drug development professionals, the purity of a chemical building block is not a matter of trivial specification—it is the bedrock of reproducible, reliable, and translatable results. This compound, a key intermediate in the synthesis of various biologically active molecules, is no exception.[1][2] Its structural integrity directly impacts reaction yields, impurity profiles of downstream compounds, and the ultimate safety and efficacy of potential therapeutic agents.
This guide provides a comprehensive framework for establishing robust purity standards for this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare orthogonal analytical techniques, and provide actionable protocols grounded in scientific first principles. Our objective is to equip you with the expertise to not only measure but also confidently define the purity of this critical reagent.
Part 1: The Molecular Profile and Anticipated Impurities
Before a single analysis is run, a thorough understanding of the molecule and its synthetic origins is paramount. This allows for a logical prediction of potential impurities, guiding the selection of appropriate analytical techniques.
This compound (CAS: 1138011-17-2) is a hydrochloride salt of an aralkylamine with a molecular formula of C₅H₈ClN₃ and a molecular weight of 145.59 g/mol .[3]
The synthesis of the pyrimidine core typically involves the condensation of a three-carbon compound (like a β-dicarbonyl) with a compound containing an N-C-N moiety, such as an amidine or urea.[4] A plausible synthetic route can illuminate the likely impurity landscape.
Based on this, we can categorize potential impurities:
-
Process-Related Impurities: Unreacted starting materials or reagents from the cyclization and salt formation steps.
-
Structurally-Related Impurities: Positional isomers (e.g., 2-(aminomethyl)pyrimidine) or by-products from incomplete or alternative reaction pathways.[5]
-
Degradation Products: Impurities formed during storage or handling.
-
Residual Solvents & Water: Volatile and non-volatile residues from the manufacturing process.
Part 2: A Comparative Guide to Purity Determination Methods
No single analytical method can provide a complete purity profile. A robust assessment relies on the intelligent application of orthogonal techniques—methods that measure the same attribute using different physical principles.
| Technique | Principle | Primary Application | Advantages | Limitations |
| HPLC (UV) | Differential partitioning between mobile and stationary phases. | Related Substances. Quantification of organic impurities. | High sensitivity and specificity for structurally similar compounds.[6] | Requires a chromophore. Response factors can vary between analyte and impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute Assay. Unambiguous purity assignment without a specific reference standard. | Universal detection for protons.[7] Highly precise and accurate. Provides structural confirmation. | Lower sensitivity than HPLC. Requires a high-purity internal standard for quantification. |
| Acid-Base Titration | Neutralization reaction between the amine hydrochloride and a standard base. | Assay. Quantifies the total basicity of the material. | Cost-effective, rapid, and highly precise.[8] Directly measures the salt content. | Non-specific; will titrate any basic impurity.[9] Not suitable for related substance analysis. |
| Karl Fischer Titration | Stoichiometric reaction of iodine with water. | Water Content. | Gold standard for water determination. Highly accurate and precise. | Only measures water content. |
| GC-HS | Partitioning between a gas mobile phase and liquid/solid stationary phase. | Residual Solvents. | Excellent for separating and quantifying volatile organic compounds.[10] | Not suitable for non-volatile compounds like the target analyte without derivatization.[11] |
Part 3: Experimental Protocols & Workflows
The trustworthiness of any result is a direct function of the rigor of the experimental protocol. Here, we detail validated starting points for the key analytical techniques.
Method 1: Related Substances by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main component from its potential structurally-related impurities.
Workflow for HPLC Method Development & Validation
Step-by-Step Protocol:
-
System: HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Causality & Trustworthiness:
-
Why a C18 column? Its non-polar nature is well-suited for retaining and separating the aromatic pyrimidine ring and its potential non-polar impurities.
-
Why a gradient? To ensure elution of both polar (early-eluting) and non-polar (late-eluting) impurities within a reasonable runtime.
-
Why TFA? It acts as an ion-pairing agent, improving peak shape for the basic amine analyte.
-
Self-Validation: Forced degradation studies are critical. By intentionally degrading the sample, you must demonstrate that the method can separate the newly formed degradation products from the main peak and any other known impurities, thus proving its "stability-indicating" nature.
Method 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
qNMR is a primary ratio method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[7]
Workflow for qNMR Purity Determination
Step-by-Step Protocol:
-
Internal Standard (IS): Maleic Anhydride (Certified >99.9% purity).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition (Example parameters on a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds. This is critical for full relaxation of all protons, ensuring signal intensity is truly quantitative.[12]
-
Acquisition Time: ~4 seconds.
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the pyrimidine ring protons) and the signal from the internal standard (the two vinyl protons of maleic anhydride).
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.
-
Causality & Trustworthiness:
-
Why DMSO-d₆? It is an excellent solvent for polar hydrochloride salts, and its residual peak does not interfere with key analyte signals. The N-H and O-H protons from water or the analyte will be visible and not exchange as rapidly as in D₂O.[13]
-
Why a long relaxation delay? This is the most critical parameter for quantitative accuracy. It ensures that all protons, regardless of their chemical environment, have fully returned to their equilibrium state before the next pulse, making the resulting signal integrals directly proportional to the molar quantity.[12]
-
Self-Validation: The choice of internal standard is a self-validating step. It must be stable, non-reactive with the analyte, have signals that are well-resolved from analyte signals, and be of high, certified purity.
Method 3: Assay by Potentiometric Titration
This classic method provides a highly precise assay value for the hydrochloride salt.
Step-by-Step Protocol:
-
Apparatus: Autotitrator with a calibrated pH electrode.
-
Titrant: Standardized 0.1 N Sodium Hydroxide (NaOH).
-
Sample Preparation: Accurately weigh ~120 mg of this compound into a beaker. Dissolve in ~50 mL of deionized water.
-
Titration: Titrate the sample solution with 0.1 N NaOH. Record the volume of titrant required to reach the equivalence point, which is detected as the point of maximum inflection on the titration curve.
-
Calculation:
-
Assay (%) = (V * N * MW * 100) / (W * n)
-
Where: V = Volume of NaOH at equivalence point (L), N = Normality of NaOH, MW = Molecular Weight of the analyte (145.59 g/mol ), W = Weight of sample (g), n = number of reacting species (1 for a hydrochloride).
-
Causality & Trustworthiness:
-
Why potentiometric detection? It provides a more objective and reproducible endpoint determination compared to colorimetric indicators, removing operator bias.
-
Self-Validation: The titrant (NaOH) must be standardized against a primary standard like potassium hydrogen phthalate (KHP) to ensure its concentration is accurately known, making the measurement traceable.[14]
Part 4: Defining the Purity Standard
Based on the orthogonal data gathered, a comprehensive purity specification can be established. A typical high-purity standard for a research-grade intermediate would look like this:
| Test | Method | Specification | Rationale |
| Assay | qNMR or Titration | ≥ 99.0% | Ensures high content of the active molecule. |
| Appearance | Visual | White to off-white solid | A basic check for gross contamination or degradation. |
| Identity | ¹H NMR | Conforms to structure | Confirms the molecular structure is correct.[15] |
| Individual Impurity | HPLC | Not More Than 0.15% | Controls specific known and unknown impurities. |
| Total Impurities | HPLC | Not More Than 0.50% | Controls the overall level of organic impurities. |
| Water Content | Karl Fischer Titration | Not More Than 0.5% | Water can act as a catalyst for degradation or interfere with reactions. |
| Residual Solvents | GC-HS | Meets ICH Limits | Ensures solvents used in manufacturing are below safety thresholds. |
Conclusion
Establishing a purity standard for a critical reagent like this compound is a multi-faceted process that demands more than just running samples. It requires a deep understanding of the molecule's chemistry, a strategic selection of orthogonal analytical techniques, and meticulous execution of validated protocols. By integrating methods like HPLC for trace impurity detection, qNMR or titration for an absolute assay, and specific tests for water and solvents, a complete and trustworthy picture of the material's quality can be constructed. This rigorous, science-led approach ensures that the building blocks used in research and development are of the highest caliber, fostering confidence and success in subsequent scientific endeavors.
References
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- Khuhawar, M. Y., & Qureshi, G. A. (2011). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
- American Elements. (n.d.). 4-(Aminomethyl)pyrimidine.
- Scribd. (n.d.). Amine Titration Method.
- European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent EP2307355B1.
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- Scribd. (n.d.). Amine Titration.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(Aminomethyl)pyrimidine Hydrochloride: A Protocol for Laboratory Professionals
In the dynamic environment of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(Aminomethyl)pyrimidine hydrochloride, designed for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) with complete hazard information for this compound, the guiding principle must be one of caution. Therefore, this compound must be handled and disposed of as a hazardous substance.[1][2]
Core Principle: Managing Uncertainty with Precaution
While a product page for this compound (CAS No. 1138011-17-2) exists, it lacks detailed GHS classification and hazard statements.[3] Standard best practices in chemical safety dictate that any compound with incomplete hazard data should be treated as hazardous to minimize risk to personnel and the environment.[2] This protocol is built on that foundational principle of proactive safety.
Part 1: Immediate Safety and Handling Precautions
Before beginning any disposal procedure, the immediate safety of laboratory personnel is paramount. Proper personal protective equipment (PPE) is mandatory.
1.1. Required Personal Protective Equipment (PPE)
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[4]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or contact with solid particulates.[4] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact and potential irritation or absorption.[4] |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing.[4] |
1.2. Engineering Controls
-
Ventilation: All handling and aliquoting of this compound for disposal should occur within a chemical fume hood.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[2]
Part 2: Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is collection as hazardous chemical waste for subsequent removal by a licensed environmental services contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Experimental Protocol: Hazardous Waste Collection
Objective: To safely collect and store solid and liquid waste containing this compound for professional disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (chemically compatible, with a secure screw-top cap)[1][5]
-
Hazardous Waste Label
-
Personal Protective Equipment (as specified above)
Procedure:
Step 1: Waste Characterization and Segregation
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this waste stream from other chemical wastes to prevent unknown reactions.[4][6] For example, keep it separate from strong oxidizing agents, acids, and bases.[1][6]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer solid this compound waste into a designated, chemically resistant hazardous waste container.[1] Avoid generating dust during the transfer.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.[1][2] Do not fill containers to more than 90% capacity to allow for expansion.[5][7]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[2]
Step 3: Container Labeling
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[2][8][9]
-
The label must, at a minimum, include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][5][8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][10]
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials.[1][3]
Step 5: Arranging for Professional Disposal
-
Do not accumulate large quantities of waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[1] They will work with a certified hazardous waste disposal company.
Step 6: Decontamination of Empty Containers
-
Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash or recycled.[1]
-
Triple-rinse the empty container with a suitable solvent in which the compound is soluble, followed by water.
-
Crucially, collect all rinsate from these rinses as hazardous liquid waste. [1] Do not pour the rinsate down the drain.
-
After triple-rinsing and air-drying, completely deface or remove the original label before disposing of the container according to institutional policy.[1]
Disposal Workflow Diagram
Caption: Figure 1. Decision workflow for the disposal of this compound.
Part 3: Regulatory Framework
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] All laboratories that generate hazardous waste must comply with these federal regulations, as well as any applicable state and local laws.[7][9] Your institution's EHS department is the primary resource for ensuring compliance with all relevant regulations.[11]
| Regulatory Aspect | Requirement | Source (Example) |
| Waste Identification | Generators must determine if their waste is hazardous. | 40 CFR Part 262 |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed. | 40 CFR §262.15 |
| Labeling | Containers must be marked with the words "Hazardous Waste" and other identifiers. | 40 CFR §262.15(a)(5) |
| Accumulation | Waste can be stored in Satellite Accumulation Areas (SAAs) at or near the point of generation. | 40 CFR §262.15 |
This guide provides a framework for safe handling and disposal. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local policies may include additional requirements.
References
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf.
- SAFETY DATA SHEET - 2-Amino-4-(4-chlorophenyl)pyrimidine. AFG Bioscience LLC.
- Chemical Waste Disposal Guidelines. Emory University.
- Chemical Waste Management Guide. Southern Illinois University.
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Mastering the Safe Handling of 4-(Aminomethyl)pyrimidine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth safety and logistical information for handling 4-(Aminomethyl)pyrimidine hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to work with confidence and precision.
Understanding the Hazard: Why Caution is Critical
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] The hydrochloride salt form can contribute to its irritant properties. While specific toxicological data for this exact compound is not extensively detailed in all public sources, the general characteristics of pyrimidine derivatives and amine hydrochlorides warrant a cautious approach. The fine, powdered nature of the solid can also lead to easy aerosolization, increasing the risk of inhalation.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even considered, robust engineering controls must be in place. These are designed to isolate the hazard from the user.
The Chemical Fume Hood: A Non-Negotiable Requirement
All handling of this compound powder should be conducted within a properly functioning chemical fume hood.[3] This is not merely a suggestion but a critical safety measure. A fume hood is designed to capture and exhaust hazardous vapors, dust, and fumes, preventing them from entering the general laboratory atmosphere and your breathing zone.[4]
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting any work, ensure the fume hood is drawing air correctly. A simple tissue test at the sash opening can provide a quick visual confirmation, but regular, certified face velocity testing (annually at a minimum) is essential.[5]
-
Work Deep Inside: All materials and apparatus should be kept at least six inches inside the sash.[3][5][6] This ensures that any generated dust or fumes are effectively captured by the airflow.
-
Sash Position is Key: Keep the sash as low as possible while still allowing for comfortable work. The sash acts as a physical barrier against splashes and unforeseen reactions.[5][7][8]
-
Avoid Clutter: Do not use the fume hood for storage.[3][5] Excessive equipment or containers can disrupt the airflow, creating turbulence that may cause contaminants to escape. Elevate large equipment at least two inches off the work surface to allow air to flow underneath.[3][6]
-
Minimize Movement: Rapid movements in and out of the hood can disrupt the air curtain. Work with deliberate and smooth motions.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a comprehensive PPE plan is mandatory for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects against airborne powder and accidental splashes that can cause serious eye irritation.[9] |
| Skin Protection | A long-sleeved laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Hand Protection | Nitrile gloves. For extended handling, consider double-gloving. | Nitrile gloves offer good resistance to a range of chemicals.[10][11] Breakthrough time is a critical factor; for incidental contact, standard nitrile gloves are acceptable, but they should be changed immediately upon contamination.[12][13][14] For more intensive work, heavier-duty nitrile gloves are recommended. |
| Respiratory Protection | Generally not required when working within a certified chemical fume hood. | A properly functioning fume hood provides adequate respiratory protection. If work must be done outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter would be necessary after a formal risk assessment. |
Procedural Guidance: From Weighing to Waste
A systematic approach to handling ensures both safety and experimental accuracy.
Workflow for Handling this compound
Caption: A typical workflow for safely handling the chemical.
Emergency Protocols: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, use an absorbent material (such as vermiculite or a spill kit absorbent) to gently cover the powder, avoiding aerosolization.
-
Starting from the outside and working inwards, carefully sweep the absorbed material into a designated hazardous waste container.[15]
-
Wipe the area with a damp cloth (water is acceptable), then decontaminate with a suitable laboratory cleaner.
-
All cleanup materials must be disposed of as hazardous waste.[16]
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.[1][17]
-
If the spill is large or if you feel unwell, activate the fire alarm to initiate a building-wide evacuation and call emergency services.[15]
-
Close the doors to the affected area to contain the spill.[17]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
-
Personal Exposure
Immediate action is crucial to minimize harm.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: A Responsible Conclusion
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any unused compound, contaminated spill cleanup materials, and contaminated disposables (e.g., weigh boats, gloves, bench paper). Place these materials in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag for disposal.
-
Labeling and Collection: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[18] Follow your institution's specific procedures for waste pickup and disposal. Never dispose of this chemical down the drain.[2][19]
By adhering to these detailed protocols, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
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- Fume Hood Safety | Basic Guidelines and Important Rules For Every Lab.
- 4 Best Practices for Using Fume Hood for Protecting the Labor
- Chemical Fume Hood Use Guidelines. (2024, February 21). UC San Diego Blink. [Link]
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
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- Best Practices for Selecting and Using a Fume Hood. Lab Manager. [Link]
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- Pyridine hydrochloride, 98% Material Safety D
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
